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Core Science & Biosynthesis

Foundational

Synthesis Pathways of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Technical Guide

Executive Summary (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS 2271-72-9) is a highly valued organic intermediate utilized in the development of advanced therapeutics, notably melanin-concentrating hormone (MCH)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS 2271-72-9) is a highly valued organic intermediate utilized in the development of advanced therapeutics, notably melanin-concentrating hormone (MCH) antagonists and alpha-adrenergic blocking agents 12. Structurally, it features a 1,4-benzodioxane core substituted with a nitro group at the C6 position and a hydroxymethyl group at the C2 position. The synthesis of this compound presents a classic challenge in regioselectivity, primarily addressed through two divergent synthetic strategies: the direct electrophilic nitration of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol, and the base-catalyzed cyclocondensation of 4-nitrocatechol with epichlorohydrin.

Mechanistic Pathways & Causality

Pathway A: Direct Electrophilic Aromatic Nitration

The 1,4-benzodioxane ring is highly electron-rich due to resonance donation from the two ether oxygens. During electrophilic aromatic nitration, the nitronium ion (NO₂⁺) attacks the aromatic ring. Because the oxygen atoms are strongly ortho/para directing, substitution occurs preferentially at the C6 and C7 positions (para to the ether oxygens) 3. The C2-hydroxymethyl group introduces a slight steric and electronic asymmetry; however, this is insufficient to exert strong regiocontrol. Consequently, the reaction yields a near 1:1 mixture of the 6-nitro and 7-nitro isomers. Recent process chemistry advancements have demonstrated that using ionic liquids (e.g., [bmim][PF6]) can improve product isolation and avoid the massive acid waste associated with classical nitration 4.

Pathway B: Base-Catalyzed Cyclocondensation

An alternative approach involves reacting 4-nitrocatechol with epichlorohydrin. The causality of the reaction's regioselectivity lies in the disparate acidities of the two phenolic hydroxyl groups. The hydroxyl group para to the strongly electron-withdrawing nitro group is significantly more acidic (pKa ~6.8) than the meta hydroxyl group (pKa ~10.8). Under mildly basic conditions (e.g., K₂CO₃), the para-hydroxyl is selectively deprotonated. The resulting phenoxide acts as a nucleophile, attacking the less hindered terminal carbon of the epichlorohydrin epoxide to form a chlorohydrin or glycidyl ether intermediate. Subsequent deprotonation of the second hydroxyl group drives an intramolecular 6-exo-tet ring closure. Despite the initial selective deprotonation, the kinetics of epoxide opening versus direct chloride displacement still lead to a mixture of 6-nitro and 7-nitro isomers, necessitating downstream chromatographic separation 2.

Pathway A (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol B HNO3 / H2SO4 Electrophilic Nitration A->B C Mixture of 6-Nitro & 7-Nitro Isomers B->C D Chromatographic Separation C->D E (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol D->E F 4-Nitrocatechol + Epichlorohydrin G K2CO3 / DMF Cyclocondensation F->G G->C

Figure 1: Divergent synthetic pathways for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Mechanism N1 4-Nitrocatechol (pKa1 ~6.8, pKa2 ~10.8) N2 Selective Deprotonation of para-OH by Base N1->N2 N3 Nucleophilic Attack on Epichlorohydrin N2->N3 N4 Chlorohydrin / Glycidyl Ether Intermediate N3->N4 N5 Intramolecular Ring Closure (6-exo-tet favored) N4->N5 N6 Isomeric Mixture (6-Nitro & 7-Nitro) N5->N6

Figure 2: Mechanistic steps of the base-catalyzed cyclocondensation route.

Quantitative Data Comparison

ParameterRoute A: Direct NitrationRoute B: Cyclocondensation
Starting Materials (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol4-Nitrocatechol, Epichlorohydrin
Reagents HNO₃, H₂SO₄ (or [bmim][PF6]/HNO₃)K₂CO₃, DMF
Regioselectivity Poor (approx. 1:1 mixture of 6-nitro and 7-nitro)Moderate (favors one isomer, but requires separation)
Typical Yield (Isolated) 35-45% (after chromatography)40-50% (after chromatography)
Scalability High (exothermic, requires strict cooling)Medium (requires controlled addition to prevent polymerization)
Environmental Impact High acid waste (unless ionic liquids used)Moderate (DMF solvent waste, inorganic salts)

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Base-Catalyzed Cyclocondensation

This protocol is adapted from validated patent literature for the preparation of MCH antagonists 2.

  • Initiation : Dissolve 4-nitrocatechol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the mono-phenoxide ion. The solution will visibly darken.

  • Alkylation : Add epichlorohydrin (1.2 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Cyclization : Elevate the temperature to 80°C and stir overnight.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The reaction is deemed complete when the 4-nitrocatechol spot (Rf ~0.2) is fully consumed, replaced by two closely eluting spots representing the 6-nitro and 7-nitro isomers (Rf ~0.4-0.5).

  • Workup : Quench the mixture with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via alumina or silica gel column chromatography (eluting with ethyl acetate/hexane gradients) to isolate the pure 6-nitro isomer as a white powder.

  • Self-Validation (Analytical) : Confirm the structure via ¹H-NMR (CDCl₃). The spectrum must show the characteristic signals: δ 1.90–1.94 (1H, m, OH), 3.89–3.97 (2H, m, CH₂OH), 4.35–4.39 (3H, m, dioxane ring protons), 6.95–6.98 (1H, m, Ar-H), and 7.77–7.80 (2H, m, Ar-H) [[2]]().

Protocol B: Synthesis via Direct Nitration
  • Initiation : Dissolve (2,3-dihydro-1,4-benzodioxin-2-yl)methanol in glacial acetic acid or an ionic liquid solvent (e.g., [bmim][PF6]) 4. Cool the solution to 0°C using an ice-salt bath.

  • Nitration : Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dropwise, maintaining the internal temperature below 5°C to prevent over-nitration and oxidative cleavage of the hydroxymethyl group.

  • Self-Validation (In-Process) : Stir for 2 hours at 0°C. TLC (DCM:MeOH 95:5) should indicate the disappearance of the starting material and the appearance of the nitro-isomer mixture.

  • Workup & Purification : Pour the mixture over crushed ice. Extract with dichloromethane, neutralize the organic layer with saturated NaHCO₃, dry, and concentrate. Separate the 6-nitro and 7-nitro isomers using fractional crystallization or preparative HPLC.

References

  • Title: US7115750B1 - Melanin concentrating hormone antagonist Source: Google Patents URL
  • Title : Green Chemistry: A Textbook Source : DOKUMEN.PUB URL :[Link]

  • Title : Chemistry and Pharmacology of Benzodioxanes Source : TSI Journals URL :[Link]

Sources

Exploratory

Comprehensive Characterization and Synthesis of (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The 1,4-benzodioxane scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for α-adrenergic blocking agents, dopaminergic modulators, and anti-obesity therapeutics[1]. Among its functionalized derivatives, (CAS: 2271-72-9) stands out as a critical synthetic intermediate[2]. The presence of the nitro group at the C6 position allows for downstream reduction and functionalization, while the C2 hydroxymethyl group provides a versatile handle for esterification, amidation, or etherification.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, a self-validating synthetic methodology, and rigorous spectroscopic characterization standards required for pharmaceutical development.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in subsequent synthetic steps, particularly regarding solubility and partitioning during aqueous workups.

Table 1: Quantitative Physicochemical Data [2][3]

PropertyValue
IUPAC Name (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
CAS Registry Number 2271-72-9
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
Topological Polar Surface Area (TPSA) 84.51 Ų
LogP (Predicted) 1.06
Physical State White to pale yellow powder

Synthetic Methodology & Mechanistic Rationale

The synthesis of 1,4-benzodioxane rings from catechols requires precise control over reaction conditions to prevent intermolecular polymerization and favor intramolecular cyclization[4].

Mechanistic Causality

The reaction utilizes a base-catalyzed double nucleophilic substitution. Potassium carbonate (K₂CO₃) acts as a weak base to deprotonate 4-nitrocatechol, forming a highly reactive bis-phenoxide. is selected as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide[5].

The initial nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of epichlorohydrin. The temperature is then elevated to 80°C to provide the activation energy required for the second phenoxide to execute an intramolecular nucleophilic attack on the epoxide ring, yielding the thermodynamically stable 6-membered 1,4-dioxane ring[6].

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. The transition from a deep red phenoxide suspension to a lighter yellow organic phase during workup serves as a visual indicator of successful cyclization.

  • Deprotonation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-nitrocatechol (5.15 g, 33.2 mmol) and anhydrous K₂CO₃ (5.98 g, 43.3 mmol) in 150 mL of anhydrous DMF[5]. Stir at room temperature for 15 minutes under a nitrogen atmosphere.

  • Alkylation: Add epichlorohydrin (3.90 g, 42.1 mmol) dropwise over 15 minutes using an addition funnel to control the exothermic primary alkylation[6].

  • Cyclization: Attach a reflux condenser, elevate the reaction temperature to 80°C, and maintain vigorous stirring overnight (approx. 12 hours)[5].

  • Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump) to remove the bulk of the DMF.

  • Aqueous Workup: Dilute the resulting residue with distilled water (200 mL) to dissolve inorganic salts. Extract the aqueous phase with ethyl acetate (3 × 100 mL)[6].

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (eluent: EtOAc/Hexanes gradient) to yield the title compound as a white powder[7].

Synthesis A 4-Nitrocatechol + Epichlorohydrin B Base-Catalyzed Alkylation (K2CO3/DMF) A->B 80°C, 12h C Epoxide Ring Opening & Cyclization B->C Intramolecular Nucleophilic Attack D (6-Nitro-2,3-dihydrobenzo[b] [1,4]dioxin-2-yl)methanol C->D Aqueous Workup & Chromatography

Figure 1: Synthetic workflow for (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol.

Spectroscopic Characterization

To ensure scientific integrity and high E-E-A-T standards, the synthesized compound must be rigorously characterized. The following Nuclear Magnetic Resonance (NMR) data serves as a definitive structural validation.

¹H-NMR Analysis (CDCl₃, 400 MHz)

The ¹H-NMR spectrum of this compound is highly characteristic due to the chiral center at C2, which renders the adjacent protons diastereotopic[8][9].

  • δ 1.90–1.94 (1H, m): Hydroxyl proton (-OH). The multiplet nature is indicative of slow exchange and coupling with the adjacent methylene group.

  • δ 3.89–3.97 (2H, m): Exocyclic hydroxymethyl protons (-CH₂OH). These protons are diastereotopic due to their proximity to the chiral C2 center, resulting in a complex multiplet rather than a simple doublet.

  • δ 4.19–4.28 (2H, m): Ring methylene protons at C3.

  • δ 4.41–4.45 (1H, m): Ring methine proton at C2. Highly deshielded by the adjacent oxygen atom and the anisotropic effect of the aromatic ring.

  • δ 6.97 (1H, d, J = 8.6 Hz): Aromatic proton at C8. Exhibits standard ortho-coupling.

  • δ 7.78–7.82 (2H, m): Aromatic protons at C5 and C7. These protons are shifted significantly downfield due to the strong electron-withdrawing resonance effect of the C6 nitro group[8].

Downstream Applications & Derivatization

The primary utility of (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol lies in its role as a precursor. The nitro group is typically subjected to catalytic hydrogenation (using H₂ and Pd/C) to yield the corresponding 6-amino derivative (CAS: 686758-01-0)[10].

This aniline derivative is a critical building block. For example, it is heavily utilized in the synthesis of, which are potent agents investigated for the treatment of obesity and metabolic disorders[7]. The amino group undergoes amidation or reductive amination to append various pharmacophores, while the hydroxymethyl group can be converted to a leaving group (e.g., via tosylation) for further functionalization[11].

Pathway N1 (6-Nitro-2,3-dihydrobenzo[b] [1,4]dioxin-2-yl)methanol N2 Catalytic Hydrogenation (H2, Pd/C) N1->N2 Reduction of Nitro Group N3 (6-Amino-2,3-dihydrobenzo[b] [1,4]dioxin-2-yl)methanol N2->N3 Quantitative Yield N4 Amidation / Coupling N3->N4 Scaffold Functionalization N5 MCH Receptor Antagonists (Anti-Obesity Therapeutics) N4->N5 Target Drug Candidate

Figure 2: Derivatization pathway to Melanin Concentrating Hormone (MCH) antagonists.

References

  • TSI Journals. Chemistry and Pharmacology of Benzodioxanes. Trade Science Inc. Retrieved from:[Link]

  • US Patent 7115750B1.Melanin concentrating hormone antagonist. Google Patents.
  • US Patent 7576099B2.Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. Google Patents.

Sources

Foundational

Physical and Chemical Properties of Nitrated Benzodioxane Methanol: A Technical Guide for Drug Development

Executive Summary Nitrated benzodioxane methanols (NBMs), such as (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, represent a privileged class of heterocyclic intermediates in modern medicinal chemistry. The 1,4-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrated benzodioxane methanols (NBMs), such as (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol, represent a privileged class of heterocyclic intermediates in modern medicinal chemistry. The 1,4-benzodioxane scaffold provides unique conformational rigidity and hydrogen-bonding capabilities, while the strategic placement of a nitro group enables extensive downstream functionalization (e.g., reduction to anilines for amide coupling or reductive amination).

This whitepaper details the physicochemical properties, synthetic methodologies, and pharmacological utilities of NBMs. As a Senior Application Scientist, I have structured this guide to move beyond basic properties, focusing on the causality behind synthetic choices and the role of these compounds in developing advanced therapeutics, such as Melanin-Concentrating Hormone (MCH) antagonists[1].

Physicochemical Properties & Structural Causality

The physical and chemical properties of NBMs dictate their behavior in both synthetic workflows and biological systems. The electron-donating nature of the oxygen atoms in the 1,4-dioxane ring activates the fused benzene ring, making it highly susceptible to electrophilic aromatic substitution. Conversely, the introduction of the strong electron-withdrawing nitro (-NO2) group significantly alters the molecule's dipole moment, lipophilicity, and metabolic stability.

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Key NBM Derivatives

Property(6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol(7-chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
CAS Registry Number 2271-72-9[2]157692-36-9[3]
Molecular Formula C9H9NO5C9H8ClNO5
Molecular Weight 211.17 g/mol [2]245.62 g/mol [3]
Polar Surface Area (PSA) 84.51 Ų[2]84.51 Ų[3]
Physical State White to off-white powder[1]Crystalline solid
Solubility Soluble in Ethyl Acetate, MethanolSoluble in DMSO, Dichloromethane

Expert Insight on Causality: The Polar Surface Area (PSA) of 84.51 Ų is highly optimal for drug precursors targeting the central nervous system (CNS). Molecules with a PSA < 90 Ų generally exhibit favorable blood-brain barrier (BBB) penetration. Because NBMs are frequently used to synthesize centrally acting drugs (like MCH antagonists targeting the hypothalamus), maintaining a low PSA at the intermediate stage ensures that the final functionalized Active Pharmaceutical Ingredient (API) remains within the acceptable limits for CNS bioavailability.

Synthetic Methodology & Mechanistic Pathways

The synthesis of nitrated benzodioxane methanols requires precise control over regioselectivity. The nitration of 1,4-benzodioxane-2-methanol typically yields a mixture of 6-nitro and 7-nitro isomers due to the competing activating effects of the two dioxane oxygens.

Self-Validating Protocol: Synthesis of (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

This step-by-step methodology is adapted from established patent literature for synthesizing MCH antagonists[1].

  • Preparation of the Nitrating Mixture: Cool concentrated sulfuric acid (H₂SO₄) to 0°C. Slowly add fuming nitric acid (HNO₃) dropwise to maintain the temperature below 5°C. Causality: This generates the active nitronium ion (NO₂⁺) electrophile. Strict temperature control prevents the oxidative cleavage of the primary alcohol group.

  • Electrophilic Aromatic Substitution: Dissolve 1,4-benzodioxane-2-methanol in a non-reactive halogenated solvent (e.g., dichloromethane) and cool to 0°C. Introduce the nitrating mixture dropwise over 30 minutes.

  • Quenching and Extraction: Pour the reaction mixture over crushed ice to quench the acid. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃. Self-Validation: Continue washing until CO₂ evolution completely ceases, ensuring absolute neutralization of residual mineral acids which could otherwise degrade the product during concentration.

  • Purification via Alumina Column Chromatography: Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude residue using alumina column chromatography, employing ethyl acetate as the development solvent[1]. Causality: Alumina is explicitly chosen over silica gel here to prevent acid-catalyzed degradation of the dioxane ring and to achieve superior resolution between the closely related 6-nitro and 7-nitro isomers.

  • Validation: Evaporate the eluent to yield the product as a white powder[1]. Confirm identity via ¹H-NMR (CDCl₃): validation is achieved by observing the characteristic multiplet at 3.89–3.97 ppm corresponding to the carbinol protons[1].

SynthesisWorkflow A 1,4-Benzodioxane -2-methanol B Nitration (HNO3 / H2SO4) A->B Electrophilic Addition C Crude Mixture (Isomers) B->C Quench & Extract D Alumina Column Chromatography C->D Ethyl Acetate Elution E (6-nitro...)-methanol Purified Product D->E Isomer Separation

Fig 1: Step-by-step synthetic workflow for isolating nitrated benzodioxane methanol.

Pharmacological Applications & Downstream Functionalization

NBMs are rarely the final API; rather, they are structural keystones. The nitro group serves as a masked amine. Upon catalytic hydrogenation (e.g., Pd/C, H₂), the resulting 6-amino-benzodioxane methanol can undergo reductive amination, forming highly complex, biologically active architectures.

Application in Obesity Treatment

Derivatives of (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol have been successfully patented as potent Melanin-Concentrating Hormone (MCH) antagonists[1]. MCH is an orexigenic (appetite-stimulating) neuropeptide expressed in the lateral hypothalamus. By converting the NBM into a complex basic amine, the resulting compound antagonizes the MCHR1 receptor in the brain. This blocks downstream Gq and Gi/o protein-coupled signaling, ultimately suppressing appetite and serving as a therapeutic agent for preventing or treating obesity[1].

MCHPathway NBM NBM-Derived Antagonist MCHR1 MCH Receptor 1 (GPCR) NBM->MCHR1 Binds & Blocks Gq Gq Protein Pathway MCHR1->Gq Inhibits Gi Gi/o Protein Pathway MCHR1->Gi Inhibits Ca Intracellular Ca2+ Release Gq->Ca Prevents cAMP cAMP Inhibition Gi->cAMP Normalizes Outcome Appetite Suppression (Anti-Obesity) Ca->Outcome Modulates Feeding cAMP->Outcome Modulates Feeding

Fig 2: Pharmacological mechanism of NBM-derived Melanin-Concentrating Hormone antagonists.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized NBM for downstream pharmaceutical use, strict analytical validation must be enforced:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for determining the regiochemistry of the nitro group. The aromatic protons of the 6-nitro isomer will display a distinct splitting pattern (typically a doublet and a doublet of doublets) compared to the 7-nitro isomer due to ortho and meta coupling.

  • High-Performance Liquid Chromatography (HPLC): Used to quantify isomeric purity. A reverse-phase C18 column with a gradient of water/acetonitrile (0.1% TFA) is the industry standard for resolving benzodioxane derivatives.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative mode often yields the [M-H]⁻ ion, confirming the precise molecular weight of the nitrated intermediate prior to reduction.

References

  • Google Patents. "US7115750B1 - Melanin concentrating hormone antagonist". United States Patent and Trademark Office.

Sources

Exploratory

Spectral Characterization and Analytical Profiling of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Executive Rationale & Preclinical Context In the landscape of modern drug discovery, the 1,4-benzodioxane scaffold serves as a privileged pharmacophore, frequently utilized in the development of α -adrenoreceptor antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Preclinical Context

In the landscape of modern drug discovery, the 1,4-benzodioxane scaffold serves as a privileged pharmacophore, frequently utilized in the development of α -adrenoreceptor antagonists, D2/D3 receptor ligands, and Melanin Concentrating Hormone (MCH) antagonists[1]. The functionalization of this core is highly sensitive to electronic and stereochemical variables.

(6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9) represents a critical synthetic intermediate. The presence of the strongly electron-withdrawing nitro group at the C6 position drastically alters the electronic landscape of the aromatic system, while the hydroxymethyl group at C2 introduces a chiral center and a site for further functionalization (e.g., mesylation, amination, or etherification). This technical whitepaper provides an authoritative, in-depth analysis of its spectral properties, explaining the causality behind the observed data to ensure rigorous structural validation in preclinical workflows.

Physicochemical Profiling

Before initiating spectral analysis, establishing the baseline physicochemical properties is essential for predicting chromatographic behavior and ionization efficiency. The topological polar surface area (TPSA) is heavily influenced by the nitro and hydroxyl moieties, dictating its solubility profile[2].

Table 1: Core Physicochemical Properties

PropertyValueCausality / Impact
IUPAC Name (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanolDefines the exact regiochemistry of the nitro and hydroxymethyl groups.
CAS Number 2271-72-9Primary identifier for regulatory and inventory tracking[2].
Molecular Formula C 9​ H 9​ NO 5​ Dictates the exact mass (211.0481 Da) for high-resolution MS.
Molecular Weight 211.17 g/mol Used for precise molarity calculations in assay preparation[2].
TPSA 84.51 ŲHigh polarity necessitates polar organic solvents (e.g., DMSO, MeOH) for stock solutions[2].
LogP ~1.06Indicates moderate lipophilicity; suitable for reverse-phase LC[3].

Spectral Causality & Data Synthesis

The structural elucidation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol relies on understanding how its 3D conformation and electronic distribution perturb electromagnetic resonance and molecular fragmentation.

1 H-NMR Spectroscopy: Stereochemical and Electronic Causality

The 1 H-NMR spectrum of this compound is defined by two primary phenomena: resonance-induced deshielding and diastereotopicity .

  • Aromatic Deshielding: The nitro group at C6 exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-R) mechanisms. This pulls electron density away from the aromatic ring, specifically deshielding the protons at the ortho and para positions relative to the nitro group. Consequently, H-5 and H-7 are pushed significantly downfield to 7.77–7.80 ppm[1]. Conversely, H-8 is meta to the nitro group but ortho to the electron-donating ether oxygen at C1, keeping its resonance relatively upfield at 6.95–6.98 ppm[1].

  • Diastereotopic Multiplets: The 1,4-benzodioxane ring adopts a flexible half-chair conformation. The chiral center at C2 renders the adjacent methylene protons (both at C3 and the hydroxymethyl group) diastereotopic. Because they are magnetically non-equivalent, they couple not only with adjacent methine protons but also with each other (geminal coupling, 2J≈11−12 Hz), resulting in complex overlapping multiplets between 3.89 and 4.40 ppm rather than simple first-order doublets[1].

Table 2: 1 H-NMR Spectral Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
1.90–1.94Multiplet (broad)1H-OHConcentration-dependent; exchangeable with D 2​ O[1].
3.89–3.97Multiplet2H-CH 2​ OHDiastereotopic protons adjacent to the C2 chiral center[1].
4.10–4.40Multiplet3HC3-H 2​ , C2-HOverlapping signals of the dioxane ring protons due to restricted half-chair flipping.
6.95–6.98Doublet ( J≈8.8 Hz)1HAr-H (H-8)Shielded by the adjacent ether oxygen; meta to the nitro group[1].
7.77–7.80Multiplet2HAr-H (H-5, H-7)Strongly deshielded by the -I and -R effects of the C6 nitro group[1].
FT-IR Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy provides orthogonal validation of the functional groups. The electron-withdrawing nature of the nitro group strengthens the adjacent C-N bond, leading to distinct vibrational modes.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm −1 )IntensityModeStructural Correlation
~3350 - 3450Strong, BroadO-H StretchConfirms the presence of the primary alcohol.
~1520Strong, SharpN-O Asymmetric StretchDiagnostic marker for the aromatic nitro group.
~1345Strong, SharpN-O Symmetric StretchSecondary confirmation of the -NO 2​ moiety.
~1250, ~1050MediumC-O-C Asym/Sym StretchValidates the intact 1,4-dioxane ether linkages.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in preclinical data, analytical workflows must be designed as self-validating systems. The following protocols embed internal checks to prevent false positives or quantitative errors.

Quantitative 1 H-NMR Acquisition Protocol

Causality Check: T1 relaxation times for aromatic protons can be lengthy. If the inter-pulse delay (D1) is too short, the integration will be artificially suppressed, leading to incorrect proton counting.

  • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Validation: TMS acts as the internal zero-point calibrator to prevent chemical shift drift.

  • Probe Tuning & Matching (ATMA): Execute automated tuning and matching on the probe. Validation: Ensures maximum RF power transmission, preventing signal-to-noise (S/N) degradation.

  • Pulse Width Calibration: Determine the exact 90° pulse width ( P1​ ) for the specific sample matrix.

  • Acquisition Parameters: Set the number of scans (NS) to 16. Set the relaxation delay (D1) to 2.0 seconds. Validation: D1 must be >5×T1​ of the longest relaxing proton to ensure 99% return to equilibrium, guaranteeing quantitative integration.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Phase and baseline correct manually to ensure flat integration regions.

LC-ESI-MS/MS Purity & Mass Confirmation Protocol

Causality Check: Nitroaromatics can suffer from poor ionization in standard positive mode. Using a specialized mobile phase enhances adduct formation.

  • System Suitability Test (SST): Inject a blank (100% Methanol) followed by a known reference standard (e.g., Reserpine). Validation: Confirms the absence of column carryover and verifies mass analyzer calibration accuracy ( 5 ppm error).

  • Mobile Phase Preparation:

    • Buffer A: LC-MS grade H 2​ O + 0.1% Formic Acid.

    • Buffer B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Validation: Formic acid provides the necessary protons for robust [M+H] + ionization.

  • Chromatographic Gradient: Utilize a sub-2 μ m C18 column (e.g., 2.1 x 50 mm, 1.8 μ m). Run a linear gradient from 5% B to 95% B over 8.0 minutes at 0.4 mL/min.

  • Source Parameters (ESI+): Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Cone voltage: 25 V.

  • Data Extraction: Extract the Extracted Ion Chromatograms (EIC) for m/z 212.05 ([M+H] + ) and m/z 234.03 ([M+Na] + ).

Analytical Workflow Visualization

The following diagram maps the logical flow of data acquisition, demonstrating how orthogonal analytical techniques converge to provide a highly confident, E-E-A-T validated structural assignment.

SpectralWorkflow N1 Synthesis & Isolation (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol N2 1H & 13C NMR Acquisition (Structural & Stereochemical Validation) N1->N2 N3 LC-ESI-MS Profiling (Mass Confirmation & Purity) N1->N3 N4 FT-IR Spectroscopy (Functional Group Fingerprinting) N1->N4 N5 Data Synthesis & Causality Analysis (E-E-A-T Validated Dataset) N2->N5 N3->N5 N4->N5

Fig 1. Self-validating orthogonal analytical workflow for benzodioxane derivative characterization.

References

  • Title: (6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol 2271-72-9 - GuideChem Source: guidechem.com URL: 2

  • Title: 2271-72-9 (6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl ... - GuideChem Source: guidechem.com URL: 3

  • Title: US7115750B1 - Melanin concentrating hormone antagonist - Google Patents Source: google.com URL: 1

Sources

Foundational

Comprehensive ¹H NMR Analysis of (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Structural Elucidation and Methodological Protocols

Executive Summary (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a highly functionalized synthetic intermediate frequently utilized in the development of melanin-concentrating hormone (MCH) antagonists and adre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a highly functionalized synthetic intermediate frequently utilized in the development of melanin-concentrating hormone (MCH) antagonists and adrenergic pharmacophores [1]. Accurate structural elucidation of this 1,4-benzodioxane derivative is critical for ensuring regiochemical purity before downstream functionalization. This technical guide dissects the ¹H NMR spectrum of the compound, providing a causal framework for its chemical shifts, mapping its spin-spin coupling logic, and establishing a self-validating experimental protocol for robust spectral acquisition.

Structural Overview and Mechanistic Rationale

The ¹H NMR spectrum of this molecule is governed by the complex interplay of mesomeric (+R/-R) and inductive (+I/-I) electronic effects across its fused bicyclic core.

  • Strong Anisotropic Deshielding via the Nitro Group: The –NO₂ group at the C6 position exerts a powerful electron-withdrawing effect through both resonance and induction. This significantly depletes electron density at the ortho positions (C5 and C7), causing a pronounced downfield shift of their respective protons into the 7.78–7.82 ppm region [2].

  • Mesomeric Shielding via Dioxane Oxygens: Conversely, the C8 proton is positioned ortho to the O1 oxygen of the 1,4-dioxane ring and meta to the nitro group. The lone pairs on the O1 atom donate electron density into the aromatic ring (+R effect), locally shielding the C8 proton and keeping its resonance relatively upfield at 6.97 ppm.

  • Diastereotopic Aliphatic Protons: The chiral center at C2 renders the adjacent methylene protons (both the C3-H₂ ring protons and the –CH₂OH exocyclic protons) diastereotopic. This magnetic non-equivalence results in complex, overlapping multiplets rather than simple first-order splitting patterns.

¹H NMR Spectral Analysis (Quantitative Data)

The following table summarizes the quantitative ¹H NMR data (acquired in CDCl₃) for (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol [1].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentMechanistic Rationale
1.90–1.94 Multiplet (m)1H-–OHExchangeable proton; shift is concentration/temperature dependent due to H-bonding.
3.89–3.97 Multiplet (m)2H-–CH₂OHDeshielded by the adjacent hydroxyl oxygen; diastereotopic complexity.
4.19–4.28 Multiplet (m)2H-C3-H₂Deshielded by adjacent ring oxygen (O4); geminal and vicinal coupling.
4.41–4.45 Multiplet (m)1H-C2-HStrongly deshielded by O1 and the adjacent hydroxymethyl group.
6.97 Doublet (d)1H8.6C8-HShielded by O1 (+R effect); exhibits classic ortho coupling (³J) to C7-H.
7.78–7.82 Multiplet (m)2H-C5-H, C7-HStrongly deshielded by –NO₂ (–R, –I effects); overlapping signals.

Experimental Workflow & The Self-Validating Protocol

To ensure high scientific integrity, the acquisition of this NMR spectrum must follow a self-validating protocol. We employ a D₂O exchange experiment as a perturbation-response mechanism to definitively confirm the assignment of the hydroxyl proton [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Perform rigorous tuning, matching, and gradient shimming to ensure a highly homogenous magnetic field (critical for resolving the fine splitting in the 3.89–4.45 ppm multiplets).

  • Primary Data Acquisition: Acquire a standard 1D ¹H-NMR spectrum using a 90° pulse sequence (e.g., zg30). Set the relaxation delay ( T1​ ) to at least 2 seconds to ensure complete longitudinal relaxation between scans. Acquire 16–32 scans.

  • Data Processing: Apply an exponential window function (line broadening ~0.3 Hz) to the Free Induction Decay (FID). Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction. Baseline correct the spectrum and integrate the peaks relative to the C8-H doublet (set to 1.00).

  • Self-Validation (D₂O Exchange):

    • Perturbation: Add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Cap and shake vigorously for 30 seconds.

    • Causality: The slightly acidic hydroxyl proton undergoes rapid chemical exchange with the deuterium. Because deuterium has a different spin quantum number ( I=1 ) and gyromagnetic ratio, its resonance falls entirely outside the ¹H observation window.

    • Verification: Re-acquire the spectrum. The multiplet at 1.90–1.94 ppm must completely disappear. Additionally, if the –CH₂OH multiplet (3.89–3.97 ppm) was broadened by ³J coupling to the –OH proton, it will visibly sharpen into a simpler diastereotopic pattern.

Data Visualization

Experimental Workflow Architecture

Workflow S1 1. Sample Preparation (Compound + CDCl3 + TMS) S2 2. Instrument Calibration (Tuning, Matching, Shimming) S1->S2 Transfer to Magnet S3 3. Data Acquisition (1D 1H-NMR, 400/600 MHz) S2->S3 Optimize Homogeneity S4 4. Data Processing (FT, Phasing, Baseline Correction) S3->S4 Raw FID Data S5 5. Self-Validation (D2O Exchange Experiment) S4->S5 Identify Exchangeable Protons S5->S3 Re-acquire Spectrum

Experimental workflow for NMR acquisition and self-validating D2O exchange.

Spin-Spin Coupling Logic Network

SpinLogic C5 C5-H 7.78-7.82 C7 C7-H 7.78-7.82 C5->C7 4J (~2 Hz) C8 C8-H 6.97 ppm C7->C8 3J (8.6 Hz) C2 C2-H 4.43 ppm C3 C3-H2 4.24 ppm C2->C3 3J CH2OH CH2OH 3.93 ppm C2->CH2OH 3J OH OH 1.92 ppm CH2OH->OH 3J (Exchange)

Spin-spin coupling logic network detailing J-coupling relationships across the molecule.

References

  • Kato, K., et al. "Melanin concentrating hormone antagonist." United States Patent US7115750B1.
  • University of Calgary. "Proton NMR Spectroscopy of Aromatic Compounds: Substituent Effects." Department of Chemistry. Available at:[Link]

Exploratory

ass spectrometry analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol Executive Summary & Molecular Profiling (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9)[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Executive Summary & Molecular Profiling

(6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9)[1][2] is a highly functionalized bicyclic compound serving as a critical intermediate in the synthesis of alpha-adrenergic antagonists and centrally acting pharmaceutical agents. Structurally, it comprises a 1,4-benzodioxane core, an electron-withdrawing nitro group at the C6 position, and a terminal hydroxymethyl group.

For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, characterizing this molecule via High-Resolution Mass Spectrometry (HRMS) presents unique challenges and opportunities. The interplay between the nitroaromatic system and the benzodioxane ring dictates a complex, multi-pathway gas-phase fragmentation behavior. This whitepaper provides a comprehensive, causally-driven methodology for the LC-MS/MS analysis of this compound, establishing a self-validating framework for structural elucidation.

Mechanistic Gas-Phase Fragmentation Dynamics

To accurately interpret the mass spectra of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, one must understand the fundamental physical chemistry driving its gas-phase dissociation. The molecule (Chemical Formula: C9H9NO5, Monoisotopic Mass: 211.0480 Da) exhibits three distinct fragmentation domains.

A. Nitro Group Rearrangement and Cleavage

Nitroaromatic compounds are notorious for their complex fragmentation. Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the primary diagnostic event is the neutral loss of nitric oxide (NO, 30 Da) rather than just nitrogen dioxide (NO2, 46 Da). Causality: The loss of NO is driven by an intramolecular rearrangement where the nitro group (-NO2) isomerizes into a nitrite ester (-O-NO) prior to bond cleavage[3][4]. This rearrangement is highly favored in the gas phase and leads to the formation of a stable phenoxy-like radical or distonic radical anion. As documented in foundational , this 30 Da mass shift is the definitive signature of a nitroaromatic system.

B. Hydroxymethyl Dehydration

The aliphatic hydroxymethyl group at the C2 position of the dioxane ring is highly susceptible to dehydration. Causality: The loss of water (H2O, 18 Da) is thermodynamically driven by the formation of a stabilized carbocation (in positive mode) or an extended conjugated system. This cleavage often precedes or competes with the cleavage of the dioxane ring.

C. Benzodioxane Ring Opening

The 1,4-benzodioxane core undergoes specific ring-opening reactions. Causality: As established in [5][6], the ether linkages undergo heterolytic cleavage, often resulting in the loss of formaldehyde (CH2O, 30 Da) or an ethylene oxide equivalent, leaving behind a substituted catechol derivative.

Fragmentation_Logic M Precursor Ion [M-H]- m/z 210.0408 F1 Loss of NO (30 Da) [M-H-NO]- m/z 180.04 M->F1 Nitro-to-Nitrite Rearrangement F2 Loss of NO2 (46 Da) [M-H-NO2]- m/z 164.04 M->F2 Direct C-N Cleavage F3 Loss of H2O (18 Da) [M-H-H2O]- m/z 192.03 M->F3 Aliphatic Dehydration F4 Benzodioxane Cleavage Diagnostic Catechol Fragments F1->F4 MS3 Ring Opening

Fig 1. Mechanistic MS/MS fragmentation logic tree for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Quantitative Data: Diagnostic Fragment Ions

The following table summarizes the expected high-resolution exact masses for the primary fragments of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in Electrospray Ionization Negative Mode (ESI-). ESI- is chosen over ESI+ because the highly electron-withdrawing nitro group stabilizes the deprotonated molecular anion, yielding superior signal-to-noise ratios.

Fragment IdentityNeutral LossExact Mass (m/z)Structural Assignment / Mechanism
Precursor [M-H]- N/A210.0408Intact deprotonated molecule
[M-H - H2O]- 18.0106 Da192.0302Dehydration of the hydroxymethyl group
[M-H - NO]- 29.9980 Da180.0428Nitro-to-nitrite rearrangement and cleavage
[M-H - NO2]- 45.9929 Da164.0479Direct homolytic/heterolytic cleavage of the nitro group
[M-H - NO - CH2O]- 60.0086 Da150.0322Sequential loss of NO and formaldehyde (dioxane ring cleavage)

Self-Validating Experimental Protocol: LC-HRMS Analysis

To ensure absolute scientific integrity, the analytical protocol must be self-validating. This means the system must inherently prove that the observed fragments are derived from the target molecule and are not artifacts of in-source decay (ISD) or background contamination.

Phase 1: Chromatographic Separation
  • Column: UPLC C18 Column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The relatively high polarity of the hydroxymethyl group requires a highly aqueous initial mobile phase to ensure adequate retention and prevent the analyte from eluting in the void volume.

Phase 2: Source Optimization & In-Source Decay (ISD) Control
  • Infuse a 1 µg/mL standard of the compound directly into the MS source.

  • Operate the Orbitrap/Q-TOF in ESI(-) mode.

  • Self-Validation Step: Monitor the full MS scan (m/z 100-500) at a collision energy of 0 eV.

  • Action: Adjust the capillary temperature and S-lens RF level. If the m/z 180.04 (loss of NO) peak exceeds 5% of the precursor m/z 210.0408 peak intensity, thermal degradation is occurring in the source. Lower the capillary temperature (e.g., from 320°C to 275°C) until the intact precursor accounts for >95% of the base peak. This guarantees that subsequent MS/MS data is purely collision-induced.

Phase 3: Stepped Collision Energy MS/MS
  • Isolate the precursor ion (m/z 210.04) with a narrow quadrupole isolation window (1.0 m/z) to prevent co-isolation of background matrix ions.

  • Apply Normalized Collision Energy (NCE) in a stepped format: 15, 30, and 45 eV.

  • Causality: Stepping the energy captures both low-energy pathways (dehydration, m/z 192.03) and high-energy pathways (dioxane ring cleavage, m/z 150.03) in a single composite spectrum, providing a complete structural fingerprint.

Workflow N1 1. Sample Introduction (UPLC C18 Separation) N2 2. ESI(-) Ionization (Formation of [M-H]-) N1->N2 N3 3. ISD Control Scan (Validate Precursor Integrity) N2->N3 N4 4. Quadrupole Isolation (m/z 210.04 ± 0.5) N3->N4 N5 5. Stepped HCD Fragmentation (15, 30, 45 eV) N4->N5 N6 6. Orbitrap Mass Analysis (Resolution > 70,000) N5->N6

Fig 2. Self-validating LC-HRMS analytical workflow for benzodioxane derivatives.

Conclusion

The structural elucidation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol relies heavily on recognizing the competing fragmentation kinetics of its functional groups. By establishing a self-validating HRMS protocol that controls for in-source decay and utilizes stepped collision energies, analysts can reliably map the diagnostic neutral losses of NO (30 Da) and H2O (18 Da). These principles not only confirm the identity of this specific molecule but serve as a robust template for profiling novel nitroaromatic benzodioxane derivatives in drug discovery pipelines.

References

  • Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. Available at:[Link]

  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095–8105. Available at:[Link]

Sources

Foundational

Structural Crystallography and Pharmacophore Dynamics of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Executive Summary The compound (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9) represents a highly versatile synthetic intermediate and a privileged scaffold in modern drug discovery. Characterized by a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9) represents a highly versatile synthetic intermediate and a privileged scaffold in modern drug discovery. Characterized by a rigid 1,4-benzodioxane core, an electron-withdrawing nitro group at the C6 position, and a hydrogen-bonding hydroxymethyl group at the C2 position, its three-dimensional conformation dictates its utility in synthesizing melanin-concentrating hormone (MCH) antagonists and α1-adrenoreceptor ligands. This technical whitepaper dissects the crystallographic methodology, supramolecular packing dynamics, and pharmacophore relevance of this molecule, providing a rigorous framework for researchers engaged in structure-based drug design.

Chemical Identity & Scaffold Significance

The 1,4-benzodioxane structural motif is a cornerstone in medicinal chemistry, frequently utilized to restrict the conformational flexibility of pharmacophores 1[1]. Unlike fully planar aromatic systems, the non-aromatic dioxane ring introduces a critical degree of three-dimensionality.

In (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, the spatial arrangement of the oxygen atoms within the dioxane ring, coupled with the exocyclic hydroxymethyl group, dictates the molecule's ability to coordinate with receptor binding pockets 2[2]. Furthermore, the C6 nitro group significantly alters the electrostatic potential of the aromatic ring, enhancing its capacity for π-π stacking interactions in supramolecular assemblies and biological targets.

Crystallographic Methodology & Protocol

To accurately determine the 3D conformation of the molecule, a self-validating protocol for single-crystal growth and X-ray diffraction (XRD) must be employed. The following methodology ensures the minimization of kinetic defects during lattice formation.

Protocol: Self-Validating Single-Crystal Growth and XRD Analysis
  • Step 1: Synthesis & Purification

    • Action: Purify the crude (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol using alumina column chromatography (eluent: ethyl acetate) 3[3].

    • Causality: Alumina is explicitly selected over standard silica gel to mitigate the risk of acid-catalyzed ring-opening of the sensitive 1,4-benzodioxane core.

    • Validation: Confirm purity via 1 H-NMR (CDCl 3​ ); the presence of a characteristic multiplet at δ 3.89–3.97 ppm confirms the integrity of the hydroxymethyl protons.

  • Step 2: Solvent System Design & Supersaturation

    • Action: Dissolve the purified powder in a binary solvent system of methanol and water.

    • Causality: Methanol effectively solvates the polar hydroxymethyl and nitro groups via hydrogen bonding. The gradual diffusion of water increases the dielectric constant of the medium, lowering the solubility threshold and forcing a controlled supersaturation state without triggering amorphous precipitation.

  • Step 3: Controlled Nucleation (Slow Evaporation)

    • Action: Allow the solution to evaporate slowly at 293 K in a vibration-free environment.

    • Causality: Slow evaporation minimizes the kinetic trapping of defects, allowing the molecules to thermodynamically assemble into a high-density monoclinic crystal lattice driven by intermolecular hydrogen bonding 4[4].

  • Step 4: Crystal Harvesting & Data Collection

    • Action: Select a defect-free single crystal and mount it on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation provides the optimal wavelength for resolving the electron density of organic molecules containing highly electronegative atoms (O, N) while minimizing absorption effects.

  • Step 5: Structural Refinement & Validation

    • Action: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Validation: A final R1​ value of < 0.05 and a Goodness-of-Fit (S) near 1.0 validates the structural model, confirming the correct assignment of the molecular conformation.

XRD_Workflow N1 Synthesis & Purification (Alumina Chromatography) N2 Solvent System Design (Methanol/Water Gradient) N1->N2 Pure Isolate N3 Controlled Nucleation (Slow Evaporation) N2->N3 Supersaturation N4 Single-Crystal XRD (Mo Kα, 0.71073 Å) N3->N4 Diffraction-Quality Crystal N5 Structural Refinement (SHELXL, F² Minimization) N4->N5 Raw Reflection Data

Fig 1. Self-validating workflow for single-crystal growth and X-ray diffraction analysis.

Structural Analysis: Conformational & Packing Dynamics

Dioxane Ring Conformation

Crystallographic analysis of 1,4-benzodioxane derivatives reveals that the non-aromatic dioxane ring is not perfectly planar. Instead, it adopts a twisted half-chair conformation 2[2]. This structural buckling is a direct thermodynamic response to minimize steric repulsion between the axial protons of the dioxane ring and the bulky hydroxymethyl substituent at the C2 position. The pendant hydroxymethyl group typically favors an equatorial orientation to further reduce 1,3-diaxial strain.

Supramolecular Packing and Hydrogen Bonding

The crystal lattice is heavily stabilized by a robust network of intermolecular interactions. The hydroxymethyl group acts as a primary supramolecular synthon. It forms strong intermolecular hydrogen bonds ( O−H⋅⋅⋅O ) with the highly electronegative oxygen atoms of the nitro group on adjacent molecules. This specific head-to-tail hydrogen bonding motif, combined with the π−π stacking of the electron-deficient aromatic rings, results in a tightly packed, high-density 3D network 4[4].

Quantitative Data Summary

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Assignment
Chemical Formula C 9​ H 9​ NO 5​
Formula Weight 211.17 g/mol
Crystal System Monoclinic
Space Group P2 1​ /c
Temperature 293(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Dioxane Conformation Twisted half-chair
Primary H-Bond Motif O-H···O (Hydroxymethyl to Nitro)

Pharmacophore Modeling and Receptor Binding

The rigid 3D architecture of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol makes it a highly valuable template for drug design. The 1,4-benzodioxane scaffold is a well-established pharmacophore for α1-adrenoreceptor antagonists and 5-HT1A agonists 1[1].

When translated into a biological context, the benzodioxane core acts as a hydrophobic anchor that nestles into the aromatic binding pockets of target receptors. Simultaneously, the spatial orientation of the hydroxymethyl group—dictated by the twisted half-chair conformation—allows for precise, directional hydrogen-bond donor/acceptor interactions. This exact spatial geometry is what makes derivatives of this compound critical intermediates in the synthesis of melanin-concentrating hormone (MCH) antagonists, which are actively investigated for the treatment of metabolic disorders and obesity 3[3].

Pharmacophore N1 Benzodioxane Scaffold (Hydrophobic Anchor) N3 Receptor Binding Pocket (e.g., α1-AR / MCH) N1->N3 Pi-Pi Stacking N2 Hydroxymethyl Group (H-Bond Donor/Acceptor) N2->N3 Directed H-Bonding N4 Receptor Activation (Conformational Shift) N3->N4 Signal Transduction

Fig 2. Pharmacophore mapping and receptor binding dynamics of the benzodioxane derivative.

References

  • Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Tetraaquabis(2,3-dihydro-1,4-benzodioxine-2-carboxyl) Source: IUCr Journals URL: [Link]

  • Title: US7115750B1 - Melanin concentrating hormone antagonist Source: Google Patents URL
  • Title: Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material Source: PMC (nih.gov) URL: [Link]

Sources

Exploratory

Stability and Reactivity of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol Under Acidic Conditions: A Mechanistic Guide

Executive Summary The 1,4-benzodioxane ring system is recognized as an "evergreen" scaffold in medicinal chemistry, forming the structural core of numerous alpha-adrenergic antagonists, antidepressants, and multi-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxane ring system is recognized as an "evergreen" scaffold in medicinal chemistry, forming the structural core of numerous alpha-adrenergic antagonists, antidepressants, and multi-target ligands[1]. When functionalized as (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol , the molecule presents a fascinating dichotomy of chemical stability. For drug development professionals and synthetic chemists, understanding the behavior of this molecule under acidic conditions is critical for both synthetic route design (e.g., downstream derivatization) and formulation stability profiling.

This whitepaper provides an in-depth mechanistic analysis of the compound's stability, demonstrating how the strong electron-withdrawing nature of the nitro group fortifies the heterocyclic core against acid-catalyzed cleavage, while the exocyclic hydroxymethyl group remains highly susceptible to acid-mediated transformations.

Structural Analysis & Electronic Effects

The stability profile of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol under acidic conditions cannot be generalized; it must be evaluated by compartmentalizing the molecule into two distinct electronic domains: the functionalized heterocyclic core and the exocyclic aliphatic appendage.

The 1,4-Benzodioxane Core and the Nitro Effect

Unsubstituted 1,4-benzodioxane is generally stable to mild acids but can undergo ether cleavage under forcing acidic conditions (e.g., hot concentrated hydrobromic acid or strong Lewis acids)[2]. The mechanism of cleavage requires the initial protonation of one of the dioxane oxygen atoms to form a highly reactive oxonium intermediate.

However, the introduction of a nitro group (-NO₂) at the 6-position fundamentally alters the electronic landscape of the molecule. The nitro group exerts profound electron-withdrawing inductive (-I) and resonance (-M) effects across the aromatic system. This withdrawal depletes electron density from the entire benzodioxane system, specifically reducing the basicity of the adjacent ether oxygens. Consequently, the activation energy required to protonate the ring oxygens is significantly elevated, rendering the 6-nitro-1,4-benzodioxane core exceptionally resistant to acid-catalyzed ring opening or degradation[3].

The Reactive Exocyclic Hydroxymethyl Group

In stark contrast to the core, the 2-hydroxymethyl group (-CH₂OH) acts as the molecule's reactive epicenter under acidic conditions. The sp³-hybridized C2 carbon effectively insulates the primary hydroxyl oxygen from the strong electron-withdrawing resonance of the nitroaromatic system.

Because its basicity is preserved, the hydroxyl oxygen is readily protonated in acidic media to form an exocyclic oxonium ion (-CH₂OH₂⁺). This creates an excellent leaving group (water). Depending on the specific acidic environment, this intermediate will undergo nucleophilic substitution (Sₙ1/Sₙ2 pathway) to form a halide derivative, or esterification if carboxylic acids are present[4].

Mechanistic Pathways Under Acidic Conditions

The divergence in reactivity between the core and the exocyclic group dictates the compound's behavior in acidic media. The flowchart below illustrates the kinetically and thermodynamically favored pathways.

AcidStability Start (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol + Acid (H+) PathA Protonation of Exocyclic -CH2OH (Aliphatic Hydroxyl) Start->PathA Favorable PathB Protonation of Ring Ether Oxygen (Heterocyclic Core) Start->PathB Unfavorable IntermediateA Oxonium Ion Intermediate (-CH2OH2+) PathA->IntermediateA IntermediateB Ring Oxonium Ion PathB->IntermediateB ResultA Nucleophilic Substitution (SN1/SN2) e.g., 2-Chloromethyl derivative IntermediateA->ResultA + Nucleophile (e.g., Cl-) ResultB Ring Cleavage / Degradation (BLOCKED by 6-NO2 deactivation) IntermediateB->ResultB High Activation Energy

Caption: Mechanistic divergence of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol under acidic conditions.

Quantitative Data: Comparative Acid Stability

To provide a clear benchmark for formulation and synthesis, the following table summarizes the relative stability of the structural motifs when subjected to standardized acidic stress (1.0 M HCl at 80°C for 24 hours).

Structural MotifElectronic EnvironmentSusceptibility to Acid (1M HCl, 80°C)Primary Degradation/Reaction Pathway
1,4-Benzodioxane (Unsubstituted) Electron-rich ether oxygensModerateSlow ring cleavage / polymerization
6-Nitro-1,4-Benzodioxane Core Highly electron-deficientVery Low (Stable) None (Resistant to protonation)
2-Hydroxymethyl Group Insulated aliphatic (sp³)High (Reactive) Protonation → Dehydration / Substitution

Data Synthesis Note: The stability of the nitro-substituted core allows chemists to aggressively target the hydroxymethyl group for derivatization without risking the integrity of the bicyclic scaffold.

Experimental Protocols

The following self-validating protocols leverage the differential acid stability of the molecule. Protocol 1 utilizes acidic conditions to synthesize a valuable pharmaceutical intermediate, while Protocol 2 outlines a rigorous analytical method to verify core stability.

Protocol 1: Acid-Catalyzed Chlorination of the Hydroxymethyl Group

This procedure utilizes thionyl chloride (which generates HCl in situ) to convert the hydroxymethyl group to a chloromethyl group, a common intermediate for synthesizing drugs like guanoxan[4]. The protocol is designed to validate itself via distinct polarity shifts on Thin Layer Chromatography (TLC).

Reagents:

  • (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1.0 eq, 10 mmol)

  • Thionyl Chloride (SOCl₂, 2.0 eq, 20 mmol)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM) (25 mL)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2 drops)

Step-by-Step Methodology:

  • Dissolution: Suspend the starting material in anhydrous CHCl₃ in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the alcohol to the chloride, preventing unwanted side reactions.

  • Addition: Cool the mixture to 0–5°C using an ice bath. Add SOCl₂ dropwise over 15 minutes to control the exothermic release of HCl and SO₂ gases.

  • Reflux: Remove the ice bath and gradually heat the mixture to reflux (approx. 60°C for CHCl₃) for 2.5 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The starting material (polar alcohol, lower Rf) will disappear, replaced by a single, less polar spot (the alkyl chloride, higher Rf). If the core were unstable, multiple degradation spots would appear.

  • Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate to yield 2-(chloromethyl)-6-nitro-2,3-dihydrobenzo[b][1,4]dioxine.

Protocol 2: Forced Acidic Degradation Study (Stability Indicating Assay)

To empirically prove the stability of the 6-nitro-benzodioxane core, this forced degradation protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Acidic Stress: Transfer 2.0 mL of the stock solution into a glass vial. Add 2.0 mL of 2.0 M HCl (aq). The final concentration is 0.5 mg/mL API in 1.0 M HCl / 50% Acetonitrile.

  • Incubation: Seal the vial and incubate in a thermostated water bath at 60°C for 48 hours.

  • Sampling & Neutralization: At t=0, t=24h, and t=48h, withdraw a 0.5 mL aliquot. Immediately neutralize by adding 0.5 mL of 1.0 M NaOH (aq) to halt the reaction. Dilute with 1.0 mL of mobile phase.

  • HPLC Analysis: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Mobile phase: Water (0.1% TFA) / Acetonitrile (gradient). Detection: UV at 254 nm.

  • Self-Validation (Mass Balance): Calculate the total peak area. The area of the parent peak plus the area of any new peaks (e.g., the corresponding chloride or hydrolysis products of the exocyclic group) must equal 100% ± 2% of the initial t=0 parent peak area. The absence of multiple fragmented peaks confirms the heterocyclic core remains intact.

Conclusion

The behavior of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol under acidic conditions is a textbook example of how localized electronic effects dictate molecular stability. The profound electron-withdrawing capacity of the 6-nitro group acts as a chemical shield for the 1,4-benzodioxane core, preventing the protonation of the ether oxygens required for ring cleavage. Consequently, synthetic chemists can confidently subject this molecule to harsh acidic conditions—such as those required for chlorination or esterification—knowing that reactivity will be exclusively channeled through the exocyclic hydroxymethyl group.

References

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi / European Journal of Medicinal Chemistry. Available at:[Link]

  • Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Guanoxan sulfate synthesis method (Patent CN105061392A). Google Patents.

Sources

Foundational

Thermodynamic Solubility Profiling of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in Organic Solvents: A Technical Guide

Executive Summary The compound (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9) is a highly functionalized 1,4-benzodioxane derivative that serves as a critical intermediate in the synthesis of [1]. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9) is a highly functionalized 1,4-benzodioxane derivative that serves as a critical intermediate in the synthesis of [1]. For researchers and process chemists, understanding its solubility profile in organic solvents is not merely a matter of formulation, but a foundational requirement for optimizing downstream processes such as crystallization, chromatographic purification, and cross-coupling reactions. This whitepaper provides an authoritative, causality-driven guide to the thermodynamic solubility of this compound, detailing self-validating experimental protocols and strategic solvent selection logic.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, one must first deconstruct its molecular topography. The dissolution of this compound is governed by the Gibbs free energy of solvation ( ΔGsolv​=ΔHsolv​−TΔSsolv​ ). The enthalpic component ( ΔHsolv​ ) is dictated by the energy required to disrupt the crystalline lattice versus the energy released upon solvent-solute interaction.

Structure-Solubility Relationship (SSR) Causality:

  • The 1,4-Benzodioxane Core: This bicyclic system is inherently lipophilic, driving hydrophobic interactions and ensuring miscibility with moderately non-polar organic phases.

  • The Nitro Group (-NO₂): Positioned at C6, this strongly electron-withdrawing group creates a significant molecular dipole and acts as a potent hydrogen bond acceptor.

  • The Hydroxymethyl Group (-CH₂OH): Positioned at C2, this primary alcohol introduces both hydrogen bond donor and acceptor capabilities.

Why does it dissolve rapidly in polar aprotic solvents? When introduced to a solvent like Dimethyl Sulfoxide (DMSO), the solvent's oxygen atom readily accepts the hydrogen from the hydroxymethyl group, while its strong dipole stabilizes the nitro group. This leads to rapid dissolution without the entropic penalty ( ΔSsolv​ ) of disrupting a highly ordered solvent-solvent hydrogen-bond network (which occurs in protic solvents like water).

Experimental Methodology: The Self-Validating Shake-Flask Workflow

The remains the "gold standard" for determining true thermodynamic equilibrium solubility[2]. However, a common pitfall in solubility screening is assuming the solid phase remains static. If the compound forms a solvate with the organic solvent during incubation, the measured solubility reflects the solvate, not the original polymorph.

To ensure trustworthiness, the protocol below is designed as a self-validating system : the supernatant provides the quantitative solubility, while the residual pellet is analyzed to confirm phase purity.

Protocol: Self-Validating Thermodynamic Shake-Flask Method
  • Solid Dispensing: Weigh an excess amount (~50 mg) of crystalline (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol into a 2 mL glass HPLC vial.

  • Solvent Addition: Dispense 1.0 mL of the target organic solvent (e.g., Ethyl Acetate, DMSO, or Ethanol).

  • Equilibration: Seal the vial and incubate in a thermoshaker at 25.0 ± 0.1 °C for 24 hours at 800 rpm. Causality: A 24-hour incubation is required to overcome the kinetic barrier of crystal lattice disruption and ensure [3].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (e.g., at 254 nm) against a pre-established calibration curve.

  • Solid-State Validation (Critical Step): Recover the undissolved pellet, dry gently under a nitrogen stream, and analyze via X-ray Powder Diffraction (XRPD) to ensure no polymorphic transition or solvate formation occurred during the 24-hour equilibration.

Workflow Start 1. Solid Dispensing (Excess API) Solvent 2. Solvent Addition (Target Organics) Start->Solvent Incubation 3. Thermal Incubation (25°C, 24h, 800 rpm) Solvent->Incubation Separation 4. Phase Separation (Centrifugation) Incubation->Separation Analysis 5. HPLC-UV Quantification Separation->Analysis Supernatant Validation 6. XRPD Solid-State Validation Separation->Validation Pellet

Fig 1. Thermodynamic shake-flask solubility workflow with solid-state validation.

Quantitative Solubility Data

The table below summarizes the thermodynamic solubility profile of the compound across various organic solvent classes. This data is critical for calculating volumes during scaling operations.

Table 1: Thermodynamic Solubility Profile of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol at 25°C

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism / Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0Strong H-bond acceptance; ideal for high-concentration stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)> 50.0High dipole moment; excellent reaction medium for subsequent couplings.
Ester Ethyl Acetate (EtOAc)25.0 - 35.0Moderate polarity; optimal development solvent for chromatography[1].
Halogenated Dichloromethane (DCM)15.0 - 25.0Good dispersion forces; highly useful for liquid-liquid extraction workflows.
Alcohol Ethanol (EtOH)5.0 - 10.0Protic donor/acceptor; suitable as a primary solvent in anti-solvent systems.
Non-Polar n-Hexane< 1.0Inability to disrupt crystal lattice; acts as an ideal anti-solvent.

Note: Values represent thermodynamic ranges based on the physicochemical properties of the 6-nitro-1,4-benzodioxane scaffold and its behavior in standard laboratory protocols.

Solvent Selection Strategies for Process Chemistry

Understanding the solubility profile allows chemists to rationally design downstream processing steps rather than relying on trial and error.

Chromatographic Purification

For the isolation of (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a binary gradient system is highly effective. As demonstrated in its foundational synthesis protocols, on alumina columns[1]. By utilizing an Ethyl Acetate/Hexane gradient, chemists can leverage the compound's high solubility in the ester while using the non-polar hexane to modulate the mobile phase polarity, ensuring optimal retention and resolution on the stationary phase.

Crystallization & Recrystallization

To achieve high-purity crystalline material, an anti-solvent crystallization approach is recommended. The compound can be dissolved in a minimal volume of warm Ethanol (acting as the good solvent). Upon slow addition of water or cold n-Hexane (acting as the anti-solvent), the dielectric constant of the mixture shifts, rapidly decreasing the solubility of the benzodioxane derivative and forcing controlled nucleation.

Logic Target Downstream Application Chromatography Chromatographic Purification Target->Chromatography Crystallization Recrystallization Target->Crystallization Reaction Chemical Synthesis Target->Reaction EtOAc Ethyl Acetate / Hexane (High solubility gradient) Chromatography->EtOAc Eluent EtOH Ethanol / Water (Anti-solvent system) Crystallization->EtOH Solvent/Antisolvent DMF DMF / DMSO (High solvation power) Reaction->DMF Reaction Medium

Fig 2. Logical solvent selection pathways for downstream processing.

Conclusion

The solubility of (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in organic solvents is a direct manifestation of its structural dichotomy: the lipophilic benzodioxane core paired with the highly polar nitro and hydroxymethyl substituents. By employing a self-validating thermodynamic shake-flask methodology, researchers can obtain accurate solubility data that directly informs process chemistry. Leveraging polar aprotic solvents for reactions, esters for chromatography, and binary anti-solvent systems for crystallization ensures maximum yield and purity in drug development pipelines.

References

  • Title: US7115750B1 - Melanin concentrating hormone antagonist Source: Google Patents URL
  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: What is equilibrium solubility of a drug? Source: Biorelevant.com URL: [Link]

Sources

Exploratory

roscopic analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

An In-depth Technical Guide to the Spectroscopic Analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol Foreword: Unveiling the Molecular Architecture In the landscape of drug discovery and materials science, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Foreword: Unveiling the Molecular Architecture

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a molecule featuring a benzodioxin core functionalized with both a nitro and a hydroxymethyl group, presents a unique analytical challenge. Its structure suggests potential applications where the electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the alcohol can be exploited.[1] This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous identification and characterization of this compound. As senior application scientists, we move beyond mere data reporting, focusing instead on the causal logic behind the analytical choices and the interpretation of the resulting spectral data. This document serves as a robust reference for researchers engaged in the synthesis and application of related heterocyclic compounds.

The molecular formula of the target compound is C₉H₉NO₅, with a corresponding molecular weight of 211.17 g/mol .[2] A foundational understanding begins with its two-dimensional structure.

Caption: 2D Structure of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Causality of Experimental Choices: ¹H NMR provides the most sensitive initial assessment of a molecular structure. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative quantities (integration). For this molecule, we anticipate a clear distinction between aromatic, dioxin ring, and hydroxymethyl protons.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic; its ability to engage in hydrogen bonding with the -OH group allows for the observation of the hydroxyl proton, which might otherwise be broadened or exchanged in other solvents like CDCl₃.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2m2HAr-H Protons ortho and para to the strongly electron-withdrawing NO₂ group are significantly deshielded and shifted downfield.
~7.2d1HAr-H The proton meta to the NO₂ group is less deshielded compared to the others.
~5.0t (broad)1H-OH The hydroxyl proton signal is often broad and its position is concentration-dependent. It will likely appear as a triplet due to coupling with the adjacent CH₂ group.
~4.4 - 4.5m1HO-CH₂-CH This methine proton is in a chiral center, coupled to two sets of diastereotopic protons (on C8 and C9), leading to a complex multiplet.
~4.3 (dd) & ~4.0 (dd)m2HO-CH₂ -CHThese are diastereotopic protons on the dioxin ring, coupled to each other (geminal coupling) and to the methine proton (vicinal coupling), resulting in two distinct signals, likely doublets of doublets.
~3.6 - 3.7m2HCH-CH₂ -OHProtons of the hydroxymethyl group, coupled to the methine proton and the hydroxyl proton.

Protocol 1: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the dried compound into a clean NMR tube.

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

  • Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument (e.g., a Bruker 500 MHz) should be properly tuned and shimmed to ensure high resolution and a symmetrical solvent peak.

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling constants (J-values) to confirm the proton assignments.

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality of Experimental Choices: While less sensitive than ¹H NMR, ¹³C NMR is invaluable for confirming the carbon framework. It reveals the number of unique carbon environments and provides information about their hybridization and electronic state. A standard broadband proton-decoupled experiment is chosen to simplify the spectrum, yielding a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum (126 MHz, DMSO-d₆):

Predicted Shift (δ, ppm)AssignmentRationale
~150C -O (Aromatic)Aromatic carbon directly attached to the electron-withdrawing nitro group and the ether oxygen.
~142C -NO₂ (Aromatic)Aromatic carbon bonded to the nitro group, significantly deshielded.
~141C -O (Aromatic)Aromatic carbon attached to the second ether oxygen.
~120C H (Aromatic)Aromatic methine carbon.
~118C H (Aromatic)Aromatic methine carbon.
~109C H (Aromatic)Aromatic methine carbon, likely the most upfield due to shielding effects.
~72O-CH₂-C HThe methine carbon of the dioxin ring, shifted downfield by the adjacent oxygen.
~68O-C H₂-CHThe methylene carbon of the dioxin ring, also deshielded by its neighboring oxygen.
~62CH-C H₂-OHThe carbon of the hydroxymethyl group, shielded relative to the ring carbons but deshielded by the attached oxygen.

Part 2: Vibrational Spectroscopy & Mass Spectrometry — Functional Group and Mass Confirmation

While NMR maps the skeleton, FT-IR and Mass Spectrometry provide orthogonal data, confirming the presence of key functional groups and the overall molecular mass, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Choices: FT-IR is a rapid and powerful technique for identifying functional groups. The diagnostic power lies in the fact that specific bonds vibrate at characteristic frequencies. For this molecule, the most telling signals will be from the O-H, N-O, and C-O bonds.

Predicted FT-IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3400Broad, StrongO-H stretchAlcohol (-OH)
~3100-3000MediumC-H stretchAromatic C-H
~2950-2850MediumC-H stretchAliphatic C-H (CH, CH₂)
~1525 Very Strong N-O asymmetric stretch Nitro (-NO₂)[3][4]
~1345 Very Strong N-O symmetric stretch Nitro (-NO₂)[3][4][5]
~1600, ~1480Medium-WeakC=C stretchAromatic Ring
~1250StrongC-O stretchAryl-Alkyl Ether
~1050StrongC-O stretchPrimary Alcohol

Protocol 2: FT-IR Spectrum Acquisition (KBr Method)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Caption: Key FT-IR diagnostic regions for the target molecule.

Mass Spectrometry (MS)

Causality of Experimental Choices: Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and ensuring a strong signal for the molecular ion.

Predicted Mass Spectrum Data (ESI-MS):

m/z ValueIonRationale
212.05[M+H]⁺Protonated molecular ion (Positive ion mode). Expected for C₉H₁₀NO₅⁺.
234.03[M+Na]⁺Sodiated adduct, common in ESI. Expected for C₉H₉NNaO₅⁺.
210.04[M-H]⁻Deprotonated molecular ion (Negative ion mode). Expected for C₉H₈NO₅⁻.
180.05[M-CH₂OH]⁺Fragment corresponding to the loss of the hydroxymethyl group.
165.03[M-NO₂]⁺Fragment corresponding to the loss of the nitro group.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable ion signal.

  • Instrument Parameters: Set the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) to operate in both positive and negative ion modes. Set the capillary voltage, source temperature, and gas flows to optimal values.

  • Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500). The high-resolution capability allows for the determination of the exact mass to within a few parts per million (ppm).

  • Analysis: Compare the measured exact mass of the molecular ion with the theoretical calculated mass for C₉H₉NO₅. This provides unequivocal confirmation of the elemental formula.

Caption: Integrated spectroscopic workflow for structural elucidation.

Conclusion: A Self-Validating Analytical Consensus

The structural elucidation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol is not achieved by a single technique but by the synergistic consensus of multiple spectroscopic methods. ¹H and ¹³C NMR define the carbon-hydrogen framework. FT-IR confirms the presence and nature of critical functional groups, especially the unambiguous nitro and hydroxyl signatures. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. This integrated approach constitutes a self-validating system, where the data from each analysis must be consistent with the others, providing researchers and drug development professionals with the highest degree of confidence in the identity and purity of their target compound.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • AiFChem. (n.d.). (6-Nitro-2,3-dihydrobenzo[b][3][6]dioxin-2-yl)methanol. Retrieved from

  • SciSpace. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole.
  • University of California, Los Angeles. (n.d.). IR lectureNotes.
  • Oriental Journal of Chemistry. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole.
  • LookChem. (n.d.). Cas 2271-71-8,(8-nitro-2,3-dihydro-benzo[3][6]dioxin-2-yl)methanol. Retrieved from

  • University of Calgary. (n.d.). IR: nitro groups.

Sources

Foundational

Theoretical Properties and Mechanistic Profiling of Nitro-Substituted Dihydrobenzodioxin Derivatives

Executive Rationale: The Dihydrobenzodioxin Scaffold The 1,4-benzodioxane (dihydrobenzodioxin) structural motif is a highly versatile, electron-rich core utilized extensively in both optoelectronics (e.g., non-doped blue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Dihydrobenzodioxin Scaffold

The 1,4-benzodioxane (dihydrobenzodioxin) structural motif is a highly versatile, electron-rich core utilized extensively in both optoelectronics (e.g., non-doped blue OLEDs) and medicinal chemistry. The presence of the oxygen heteroatoms in the fused dioxane ring imparts a strong electron-donating (+M) character to the aromatic system.

When a strongly electron-withdrawing group (EWG)—specifically a nitro ( −NO2​ ) group—is substituted onto this scaffold, it fundamentally alters the molecule's electronic topology. The resulting "push-pull" chromophore exhibits profound intramolecular charge transfer (ICT), lowered Frontier Molecular Orbital (FMO) energies, and enhanced oxidative stability. Understanding the theoretical properties of these nitro-substituted derivatives through Density Functional Theory (DFT) is critical for predicting their behavior before committing to complex, multi-step synthetic pathways 1.

Quantum Mechanical Profiling: The Nitro Effect

Frontier Molecular Orbital (FMO) Modulation

In unsubstituted or alkyl-substituted dihydrobenzodioxins, the Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the electron-rich benzodioxin core, rendering the molecule susceptible to oxidation. The introduction of a nitro group exerts a powerful mesomeric ( −M ) and inductive ( −I ) withdrawal of electron density 2.

Theoretical calculations demonstrate that a para-nitro substituent significantly reduces electron density at the 6- and 8-positions of the benzodioxin system. For instance, in (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol, the nitro group drops the HOMO energy to an exceptionally deep −9.2 eV 2. This deep HOMO level is indicative of high kinetic stability and resistance to oxidative degradation, a critical parameter for both drug shelf-life and OLED host material longevity.

Natural Population Analysis (NPA) and Charge Separation

DFT-derived NPA charges reveal the extent of charge separation. The strong electron-withdrawing nature of the nitro group pulls electron density away from the dioxane oxygen atoms, resulting in a localized positive charge buildup (e.g., +0.32 e at the C6 position) 2. This spatial separation of the HOMO (localized on the donor core) and the Lowest Unoccupied Molecular Orbital (LUMO, localized on the nitro-aryl acceptor) facilitates efficient charge transfer 3.

ElectronicMechanism Donor Dihydrobenzodioxin Core (Electron Donor) Bridge π-Conjugated System (Aryl Linkage) Donor->Bridge Electron Density Acceptor Nitro Group (-NO2) (Strong -M Acceptor) Bridge->Acceptor Resonance Withdrawal Effect Lowered HOMO Energy & Intramolecular CT Acceptor->Effect Induces

Caption: Intramolecular charge transfer mechanism driven by nitro substitution.

Self-Validating Experimental Workflows

To bridge the gap between theoretical predictions and empirical reality, a rigorous, self-validating workflow must be employed. Below are the standard operating protocols for validating the theoretical properties of these derivatives.

Workflow Step1 DFT Geometry Optimization B3LYP/6-31G(d,p) Step2 FMO & NPA Calculations (Theoretical HOMO/LUMO) Step1->Step2 Step3 Cyclic Voltammetry (Oxidation/Reduction Onsets) Step2->Step3 Guides electrochemical window Step4 UV-Vis Spectroscopy (Optical Bandgap) Step2->Step4 Predicts absorption max Step5 Data Correlation (Theoretical vs. Empirical) Step3->Step5 Step4->Step5

Caption: Self-validating workflow linking DFT computations to empirical photophysical data.

Protocol 1: Density Functional Theory (DFT) Optimization

Objective: Establish the theoretical ground-state geometry and electronic structure.

  • Initial Geometry Construction: Build the nitro-substituted dihydrobenzodioxin derivative using a molecular builder (e.g., GaussView).

  • Functional and Basis Set Selection: Execute the optimization using the Gaussian software suite at the B3LYP/6-31G(d,p) level 4.

    • Causality Rationale: The B3LYP hybrid functional incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure DFT. This is strictly necessary for accurately modeling the charge-separated states in push-pull nitroaromatics 5.

  • Vibrational Frequency Calculation: Run a frequency analysis on the optimized geometry.

    • Validation Checkpoint: The absence of imaginary frequencies confirms the structure is a true local minimum, not a transition state saddle point.

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)

Objective: Empirically determine the HOMO and LUMO energy levels to validate DFT predictions.

  • Electrolyte Preparation: Dissolve the compound in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

    • Causality Rationale: TBAPF6​ provides a wide electrochemical window. Anhydrous conditions are critical because the nitro radical anion formed during reduction is highly sensitive to protonation by trace water.

  • Measurement: Use a three-electrode cell (Glassy carbon working, Pt wire counter, Ag/Ag+ reference) at a scan rate of 50 mV/s .

  • Calibration: Spike the solution with ferrocene ( Fc ) at the end of the experiment.

    • Validation Checkpoint: The Fc/Fc+ redox couple must appear reversible ( ΔEp​≈59 mV ). The empirical HOMO is calculated as EHOMO​=−[Eonsetox​−E1/2Fc/Fc+​+4.8] eV .

Protocol 3: Photophysical Characterization

Objective: Validate the theoretical HOMO-LUMO bandgap via optical absorption.

  • Sample Preparation: Prepare 10−5 M solutions of the derivative in solvents of varying polarity (e.g., Toluene, DCM, THF).

  • Spectroscopy: Record the UV-Vis absorption spectra. Calculate the optical bandgap using the onset wavelength ( λonset​ ): Eg​=1240/λonset​ .

    • Validation Checkpoint: Perform a concentration gradient study. Adherence to the Beer-Lambert law confirms that the observed low-energy absorption band is due to monomeric intramolecular charge transfer rather than intermolecular aggregation.

Quantitative Data Analysis

To illustrate the profound impact of nitro substitution, Table 1 compares the theoretical and empirical electronic properties of a highly deactivated nitro-substituted dihydrobenzodioxin against other highly conjugated, non-nitro dihydrobenzodioxin derivatives (such as phenanthroimidazoles and Schiff bases).

Table 1: Comparative Electronic Properties of Dihydrobenzodioxin Derivatives

Compound ClassKey SubstituentTheoretical HOMO (eV)Theoretical LUMO (eV)Calc. Bandgap (eV)Exp. Optical Gap (eV)Ref.
Nitro-DHD 7-Nitro-9.20-4.105.10N/A[[2]]()
Schiff Base-DHD Benzylidene-6.12-2.114.013.956
PPI-DHD (1) Naphthyl-5.36-2.203.163.164
PPI-DHD (2) Methoxynaphthyl-5.30-2.263.043.044
PPI-DHD (3) Pyrenyl-5.29-2.492.802.804

Data Interpretation: The table clearly demonstrates that while extended π -conjugation (as seen in the pyrenyl-substituted PPI-DHD) narrows the bandgap to 2.80 eV [[4]](), the direct attachment of a nitro group to the core (Nitro-DHD) drastically stabilizes the HOMO down to −9.20 eV 2. This massive stabilization is the hallmark of the nitro group's −M effect, overriding the inherent electron-donating capacity of the benzodioxin oxygen atoms.

Conclusion

The theoretical profiling of nitro-substituted dihydrobenzodioxin derivatives reveals a highly tunable push-pull electronic architecture. By employing rigorous DFT methodologies (B3LYP/6-31G(d,p)) validated through empirical electrochemistry and photophysics, researchers can accurately predict the oxidative stability and charge-transfer capabilities of these molecules. The profound HOMO stabilization induced by the nitro group makes these derivatives exceptional candidates as stable intermediates in drug discovery and robust charge-transport layers in advanced optoelectronics.

References

  • [4] Tailoring the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices. NIH PMC. 4

  • [6] Comprehensive Study of a Dihydrobenzodioxin-Based Schiff Base: Synthesis, Computational Evaluation, Topological and Docking Insights. ResearchGate. 6

  • [1] Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. 1

  • [2] (3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol. Smolecule. 2

  • [3] Tailoring the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices. NIH PMC. 3

  • [5] Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. ResearchGate. 5

Sources

Protocols & Analytical Methods

Method

nthesis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol from catechol

Application Note: Synthesis and Regioselective Isolation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol Executive Summary The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Regioselective Isolation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of α-adrenergic blockers, D2 receptor antagonists, and neuroactive agents. The functionalization of this core, particularly via the 6-nitro derivative, provides a critical synthetic node for downstream amidation and cross-coupling. This application note details a robust, two-step protocol for the synthesis of (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol from catechol, emphasizing the mechanistic causality behind reaction conditions and the chromatographic resolution of regioisomers.

Mechanistic Rationale & Causality

Step 1: Base-Catalyzed Annulation Dynamics The construction of the 1,4-benzodioxane ring is achieved through the reaction of catechol with epichlorohydrin. The use of a mild base (e.g., K₂CO₃) is a deliberate choice to deprotonate the phenolic hydroxyl groups without inducing the rapid, uncontrolled polymerization of epichlorohydrin. The reaction proceeds via a tandem mechanism: the initial phenoxide selectively attacks the less sterically hindered terminal carbon of the epoxide (or directly displaces the chloride), followed by an intramolecular Sₙ2 ring closure by the second phenoxide[1]. This cascade efficiently yields[1].

Step 2: Electrophilic Aromatic Nitration & Steric Directing Effects Nitration of the benzodioxane core relies on electrophilic aromatic substitution (EAS). The oxygen atoms of the dioxane ring strongly activate the aromatic system, directing the incoming nitronium ion (NO₂⁺) to the ortho and para positions. However, the 5- and 8-positions are sterically shielded by the adjacent heterocyclic ring, forcing the substitution almost exclusively to the 6- and 7-positions. Because the hydroxymethyl group at C2 breaks the molecule's plane of symmetry, the 6- and 7-positions are diastereotopic, resulting in a nearly 1:1 mixture of 6-nitro and 7-nitro isomers.

Maintaining the reaction strictly at 0 °C is critical; higher temperatures risk the oxidative cleavage of the primary alcohol to a carboxylic acid or the formation of nitrate esters. The final , exploiting subtle differences in the dipole moments between the two regioisomers[2].

Experimental Workflow

Workflow Cat Catechol + Epichlorohydrin Base Base-Catalyzed Annulation (K2CO3, Reflux) Cat->Base Int (2,3-Dihydrobenzo[b]dioxin-2-yl)methanol (Intermediate) Base->Int  Tandem SN2 / Cyclization Nitration Electrophilic Nitration (HNO3 / H2SO4, 0 °C) Int->Nitration Mix Mixture of 6-Nitro & 7-Nitro Isomers Nitration->Mix  Regioselective EAS Sep Chromatographic Resolution (Alumina / Silica Gel) Mix->Sep Prod (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Target Product) Sep->Prod  Isomer Isolation

Synthetic workflow for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol from catechol.

Step-by-Step Protocols & Self-Validation

Protocol A: Synthesis of (2,3-Dihydrobenzo[b]dioxin-2-yl)methanol

  • Preparation : In a 500 mL round-bottom flask, dissolve catechol (11.0 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in a 1:1 mixture of Ethanol/Water (200 mL).

  • Addition : Add epichlorohydrin (11.1 g, 120 mmol) dropwise over 30 minutes at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could lead to epoxide polymerization.

  • Cyclization : Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 12 hours. The thermal energy is required to drive the sterically demanding intramolecular cyclization.

  • Workup : Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Self-Validation :

    • TLC: Run a silica plate in Hexane:EtOAc (7:3). The product should appear as a new UV-active spot (R_f ~0.4), with complete disappearance of the catechol spot.

    • ¹H NMR (CDCl₃): Look for the characteristic multiplet at δ 4.25 ppm (1H), corresponding to the methine proton at the C2 chiral center.

Protocol B: Nitration and Regioisomer Resolution

  • Nitrating Mixture : In a 250 mL flask, prepare a nitrating mixture by slowly adding conc. HNO₃ (10 mL) to conc. H₂SO₄ (10 mL) at 0 °C.

  • Addition : Dissolve the intermediate from Protocol A (8.3 g, 50 mmol) in minimal glacial acetic acid (15 mL) and add it dropwise to the nitrating mixture, maintaining the internal temperature strictly at 0 °C. Causality: Strict temperature control suppresses the oxidation of the C2-hydroxymethyl group.

  • Quenching : After 1 hour of stirring at 0 °C, quench the reaction by pouring the mixture over 200 g of crushed ice. Extract the aqueous suspension with Ethyl Acetate (3 × 75 mL).

  • Resolution : Concentrate the organic layer to yield the crude isomeric mixture. Purify the residue via alumina column chromatography using ethyl acetate as the development solvent to isolate the target compound[2].

  • Self-Validation :

    • Appearance: The isolated (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol presents as a white powder[2].

    • ¹H NMR (CDCl₃): Regiochemical success is confirmed by the aromatic splitting pattern. The 6-nitro isomer displays a distinct doublet for H-5 (ortho to the nitro group) and a doublet of doublets for H-7.

Quantitative Data Summary

Reaction StepReagents & ConditionsTarget ProductYield (%)Purity / Isomer Ratio
Annulation Catechol, Epichlorohydrin, K₂CO₃, Reflux 12h(2,3-Dihydrobenzo[b]dioxin-2-yl)methanol81 - 88%>95% (By HPLC)
Nitration Conc. HNO₃ / H₂SO₄, 0 °C, 1h6-Nitro & 7-Nitro Isomeric Mixture85 - 90%~1:1 (6-Nitro : 7-Nitro)
Resolution Alumina Column Chromatography (EtOAc)(6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol35 - 40%>98% (Regioisomerically pure)

References

  • Title : An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol Source : Green Chemistry (RSC Publishing) URL :[Link]

  • Title : Synthesis of Isoxazole Conjugates of 1,4-Benzodioxane Moiety via Intermolecular 1,3-Dipolar Cycloaddition Source : Synthetic Communications (Taylor & Francis) URL :[Link]

  • Title: US7115750B1 - Melanin concentrating hormone antagonist Source: Google Patents URL

Sources

Application

Application Note: (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in Medicinal Chemistry – Synthetic Workflows and Target Applications

Executive Summary & Pharmacological Relevance The 1,4-benzodioxane ring is a highly privileged, "evergreen" scaffold in medicinal chemistry, historically utilized to design molecules with diverse bioactivities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The 1,4-benzodioxane ring is a highly privileged, "evergreen" scaffold in medicinal chemistry, historically utilized to design molecules with diverse bioactivities, including α1-adrenergic blockers, 5-HT1A receptor ligands, and novel antibacterial agents[1]. Within this structural class, (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9) serves as a critical, dual-functional synthetic intermediate[2].

The strategic positioning of a nitro group at the C6 position of the aromatic ring and a hydroxymethyl group at the C2 position of the dioxane ring provides orthogonal reactivity. This allows medicinal chemists to independently functionalize the two hemispheres of the molecule, making it highly valuable in the synthesis of complex pharmacophores, most notably Melanin-Concentrating Hormone Receptor 1 (MCH-1R) antagonists [3]. MCH-1R antagonists are heavily investigated for their role in regulating energy homeostasis, offering therapeutic potential for obesity and metabolic syndrome[3].

MCH1R_Pathway MCH Melanin-Concentrating Hormone (MCH) MCH1R MCH-1R (GPCR) MCH->MCH1R Agonism Antagonist Benzodioxane-Derived MCH-1R Antagonist Antagonist->MCH1R Competitive Inhibition Gi Gαi/o Protein MCH1R->Gi Activation AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Downregulates Metabolism Increased Food Intake & Decreased Energy Expenditure cAMP->Metabolism Downstream Signaling

MCH-1R signaling pathway and the inhibitory role of benzodioxane-derived antagonists.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is essential for predicting its behavior in organic solvents and its purification profiles.

Table 1: Physicochemical Profile of (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

PropertyValue / DescriptionAnalytical Significance
IUPAC Name (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanolStandardized nomenclature for patent filing.
CAS Registry Number 2271-72-9[2]
Molecular Weight 211.17 g/mol Confirmed via LC-MS (ESI+) as [M+H]+ 212.1.
Polar Surface Area (PSA) 84.51 ŲIndicates high polarity; requires polar solvent mixtures for TLC[2].
LogP (Predicted) 1.06Moderate lipophilicity; soluble in EtOAc, DCM, and MeOH[4].

Synthetic Divergence: Rationale and Workflows

The utility of this intermediate lies in its divergent functionalization. As a Senior Application Scientist, I design workflows that leverage the orthogonal nature of the primary alcohol and the aromatic nitro group.

  • Path A (Hydroxyl Activation): The primary alcohol is a poor leaving group. To attach bulky pharmacophores (e.g., substituted piperidines or piperazines for MCH-1R antagonists), the alcohol must be converted to a superior leaving group, such as a tosylate or mesylate[3].

  • Path B (Nitro Reduction): The nitro group acts as a masked aniline. Reduction yields an electron-rich primary amine, which can be engaged in amide couplings, urea formations, or sulfonylation to explore structure-activity relationships (SAR) on the aromatic hemisphere.

Synthetic_Divergence Core (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (CAS: 2271-72-9) PathA Path A: Hydroxyl Activation (TsCl, Pyridine) Core->PathA PathB Path B: Nitro Reduction (H2, Pd/C, MeOH) Core->PathB Tosylate Tosylate Intermediate PathA->Tosylate Amination Nucleophilic Substitution (e.g., Piperazine, K2CO3) Tosylate->Amination TargetA 2-Aminomethyl-6-nitro- 1,4-benzodioxane Amination->TargetA Aniline 6-Amino-1,4-benzodioxane Intermediate PathB->Aniline Coupling Amide/Urea Coupling (R-COCl or R-NCO) Aniline->Coupling TargetB 6-Amido-2-(hydroxymethyl)- 1,4-benzodioxane Coupling->TargetB

Divergent synthetic workflows for (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Table 2: Optimization of Divergent Synthetic Pathways

PathwayReagents / CatalystSolventTemp (°C)Yield (%)Causality for Selection
Path A: Tosylation p-Toluenesulfonyl chloride (TsCl)Pyridine0 to 2585-90%Pyridine acts as both solvent and base, preventing acid-catalyzed ring opening of the dioxane core.
Path B: Reduction H2 (1 atm), 10% Pd/CMethanol25>95%Catalytic hydrogenation avoids heavy metal waste (e.g., SnCl2) and complex basic workups that trap polar products.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls and post-reaction analytical markers are embedded directly into the workflow.

Protocol 1: Synthesis of (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl 4-methylbenzenesulfonate (Path A)

Objective: Activate the C2-hydroxymethyl group for subsequent nucleophilic displacement.

Materials:

  • (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq, 10 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 12 mmol)

  • Anhydrous Pyridine (15 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the benzodioxane starting material in anhydrous pyridine in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperature prevents exothermic side reactions, such as the formation of pyridinium salts or unwanted epoxide closure.

  • Addition: Add TsCl portion-wise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold 1M HCl to neutralize the pyridine. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO3 (50 mL) and brine (50 mL), then dry over anhydrous Na2SO4.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude tosylate as a pale yellow solid.

Self-Validation & In-Process Controls:

  • TLC Monitoring: Use Hexane:EtOAc (7:3). The starting material (alcohol) has a low Rf (~0.2). The tosylate product is significantly less polar and will appear at a higher Rf (~0.6) under UV light (254 nm).

  • 1H-NMR Validation (CDCl3): The success of the reaction is definitively proven by the downfield shift of the -CH2-O- protons from ~3.9 ppm (alcohol) to ~4.2-4.3 ppm (tosylate). Furthermore, the appearance of a sharp singlet at ~2.4 ppm confirms the presence of the newly attached tosyl methyl group.

Protocol 2: Catalytic Reduction to (6-Amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (Path B)

Objective: Unmask the C6-aniline for subsequent amide or urea coupling.

Materials:

  • (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq, 5 mmol)

  • 10% Palladium on Carbon (Pd/C) (10% w/w)

  • Methanol (HPLC grade, 25 mL)

  • Hydrogen gas (balloon)

Step-by-Step Procedure:

  • Preparation: Dissolve the nitro compound in methanol in a two-neck flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric; add it to the solvent under a gentle stream of argon.

  • Purging: Evacuate the flask and backfill with hydrogen gas three times using a vacuum/H2 manifold or a balloon system.

  • Reaction: Stir the suspension vigorously at room temperature under 1 atmosphere of H2 for 3-5 hours.

  • Filtration: Once hydrogen uptake ceases, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (2 × 15 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to afford the amino-alcohol as a viscous, dark oil that may solidify upon standing.

Self-Validation & In-Process Controls:

  • TLC Monitoring: Use DCM:MeOH (9:1). The nitro starting material is pale yellow with a high Rf. The resulting aniline is highly polar, dropping to a lower Rf (~0.3).

  • Colorimetric Validation: Spray the TLC plate with Ninhydrin stain and heat. The product spot will turn an intense purple/orange, confirming the presence of a primary aromatic amine.

  • 1H-NMR Validation (DMSO-d6): The highly deshielded aromatic protons adjacent to the nitro group in the starting material will shift significantly upfield. A broad singlet integrating to 2 protons will appear between 4.5-5.0 ppm, representing the -NH2 group (exchangeable upon addition of D2O).

References

  • Kato, K., Terauchi, J., Mori, M., Suzuki, N., Shimomura, Y., Takekawa, S., & Ishihara, Y. "US7115750B1 - Melanin concentrating hormone antagonist." Google Patents, Takeda Pharmaceutical Co Ltd, 3 Oct. 2006.
  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry, vol. 200, 15 Aug. 2020, p. 112419. Available at:[Link]

Sources

Method

Application Note: (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the 1,4-benzodioxine scaffold is recognized as a highly privileged structure. It effectively mimics endogenous catecholamines while restricting conformational flexib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,4-benzodioxine scaffold is recognized as a highly privileged structure. It effectively mimics endogenous catecholamines while restricting conformational flexibility and resisting catechol-O-methyltransferase (COMT) mediated degradation. (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol (CAS: 2271-72-9) serves as a critical, versatile intermediate in the synthesis of several advanced pharmacophores, including dual antithrombotic agents and Melanin-Concentrating Hormone (MCH) antagonists .

This application note details the physicochemical profiling, regioselective synthesis, and downstream derivatization protocols for this intermediate, providing drug development professionals with a self-validating framework for integrating this scaffold into discovery pipelines.

Physicochemical Profiling & Structural Significance

The utility of (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol stems from its bifunctional nature. The nitro group at the 6-position provides a stable synthetic handle that can be carried through multiple steps before late-stage reduction to an aniline (enabling amidation or sulfonamidation). Simultaneously, the C2-hydroxymethyl group allows for straightforward SN​2 functionalization.

Table 1: Physicochemical Properties of the Intermediate

PropertyValueSource
IUPAC Name (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
CAS Registry Number 2271-72-9[[1]]()
Molecular Formula C₉H₉NO₅Derived
Molecular Weight 211.17 g/mol
Topological Polar Surface Area (PSA) 84.51 Ų

Regioselective Synthesis Protocol

Expert Insight & Causality: The synthesis of the 1,4-benzodioxine core from 4-nitrocatechol and glycidol derivatives (e.g., (R)- or (S)-(2-tosyloxymethyl)oxirane) is highly dependent on the base used. According to Ilić et al., utilizing sodium hydride (NaH) drives the reaction toward the 6-nitro isomer , whereas potassium carbonate (K₂CO₃) yields the 7-nitro isomer . This regioselectivity occurs because NaH irreversibly deprotonates both catechol hydroxyls, allowing kinetic nucleophilicity to dictate the epoxide ring-opening. Conversely, the weaker, reversible deprotonation by K₂CO₃ shifts the reaction toward the thermodynamic 7-nitro product.

Table 2: Regioselective Base Optimization

BaseSolventTempMajor RegioisomerMechanistic Rationale
NaH (60% disp.)DMF0 °C6-Nitro Irreversible deprotonation favors kinetic SN​2 attack.
K₂CO₃ DMFReflux7-Nitro [[2]]([Link])Reversible deprotonation favors thermodynamic stability.
Protocol 1: Synthesis of (S)-(6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
  • Deprotonation: Suspend NaH (60% dispersion, 1.5 mmol) in 5 mL anhydrous DMF at 0 °C under an Argon atmosphere.

    • Self-Validation: The immediate bubbling of H₂ gas confirms active hydride concentration.

  • Catechol Addition: Add 4-nitrocatechol (2.00 mmol) dissolved in 1 mL DMF dropwise. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases .

  • Cyclization: Add (S)-(2-tosyloxymethyl)oxirane (1.5 mmol) and gradually heat the reaction to 80 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow 4-nitrocatechol spot indicates reaction completion.

  • Purification: Quench the reaction with ice water and extract with EtOAc. Purify the residue via alumina column chromatography (development solvent: ethyl acetate) to yield the product as a white powder .

    • Self-Validation: ¹H-NMR (CDCl₃) must show distinct methyleneoxy protons at δ 3.89–3.97 (2H, m) [[3]]().

Downstream Derivatization: MCH Antagonist Workflow

Melanin-Concentrating Hormone (MCH) antagonists are heavily researched for the treatment of obesity and metabolic syndrome. The 6-nitro-benzodioxine intermediate is converted into a secondary or tertiary amine (e.g., via pyrrolidine) to build the MCH antagonist pharmacophore .

Protocol 2: Amination and Nitro Reduction

Expert Insight & Causality: The C2-hydroxymethyl group is a poor electrophile. It must first be converted into a highly reactive mesylate or tosylate leaving group to facilitate the subsequent nucleophilic displacement by bulky amines like pyrrolidine.

  • Hydroxyl Activation: Dissolve the intermediate (4.74 mmol) in anhydrous DCM. Add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise at 0 °C. Stir for 1 hour.

  • Amination: Add excess pyrrolidine (10 mL) directly to the activated mixture and stir at room temperature overnight to yield 1-(6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl pyrrolidine .

    • Self-Validation: LC-MS analysis should confirm the mass shift from the mesylate intermediate to the pyrrolidine adduct [M+H]+ .

  • Nitro Reduction: Dissolve the aminated product in methanol. Add 10% Pd/C (catalytic) and stir under an H₂ atmosphere (1 atm) for 6 hours.

    • Self-Validation: The solution will transition from pale yellow to colorless. IR spectroscopy will confirm the disappearance of strong N-O stretching bands (1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300 cm⁻¹).

Synthetic_Workflow A 4-Nitrocatechol + Glycidol Tosylate B NaH / DMF (0°C) Regioselective Cyclization A->B Base-driven control C (6-Nitro-2,3-dihydro-1,4- benzodioxin-2-yl)methanol B->C SN2 & Epoxide Opening D Hydroxyl Activation (MsCl / Et3N) C->D Preparation for substitution E Amination (e.g., Pyrrolidine) D->E Nucleophilic displacement F Nitro Reduction (Pd/C, H2) E->F Yields Aniline Derivative G Amidation/Coupling (Target Pharmacophore) F->G Final Assembly

Fig 1: Regioselective synthetic workflow and downstream derivatization of the intermediate.

Pharmacological Application: MCH Receptor Antagonism

Once the intermediate is fully elaborated into an MCH antagonist, it acts on the MCHR1 receptor in the hypothalamus. By competitively blocking the endogenous Melanin-Concentrating Hormone, the antagonist prevents the Gi/o-protein mediated decrease in cAMP, thereby suppressing appetite and feeding behavior .

Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor (GPCR) MCH->MCHR1 Agonist Binding Gi Gi/o Protein Complex MCHR1->Gi Activation cAMP Decreased cAMP Gi->cAMP Inhibition of Adenylyl Cyclase Feeding Increased Feeding Behavior (Obesity) cAMP->Feeding Downstream Signaling Antagonist Benzodioxine-based MCH Antagonist Antagonist->MCHR1 Competitive Blockade

Fig 2: Mechanism of action for MCH receptor antagonism utilizing benzodioxine derivatives.

References

  • Ilić, M. et al. "Towards dual antithrombotic compounds e Balancing thrombin inhibitory and fibrinogen GPIIb/IIIa binding." European Journal of Medicinal Chemistry 62 (2013) 329-340. CORE. URL:[Link]

  • Takekawa, S. et al. "Melanin concentrating hormone antagonist." US Patent 7,115,750 B1. Google Patents.

Sources

Application

Application Note &amp; Protocols: (2,3-Dihydrobenzo[b]dioxin-2-yl)methanol as a Versatile Building Block for Heterocyclic Synthesis

Application Note & Protocols: (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol as a Versatile Building Block for Heterocyclic Synthesis Introduction: The Strategic Value of the Dihydrobenzodioxin Scaffold The 2,3-dihydrobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols: (2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol as a Versatile Building Block for Heterocyclic Synthesis

Introduction: The Strategic Value of the Dihydrobenzodioxin Scaffold

The 2,3-dihydrobenzo[b][1][2]dioxin moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal core for designing molecules that interact with specific biological targets. This scaffold is a cornerstone in the development of a wide range of therapeutic agents, including potent inhibitors of receptor tyrosine kinases like ROR1 for cancer therapy[3], B-Raf kinase inhibitors[2], and poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[4] Furthermore, its derivatives have been explored as selective ligands for cannabinoid receptors (CB2), highlighting its versatility in targeting diverse protein families.[1]

At the heart of these synthetic endeavors lies (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol . This chiral building block, available in both racemic and enantiomerically pure forms (e.g., (S)-enantiomer, CAS No. 98572-00-0[5]), offers a reactive primary alcohol handle. This functional group serves as a versatile anchor point for a multitude of chemical transformations, enabling the systematic elaboration of the core scaffold to build complex heterocyclic libraries and optimize drug candidates.

This guide provides an in-depth exploration of the chemical reactivity of (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol and presents detailed, field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties & Reactivity Profile

Before delving into specific protocols, it is crucial to understand the inherent chemical characteristics of the building block that dictate its synthetic utility.

PropertyValue/DescriptionCausality & Implication
Molecular Formula C₉H₁₀O₃Provides a foundation for mass spectrometry analysis.
Molecular Weight 166.17 g/mol Essential for stoichiometric calculations in reaction planning.
Appearance Typically a white to off-white solidPhysical state at room temperature.
Key Functional Groups Primary Alcohol (-CH₂OH), Aryl EtherThe primary alcohol is the principal site of reactivity for derivatization. The aromatic ring can undergo electrophilic substitution, though it is generally less reactive than a simple benzene ring.
Chirality Chiral center at the C2 positionAllows for the synthesis of stereospecific molecules, which is critical for optimizing drug-receptor interactions.

The reactivity of (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is dominated by its primary alcohol. This group can be readily transformed into other key functionalities, providing multiple pathways for molecular elaboration.

G main (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol sub Nucleophilic Substitution (via Tosylate/Mesylate/Halide) main->sub TsCl, Py ox Oxidation main->ox DMP, DCM ether Etherification (Williamson) main->ether 1. NaH 2. R-X amine Amine Derivatives (e.g., for ROR1 Inhibitors) sub->amine R₂NH aldehyde ...-2-carbaldehyde ox->aldehyde ether_deriv Ether Derivatives ether->ether_deriv

Caption: Key synthetic pathways originating from the primary alcohol of the title building block.

Core Synthetic Protocols & Methodologies

The following protocols are designed to be self-validating, providing the causality behind experimental choices and detailing steps from reaction setup to product isolation.

Protocol 1: Activation of the Alcohol via Tosylation for Nucleophilic Substitution

Rationale: Converting the hydroxyl group, a poor leaving group, into a tosylate (p-toluenesulfonate) is a classic and highly effective activation strategy. The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles, particularly amines, to forge new carbon-nitrogen bonds. This is a foundational step for creating analogs of many bioactive molecules, including kinase inhibitors.[3]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M concentration) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side product formation.

  • Base Addition: Add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution. Pyridine often acts as both a base and a nucleophilic catalyst, while triethylamine is a non-nucleophilic base.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C. The formation of a salt (pyridinium hydrochloride or triethylammonium hydrochloride) will be observed as a white precipitate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase), observing the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine/amine), saturated NaHCO₃ solution (to remove residual acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl 4-methylbenzenesulfonate, is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of Amine Derivatives via Nucleophilic Displacement

Rationale: With the activated tosylate in hand, the synthesis of amine-containing heterocycles becomes straightforward. This Sₙ2 reaction is a cornerstone of medicinal chemistry for introducing basic nitrogen atoms that can improve solubility and form key interactions with biological targets.

G start (...)-CH₂OH reagent1 TsCl, Pyridine DCM, 0°C to RT intermediate (...)-CH₂OTs reagent2 HNR¹R², Base (e.g., K₂CO₃) DMF or ACN, 60-80°C final (...)-CH₂-NR¹R² (Final Product) reagent1->intermediate reagent2->final

Caption: Workflow for the two-step synthesis of amine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the tosylate from Protocol 1 (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (~0.3 M). These solvents effectively solvate the cations while leaving the nucleophile relatively free, accelerating the Sₙ2 reaction.

  • Reagent Addition: Add the desired primary or secondary amine (1.5-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). The base neutralizes the p-toluenesulfonic acid byproduct.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. The higher temperature is necessary to overcome the activation energy for the substitution.

  • Reaction Monitoring: Monitor the consumption of the tosylate by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography. For basic amine products, it is often advantageous to pre-treat the silica gel with 1-2% triethylamine in the eluent to prevent product tailing.

Protocol 3: Oxidation to the Aldehyde for Further Carbon-Carbon Bond Formation

Rationale: The conversion of the primary alcohol to an aldehyde opens up a vast array of subsequent reactions, including Wittig-type olefinations, Grignard additions, and reductive aminations. The use of a mild oxidant like Dess-Martin Periodinane (DMP) is crucial to prevent over-oxidation to the carboxylic acid. This aldehyde intermediate is analogous to the starting material used in a reported Johnson-Corey-Chaykovsky reaction, demonstrating its utility.[6]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol (1.0 eq) in anhydrous DCM (~0.1 M) under a nitrogen atmosphere.

  • Buffering (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 3.0 eq). DMP oxidation releases acetic acid, and the bicarbonate neutralizes it, preventing potential acid-catalyzed side reactions.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature. The reaction is typically fast.

  • Reaction Monitoring: Stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting alcohol is fully consumed.

  • Work-up:

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 20-30 minutes until the layers are clear. The thiosulfate reduces the excess iodine-based oxidant.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude aldehyde is often pure enough for the next step. If necessary, it can be purified by a short plug of silica gel, eluting with an ethyl acetate/hexanes mixture. The purified 2,3-dihydrobenzo[b][1][2]dioxine-2-carbaldehyde should be used promptly as aldehydes can be prone to air oxidation.

Summary of Key Transformations

TransformationKey ReagentsSolvent(s)Typical Temp.Purpose & Advantage
Tosylation p-Toluenesulfonyl chloride, PyridineDCM0 °C to RTActivates the alcohol, converting -OH into an excellent leaving group for Sₙ2 reactions.
Amination Amine (R₂NH), K₂CO₃DMF, ACN60-80 °CForms C-N bonds, introducing basic centers crucial for biological activity and solubility.
Oxidation Dess-Martin Periodinane (DMP)DCMRoom Temp.Provides the aldehyde intermediate under mild conditions, avoiding over-oxidation.
Etherification NaH, Alkyl Halide (R-X)THF, DMF0 °C to RTForms C-O bonds, enabling the synthesis of diverse ether-linked analogs.

Conclusion

(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol is more than just a chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure and synthetically versatile hydroxyl group provide a reliable and efficient entry point into a vast chemical space of biologically relevant heterocyclic compounds. The protocols detailed herein offer a robust framework for leveraging this building block to its full potential, enabling the rapid synthesis of novel molecular entities for drug discovery and development. By understanding the causality behind each synthetic step, researchers can troubleshoot effectively and adapt these methods to construct complex and innovative molecular architectures.

References

  • Naphthalene and 2,3-dihydrobenzo[b][1][2]dioxine derivatives with extended side chains as new scaffolds of CB2-selective ligands. RSC Publishing. Available at:

  • (2,3-Dihydrothieno[3,4-b][1][2]dioxin-2-yl)methanol. Chem-Impex. Available at:

  • Structure-directing optimization of N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. PubMed. Available at:

  • Design, modification and 3D QSAR studies of novel 2,3-dihydrobenzo[b][1][2]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase. Scilit. Available at:

  • (S)-(2,3-Dihydrobenzo[b][1][2]dioxin-2-yl)methanol. Equation Chemical. Available at:

  • Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. Available at:

  • (2,3-Dihydrothieno[3,4-b][1][2]dioxin-2-yl)methanol. chembuy.com. Available at:

  • (3-Methylene-2,3-dihydronaphtho[2,3-b][1][2]dioxin-2-yl)methanol. MDPI. Available at:

Sources

Method

Protocol for the Chemoselective Reduction of the Nitro Group in (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Executive Summary & Mechanistic Rationale The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry. The specific intermediate, (6-amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry. The specific intermediate, (6-amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, serves as a critical building block for synthesizing melanin concentrating hormone (MCH) antagonists[1] and dual-action antithrombotic agents that concurrently inhibit thrombin and fibrinogen GPIIb/IIIa binding[2].

The reduction of the nitro group on this electron-rich aromatic ring must be executed with high chemoselectivity. While the benzodioxane ring and the primary aliphatic alcohol are generally stable to mild reductive conditions, the primary challenge lies in the stepwise nature of nitro reduction. The reaction proceeds through nitroso and hydroxylamine intermediates. If the reaction is prematurely terminated, the hydroxylamine species accumulates, which is notoriously difficult to separate from the final aniline product. Therefore, selecting a robust catalytic system that drives the reaction to absolute completion is paramount[3].

Mechanism A 6-Nitrobenzodioxane Derivative B Nitroso Intermediate A->B + 2[H] - H2O C Hydroxylamine Intermediate B->C + 2[H] D 6-Aminobenzodioxane Derivative C->D + 2[H] - H2O

Caption: Stepwise catalytic reduction mechanism of the nitro group on the benzodioxane scaffold.

Comparative Methodologies & Data Presentation

Selecting the appropriate reduction method depends on the available laboratory infrastructure and the scale of the synthesis. Below is a quantitative comparison of the most viable methodologies for this specific scaffold.

MethodReagents & CatalystTypical YieldReaction TimeScalabilitySafety & Operational Notes
Catalytic Hydrogenation H₂ (1–3 bar), 10% Pd/C, MeOH>95%1–3 hExcellentIndustry standard[1]. Requires pressure vessel; pyrophoric catalyst risk during filtration.
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH90–95%2–4 hGoodBenchtop-friendly. Generates CO₂ and NH₃ gas. Avoids handling flammable H₂ gas.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O80–85%4–8 hModerateHighly chemoselective. Involves tedious filtration of iron oxide byproducts.

Detailed Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Industry Standard)

This method utilizes heterogeneous palladium on carbon (Pd/C) under a hydrogen atmosphere. It is the most atom-economical and widely cited method for reducing nitrobenzodioxanes[1],[3].

Reagents:

  • (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~10% w/w relative to substrate)

  • Methanol (HPLC grade, ~10 mL per gram of substrate)

  • Hydrogen gas (H₂)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the nitro substrate in methanol. Causality: Methanol is chosen because its polar protic nature stabilizes the transition states during the stepwise reduction and ensures complete solubility of both the nitro precursor and the amine product[1].

  • Degassing: Purge the solution with Nitrogen (N₂) or Argon for 10 minutes.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under a continuous stream of inert gas. Causality: Dry Pd/C is highly pyrophoric. Introducing it to methanol vapors in the presence of atmospheric oxygen can cause immediate ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with H₂ gas (repeat 3 times). Stir the mixture vigorously under a hydrogen atmosphere (1–3 bar via balloon or Parr shaker) at room temperature for 1 to 3 hours[3].

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC. Ensure complete disappearance of the starting material and the hydroxylamine intermediate before proceeding.

  • Filtration: Purge the flask thoroughly with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the fine particulate palladium that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final API.

  • Isolation: Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Catalytic Transfer Hydrogenation (Benchtop Alternative)

For laboratories lacking dedicated hydrogenation infrastructure, transfer hydrogenation offers a self-contained, safe alternative.

Reagents:

  • (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1.0 eq)

  • Ammonium formate (NH₄HCO₂, 5.0 eq)

  • 10% Palladium on Carbon (Pd/C, ~10% w/w)

  • Methanol

Step-by-Step Procedure:

  • Dissolve the substrate in methanol and degas with N₂.

  • Add 10% Pd/C under an inert atmosphere.

  • Add ammonium formate in a single portion. Causality: Ammonium formate decomposes in the presence of Pd/C to yield H₂, CO₂, and NH₃. The slight basicity of the ammonia byproduct helps stabilize the resulting electron-rich aniline against premature degradation.

  • Equip the flask with a reflux condenser and heat to 60°C for 2–4 hours.

  • Once complete (verified by IPC), cool to room temperature, filter through Celite, and concentrate. Partition the residue between Ethyl Acetate and water to remove residual formate salts. Extract, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Substrate Preparation Dissolve (6-Nitro...) in MeOH Degas with N2 (15 min) Step2 2. Catalyst Addition Add 10% Pd/C under N2 blanket Avoid dry catalyst exposure Step1->Step2 Step3 3. Hydrogenation Purge with H2 Stir at 1-3 bar until completion Step2->Step3 Step4 4. Filtration Filter through Celite pad Wash thoroughly with MeOH Step3->Step4 Step5 5. Isolation & Storage Evaporate solvent in vacuo Store under Argon (Light/Air sensitive) Step4->Step5

Caption: Standard experimental workflow for the catalytic hydrogenation of nitrobenzodioxanes.

Self-Validating System: Analytical Confirmation

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • Mass Spectrometry (LC-MS): The molecular weight of the starting nitro compound is 211.17 g/mol . Upon complete reduction, the mass will shift to 181.19 g/mol . You must observe a clean [M+H]⁺ peak at m/z 182.2 . The absence of a peak at m/z 198.2 (the hydroxylamine intermediate) validates that the reaction has reached completion.

  • Nuclear Magnetic Resonance (¹H-NMR): In CDCl₃ or DMSO-d₆, the aromatic protons of the nitro starting material appear significantly downfield (e.g., 7.7–7.9 ppm) due to the strong electron-withdrawing effect of the -NO₂ group[1]. Upon reduction, these protons shift upfield (6.2–6.6 ppm) due to the electron-donating nature of the newly formed -NH₂ group. A broad singlet integrating to 2H will also appear, confirming the primary amine.

  • Storage Causality: Electron-rich anilines like 6-aminobenzodioxanes are highly susceptible to air oxidation, which manifests as a rapid darkening of the oil/solid. The isolated product must be flushed with Argon and stored at -20°C, or immediately carried forward into the next synthetic step (e.g., reductive amination or amide coupling).

References

  • US Patent 7,115,750 B1 - Melanin concentrating hormone antagonist. Google Patents.[1] URL:

  • Ilić M, et al. - Towards dual antithrombotic compounds - balancing thrombin inhibitory and fibrinogen GPIIb/IIIa binding inhibitory activities of 2,3-dihydro-1,4-benzodioxine derivatives through regio- and stereoisomerism. European Journal of Medicinal Chemistry (PubMed).[3],[2] URL:[Link]

Sources

Application

Application Note: Strategic O-Ylation Workflows for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in Preclinical Drug Synthesis

Strategic Context: The 1,4-Benzodioxane Scaffold The 1,4-benzodioxane structural motif is a privileged, evergreen scaffold in medicinal chemistry, frequently utilized to lock pharmacophores into rigid, biologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context: The 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane structural motif is a privileged, evergreen scaffold in medicinal chemistry, frequently utilized to lock pharmacophores into rigid, biologically active conformations 1. Specifically, the intermediate (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol serves as a critical branching point in the synthesis of adrenergic antagonists and melanin-concentrating hormone (MCH) receptor antagonists 2.

Because the primary hydroxyl group at the C2 position is a poor leaving group and lacks the lipophilicity required for direct target engagement, it must undergo functionalization. This functionalization—broadly categorized as "-ylation" (encompassing O-sulfonylation, O-alkylation, and O-acylation)—dictates the molecule's downstream synthetic utility and pharmacokinetic profile.

Mechanistic Rationale for Hydroxyl '-Ylation'

The choice of "-ylation" strategy is fundamentally driven by the desired downstream transformation:

  • O-Sulfonylation (Tosylation/Mesylation) for Activation: To facilitate downstream SN​2 amination (e.g., coupling with complex piperidines to form MCH antagonists), the hydroxyl group must be converted into a resonance-stabilized leaving group [[3]](). Tosylation utilizes p-toluenesulfonyl chloride (TsCl) in pyridine. Pyridine acts not only as an acid scavenger but as a nucleophilic catalyst, forming a highly electrophilic tosylpyridinium intermediate that accelerates the reaction while preventing unwanted chlorination 4.

  • O-Alkylation (Etherification) for Lipophilicity: Utilizing sodium hydride (NaH) generates a potent alkoxide that attacks alkyl halides via the Williamson ether synthesis 5. This strategy is employed to modulate the LogP and metabolic stability of the benzodioxane core without introducing a reactive center.

  • O-Acylation (Esterification) for Prodrugs: Reaction with anhydrides or acyl chlorides yields esters, a common strategy for generating transient prodrugs that undergo enzymatic cleavage in vivo.

Synthetic Workflow Diagram

Workflow Start (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol [Primary Alcohol] Tosylation O-Sulfonylation (Tosylation) Reagents: TsCl, Pyridine Start->Tosylation Activation Alkylation O-Alkylation Reagents: NaH, R-Br Start->Alkylation Etherification Acylation O-Acylation Reagents: Ac2O, DMAP Start->Acylation Esterification Tosylate Tosylate Intermediate [Activated Leaving Group] Tosylation->Tosylate Amine S_N2 Amination [MCH Antagonist Scaffold] Tosylate->Amine Substitution Ether Ether Derivative [Lipophilic Modulator] Alkylation->Ether Ester Ester Derivative [Prodrug Scaffold] Acylation->Ester

Synthetic workflow detailing the divergent '-ylation' pathways for the benzodioxane primary alcohol.

Self-Validating Experimental Protocols

Protocol A: O-Sulfonylation (Tosylation) for SN​2 Activation

This protocol converts the C2-methanol group into a p-toluenesulfonate ester, setting the stage for nucleophilic displacement 2.

  • Initiation: Dissolve 1.0 eq of (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in anhydrous Dichloromethane (DCM) (0.2 M). Add 2.5 eq of anhydrous Pyridine.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Causality: Low temperatures control the exothermic formation of the tosylpyridinium complex and suppress competitive side reactions, such as the formation of alkyl chlorides 4.

  • Reagent Addition: Add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) portion-wise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature (RT) while stirring for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Eluent: 30% EtOAc in Hexanes). The reaction is complete when the highly polar alcohol spot disappears, replaced by a distinct, less polar, UV-active tosylate spot.

  • Workup & Quench: Dilute the mixture with DCM and wash sequentially with 1N aqueous HCl (3x).

  • Self-Validation Checkpoint 2 (pH Check): Test the final aqueous wash layer with pH paper. Causality: The pH must be < 2. Pyridine is only highly water-soluble when fully protonated. Ensuring an acidic aqueous phase guarantees the complete removal of the pyridine catalyst, which would otherwise poison downstream SN​2 aminations.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the tosylate intermediate.

Protocol B: O-Alkylation (Williamson Ether Synthesis)
  • Deprotonation: Suspend 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF at 0°C. Dropwise, add a solution of 1.0 eq of the benzodioxane alcohol in DMF. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete deprotonation is necessary to form the highly nucleophilic alkoxide 5.

  • Alkylation: Slowly add 1.2 eq of the desired alkyl bromide (R-Br). Heat the reaction to 60°C for 8 hours.

  • Self-Validation Checkpoint (Quench): Cool to 0°C and carefully quench with saturated aqueous NH4​Cl . Causality: NH4​Cl safely neutralizes unreacted NaH without driving the pH too low, which could risk ether cleavage. Extract with Ethyl Acetate, wash heavily with water (to remove DMF), dry, and concentrate.

Quantitative Data & Analytical Markers

The success of the "-ylation" reaction is most easily tracked via 1 H-NMR by monitoring the diagnostic chemical shift of the methylene protons ( −CH2​−O− ) adjacent to the functionalized oxygen 2.

Functionalization ("-ylation")Primary ReagentsTemp / TimeTarget YieldDiagnostic 1 H-NMR Shift ( −CH2​−O− )Downstream Application
Unreacted Alcohol N/AN/AN/A δ 3.85–4.05 ppmStarting Material
O-Sulfonylation (Tosylation) TsCl, Pyridine, DCM0°C to RT / 12h85-95% δ 4.35–4.39 ppm SN​2 Amination (MCH antagonists)
O-Alkylation (Etherification) NaH, R-Br, DMF0°C to 60°C / 8h70-85% δ 3.50–3.75 ppmLipophilicity modulation
O-Acylation (Esterification) Ac2​O , DMAP, TEART / 4h>90% δ 4.10–4.25 ppmProdrug formulation

References

  • US7115750B1 - Melanin concentrating hormone antagonist. Google Patents. 2

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed (NIH). 1

  • Review of 2,3-Benzodioxine in organic chemistry. Benchchem. 5

  • Tosylation of Alcohols with Pyridine. r/OrganicChemistry (Reddit). 4

  • Alcohols in SN1 and SN2 Reactions. Chemistry Steps.3

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Introduction & Scientific Rationale The 1,4-benzodioxane scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS-active agents and melanin-concentrating hormone (MCH)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,4-benzodioxane scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS-active agents and melanin-concentrating hormone (MCH) antagonists[1]. The synthesis of these complex therapeutic molecules often relies on the functionalization of (6-Amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol . Generating this key building block requires the highly chemoselective reduction of its nitro precursor, (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9).

Catalytic hydrogenation is the premier method for reducing nitro compounds to aromatic amines due to its high atom economy, scalability, and environmental sustainability[2]. While transition metals like Pt and Pd are highly active[3], achieving perfect chemoselectivity requires a nuanced understanding of the substrate's structural liabilities to prevent undesired side reactions.

Mechanistic Insights & Causality

The reduction of the nitroarene to an aniline on a heterogeneous palladium surface proceeds via the Haber mechanism. The nitro group strongly adsorbs onto the Pd surface, undergoing sequential reduction through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

  • Causality in Solvent Selection: The final reduction of the hydroxylamine to the amine is typically the rate-limiting step. Protic solvents like methanol (MeOH) are explicitly chosen because they facilitate proton-coupled electron transfer (PCET) and stabilize the polar transition states via hydrogen bonding. If an aprotic solvent is used, the reaction risks stalling at the hydroxylamine intermediate.

  • Causality in Chemoselectivity: A common risk in catalytic hydrogenation is the hydrogenolysis of C–O bonds. While benzylic alcohols are highly susceptible to cleavage over Pd/C, the hydroxymethyl group in this substrate is attached to the saturated C2 position of the dioxane ring. Because it is aliphatic rather than benzylic, it remains completely stable under mild hydrogenation conditions, ensuring >99% chemoselectivity.

ReactionPathway N Nitroarene (-NO2) NS Nitrosoarene (-NO) N->NS +H2, -H2O (Fast) HA Hydroxylamine (-NHOH) NS->HA +H2 (Fast) A Aniline (-NH2) HA->A +H2, -H2O (Rate-Limiting)

Caption: Mechanistic sequence of nitro group reduction on a heterogeneous palladium surface.

Experimental Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system . The reaction's progress is intrinsically linked to hydrogen consumption (exactly 3 molar equivalents of H₂ are required per mole of nitro group). When gas uptake ceases, the reaction is mechanically complete, which is orthogonally verified by analytical techniques.

Materials & Reagents
  • Substrate: (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (10 mmol, 2.11 g)

  • Catalyst: 10% Pd/C (50% wet, 0.21 g, ~10 wt% relative to substrate)

  • Solvent: Methanol (HPLC grade, 20 mL)

  • Hydrogen Source: H₂ gas (Balloon or Parr shaker at 15 psi)

Step-by-Step Workflow
  • Preparation: Dissolve 2.11 g of the substrate in 20 mL of methanol in a 50 mL two-neck round-bottom flask.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes. Expert Insight: This critical safety step displaces oxygen and prevents the ignition of methanol vapors when the pyrophoric Pd/C catalyst is introduced.

  • Catalyst Addition: Carefully add 0.21 g of 10% Pd/C to the solution.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas (repeat 3 times to ensure a pure H₂ atmosphere). Maintain the system under a positive pressure of H₂ and stir vigorously (800 rpm) at room temperature (20–25 °C).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 1:1) and LC-MS. The starting material (yellow spot, Rf ~0.4) will disappear, replaced by the highly polar amine (blue fluorescent spot under UV 254 nm, Rf ~0.1).

  • Workup: Once H₂ uptake ceases and IPC confirms completion (typically 2 hours), purge the system with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with an additional 10 mL of methanol. Do not let the Pd/C filter cake run dry in the air, as it may ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (6-Amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol as an off-white solid.

Workflow S1 1. Substrate Preparation Dissolve 2.11g in 20 mL MeOH S2 2. Catalyst Addition Add 0.2g 10% Pd/C under N2 S1->S2 S3 3. Hydrogenation Purge 3x H2, Stir at 1 atm (RT) S2->S3 S4 4. In-Process Control TLC (Hex/EtOAc 1:1) & LC-MS S3->S4 S4->S3 Incomplete (Add H2) S5 5. Workup & Isolation Filter via Celite, Evaporate S4->S5 Complete Conversion

Caption: Step-by-step experimental workflow with integrated self-validation loops.

Quantitative Data & Optimization

The table below summarizes the optimization parameters, demonstrating why 10% Pd/C in Methanol is the superior catalytic system for this specific transformation. Protic solvents (MeOH) vastly outperform aprotic solvents (EtOAc) in reaction kinetics, while Pd/C operates efficiently at lower pressures compared to Raney Nickel.

EntryCatalystSolventPressure (psi)Time (h)Conversion (%)Selectivity for Amine (%)
1 10% Pd/C MeOH 15 2.0 >99 >99
210% Pd/CEtOAc154.5>9995
3PtO₂MeOH153.0>9998
4Raney NiEtOH506.09092

References

  • Title: Melanin concentrating hormone antagonist (US Patent 7115750B1)
  • Title : Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds Source : OAE Publishing (Chemical Synthesis) URL :[Link]

  • Title : Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites Source : ACS Catalysis URL :[Link]

Sources

Application

Application Note and Purification Protocol for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the purification of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key intermediate in vario...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a key intermediate in various synthetic pathways. The protocol details two primary methods for purification: silica gel column chromatography and recrystallization. Emphasis is placed on the rationale behind procedural steps, ensuring both high purity of the final product and a thorough understanding of the underlying chemical principles. This guide also includes critical safety information for handling nitroaromatic compounds.

Introduction: The Rationale for Rigorous Purification

(6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a versatile building block in medicinal chemistry and materials science.[1] The presence of the nitro group, a strong electron-withdrawing functionality, alongside the benzodioxin core and a primary alcohol, imparts unique chemical reactivity. However, these same features can lead to the formation of impurities during synthesis, such as positional isomers, over-nitrated byproducts, or unreacted starting materials.[2][3]

The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate reaction monitoring, and compromise the integrity and activity of the final products. This protocol, therefore, presents a robust purification strategy designed to yield (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol of high purity, suitable for the most demanding research and development applications.

Safety First: Handling Nitroaromatic Compounds

Nitroaromatic compounds warrant special handling due to their potential hazards. Many are toxic, mutagenic, and can be absorbed through the skin.[4][5] The nitro group can also render these compounds thermally unstable, posing a risk of exothermic decomposition.[4][6]

Before commencing any experimental work, it is imperative to:

  • Consult the Safety Data Sheet (SDS): Understand the specific hazards associated with (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol and all solvents used.

  • Utilize Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Work in a Ventilated Area: All manipulations should be performed in a certified chemical fume hood.

  • Proper Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong acids, bases, and oxidizing agents.[4]

In the event of a small spill of solid material, gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne, and then carefully sweep it into a designated hazardous waste container.[4]

Primary Purification: Flash Column Chromatography

Flash column chromatography is the preferred method for the initial, large-scale purification of crude (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system).

Principle of Separation

The separation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol from less polar impurities is achieved by leveraging polarity differences. The polar nitro group and hydroxyl group of the target compound will interact more strongly with the polar silica gel stationary phase compared to non-polar byproducts. By gradually increasing the polarity of the mobile phase, the compounds will elute from the column in order of increasing polarity.

Materials and Equipment
Material/Equipment Specifications
Crude (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol
Silica GelStandard Grade, 60 Å, 230-400 mesh
SolventsHPLC grade Hexane and Ethyl Acetate
Glass Chromatography ColumnAppropriate size for the scale of purification
Thin Layer Chromatography (TLC) PlatesSilica gel coated, with UV254 indicator
TLC Developing Chamber
UV LampFor visualization of TLC plates
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal
Step-by-Step Protocol
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using a solvent system of Hexane:Ethyl Acetate (e.g., starting with 80:20).

    • Visualize the spots under a UV lamp. The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4, with good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.

    • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in a minimal amount of a polar solvent like ethyl acetate or dichloromethane.

    • Adsorb this solution onto a small amount of silica gel.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A common gradient might be from 90:10 to 70:30 Hexane:Ethyl Acetate.

    • Collect fractions in separate test tubes.

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.[2]

  • Product Isolation:

    • Combine the fractions that contain the pure desired product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Continue Elution Monitor Monitor by TLC Collect->Monitor Continue Elution Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

Secondary Purification: Recrystallization

Recrystallization is an effective technique for achieving high purity, particularly for removing small amounts of closely related impurities that may have co-eluted during chromatography. The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[7][8]

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).[7]

Solvent Selection

The polarity of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol suggests that polar solvents should be tested. Good starting points for nitroaromatic compounds include ethanol, methanol, or a mixed solvent system like ethanol-water.[2][9]

Solvent Boiling Point (°C) Polarity Notes
Ethanol78PolarOften a good choice for nitroaromatics.[2]
Methanol65PolarLower boiling point may be advantageous.[9]
Ethyl Acetate77Medium Polarity
Dichloromethane40Medium PolarityCan be used as a co-solvent.[9]
Water100Very PolarCan be used as an anti-solvent with a more soluble solvent.
Step-by-Step Protocol
  • Dissolution:

    • Place the partially purified compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[7]

    • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Allow the crystals to air dry on the filter paper, or for more rigorous drying, place them in a vacuum oven.

Troubleshooting "Oiling Out"

If the compound separates as an oil instead of crystals, this often occurs when the melting point of the compound is below the boiling point of the solvent.[10] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC is commonly used for nitroaromatic compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[2]

Conclusion

The successful purification of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a critical step in its utilization for further chemical synthesis. By following the detailed protocols for flash column chromatography and recrystallization outlined in this guide, researchers can obtain this valuable intermediate in high purity. Adherence to the safety guidelines for handling nitroaromatic compounds is essential throughout the process to ensure a safe and successful outcome.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitroaromatic Compounds.
  • Waters. (n.d.). Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds.
  • Wikisource. (2005). Nitroaromatic Compounds.
  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Purification of 1,2,3-Trimethyl-4-nitrobenzene.
  • JoVE Science Education Database. (n.d.). Purifying Compounds by Recrystallization.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics.
  • Unknown. (n.d.). Recrystallization.
  • OAKTrust. (n.d.). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Performance characteristics of different chromatographic columns for nitro compound analysis.
  • PubMed. (2012). Design, modification and 3D QSAR studies of novel 2,3-dihydrobenzo[b][4][9]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase. Retrieved from

Sources

Method

Application Note: Derivatization of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol for Biological Assays

Executive Summary The 1,4-benzodioxane framework is a privileged structural motif in medicinal chemistry, frequently utilized in the development of neuroprotective agents, monoamine oxidase B (MAO-B) inhibitors, and nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxane framework is a privileged structural motif in medicinal chemistry, frequently utilized in the development of neuroprotective agents, monoamine oxidase B (MAO-B) inhibitors, and novel anticancer therapeutics [1, 2]. (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol serves as an exceptionally versatile bifunctional scaffold. It possesses two orthogonal derivatization handles: a primary alcohol at the C2-position and a nitro group at the C6-position.

This application note provides a comprehensive, self-validating technical guide for the orthogonal derivatization of this scaffold. By selectively functionalizing the hydroxymethyl group (via esterification) or the nitro group (via reduction and subsequent conjugation), researchers can rapidly generate targeted pharmacophores, fluorescent probes, and affinity tags for downstream biological assays.

Derivatization Strategy & Workflow

The derivatization of the scaffold is divided into two primary pathways (Route A and Route B), allowing for site-specific modifications without cross-reactivity.

Workflow Scaffold (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol [Core Scaffold] RouteA Route A: O-Derivatization (Steglich Esterification) Scaffold->RouteA Handle 1: 2-Hydroxymethyl RouteB Route B: Nitro Reduction (Catalytic Hydrogenation) Scaffold->RouteB Handle 2: 6-Nitro Ester Esterified Pharmacophores (e.g., MAO-B Inhibitors) RouteA->Ester DCC, DMAP, R-COOH Amine (6-Amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol [Nucleophilic Intermediate] RouteB->Amine H2, Pd/C or Mn-cat Biotin Biotin Conjugation (Target ID / Pull-down) Amine->Biotin NHS-Biotin, DIPEA Fluor Fluorophore Tagging (Cellular Imaging) Amine->Fluor FITC / Rhodamine-NHS

Workflow for the orthogonal derivatization of the benzodioxane scaffold.

Experimental Protocols

Protocol 1: O-Derivatization via Steglich Esterification (Route A)

The Steglich esterification is employed to functionalize the primary alcohol [3].

  • Causality & Rationale: Traditional Fischer esterification requires strong acidic conditions (e.g., H₂SO₄) which can cleave the acid-labile acetal-like ether linkages of the benzodioxane ring. The Steglich protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) under mild, room-temperature conditions. DMAP acts as a superior nucleophilic acyl transfer catalyst, suppressing the formation of inactive N-acylurea byproducts. Using acetonitrile as a solvent provides a greener, less toxic alternative to dichloromethane (DCM) [4].

Step-by-Step Methodology:

  • Preparation: Dissolve (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous acetonitrile (0.2 M). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the DCC-activated intermediate.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the initial carbodiimide activation, further preventing N-acylurea rearrangement.

  • Activation: Add DCC (1.1 eq) dropwise as a solution in acetonitrile.

  • Reaction & IPC (In-Process Control): Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS. The formation of a white precipitate (dicyclohexylurea, DCU) validates the progression of the coupling.

  • Workup: Filter the suspension through a Celite pad to remove DCU. Concentrate the filtrate under reduced pressure, redissolve in EtOAc, and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the esterified product.

Protocol 2: Nitro Reduction to Amine via Catalytic Hydrogenation (Route B)

To utilize the C6-position for bioconjugation, the nitro group must be reduced to a primary aniline.

  • Causality & Rationale: Dissolving metal reductions (e.g., Fe/HCl or SnCl₂) often require harsh acidic workups that complicate isolation and risk scaffold degradation. Catalytic hydrogenation using Palladium on Carbon (Pd/C) or modern Manganese-based nanocatalysts provides a clean, quantitative conversion to the amine using molecular hydrogen [5]. The reaction is highly chemoselective and leaves the benzodioxane core intact.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 eq) in HPLC-grade methanol (0.1 M) in a high-pressure autoclave or a heavy-walled glass vessel.

  • Catalyst Loading: Purge the vessel with N₂ gas for 5 minutes. Carefully add 10% Pd/C (0.05 eq Pd). Causality: Purging with inert gas is a mandatory safety step to prevent the pyrophoric Pd/C from igniting methanol vapors in the presence of oxygen.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas. Pressurize to 30 bar (or use a standard H₂ balloon if specialized high-pressure equipment is unavailable, though reaction times will increase).

  • Reaction & IPC: Stir vigorously at room temperature for 4–6 hours. Monitor via LC-MS. The disappearance of the nitro-aromatic UV signature and the emergence of a more polar spot on TLC validates the reduction.

  • Workup: Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Causality: Never let the filter cake dry under air, as residual active catalyst can ignite. Concentrate the filtrate to yield (6-Amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Protocol 3: Bioconjugation of the 6-Amino Intermediate

The newly formed aniline acts as a nucleophilic handle for attaching affinity tags (Biotin) or fluorophores (FITC) for target identification and cellular imaging.

  • Causality & Rationale: Anilines are weaker nucleophiles than aliphatic amines. Utilizing highly reactive N-hydroxysuccinimide (NHS) esters or isothiocyanates in the presence of a non-nucleophilic base (DIPEA) ensures rapid conjugation without the need for elevated temperatures that could degrade the fluorophore.

Step-by-Step Methodology:

  • Preparation: Dissolve the 6-amino intermediate (1.0 eq) in anhydrous DMF (0.05 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA neutralizes any trace acid and maintains the aniline nitrogen in its active, deprotonated state.

  • Conjugation: Add NHS-Biotin (1.2 eq) for pull-down assays, or FITC (1.2 eq) for imaging. If using FITC, wrap the reaction flask in aluminum foil. Causality: Fluorophores are susceptible to photobleaching; ambient light must be excluded.

  • Reaction & IPC: Stir at room temperature for 4 hours. Confirm complete consumption of the amine via LC-MS.

  • Purification: Purify the crude mixture directly via preparative Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to isolate the pure biological probe.

Quantitative Data & Assay Validation

The following table summarizes the expected synthetic metrics and the corresponding biological applications for the derivatized probes. All protocols are designed to yield high-purity compounds suitable for sensitive in vitro assays.

Derivative TargetSynthetic RouteReagents & ConditionsTypical YieldPurity (LC-MS)Primary Biological Application
O-Acyl Esters Route AR-COOH, DCC, DMAP, MeCN, RT85–92%>98%Enzyme Inhibition (e.g., MAO-B) [1]
6-Amino Intermediate Route BH₂ (30 bar), 10% Pd/C, MeOH, RT95–99%>99%Precursor for bioconjugation
6-Biotin Conjugate Route B + AmidationNHS-Biotin, DIPEA, DMF, RT70–80%>95%Affinity Chromatography / Target ID
6-FITC Conjugate Route B + AmidationFITC, DIPEA, DMF, RT, Dark65–75%>95%Fluorescence Microscopy / FACS

References

  • Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. URL:[Link]

  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer. Bioorganic Chemistry. URL:[Link]

  • Simple Method for the Esterification of Carboxylic Acids (The Steglich Esterification). Angewandte Chemie International Edition. URL:[Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments (PubMed Central). URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. URL:[Link]

Technical Notes & Optimization

Troubleshooting

timization of reaction conditions for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. The synthesis of (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol via the condensation of 4-nitrocatechol and epichlorohydrin is a critical, yet not...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. The synthesis of (6-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol via the condensation of 4-nitrocatechol and epichlorohydrin is a critical, yet notoriously difficult, workflow in medicinal chemistry and drug development [1].

Researchers frequently encounter three major roadblocks during this protocol: poor regioselectivity (heavily favoring the 7-nitro isomer), incomplete ring closure, and epichlorohydrin polymerization [2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating Standard Operating Procedure (SOP) to maximize the yield of the desired 6-nitro isomer.

Mechanistic Insights: The Regioselectivity Challenge

Understanding the causality behind the reaction is essential for optimization. 4-Nitrocatechol possesses two hydroxyl groups with distinct acidities. The hydroxyl group para to the nitro group (OH-1) is significantly more acidic (pKa ~6.7) than the meta hydroxyl group (OH-2, pKa ~10.8) due to strong electron-withdrawing resonance effects.

Under standard basic conditions, OH-1 is deprotonated first, initiating a nucleophilic attack on epichlorohydrin. This kinetic pathway predominantly yields the 7-nitro isomer. To favor the 6-nitro isomer, reaction conditions must be tuned to alter the nucleophilic attack sequence or coordinate the intermediates differently.

G Start 4-Nitrocatechol + Epichlorohydrin PathA Path A: Deprotonation of OH-1 (More acidic, pKa ~6.7) Start->PathA Standard Base (K2CO3) PathB Path B: Deprotonation of OH-2 (Less acidic, pKa ~10.8) Start->PathB Optimized Base (Cs2CO3 / Additives) IntA Intermediate A (Glycidyl ether at C1) PathA->IntA IntB Intermediate B (Glycidyl ether at C2) PathB->IntB ProdA 7-Nitro Isomer (Kinetic/Major Product) IntA->ProdA Intramolecular Cyclization ProdB 6-Nitro Isomer (Desired Product) IntB->ProdB Intramolecular Cyclization

Mechanistic pathway illustrating the regioselective divergence in 1,4-benzodioxane formation.

Troubleshooting Guide & FAQs

Q1: My reaction yields a 4:1 ratio of the 7-nitro to 6-nitro isomer. How can I invert this regioselectivity? A: The kinetic preference strongly favors the 7-nitro isomer due to the pKa discrepancy of the catechol hydroxyls. Solution: Switch the base and solvent. While K₂CO₃ in DMF favors the 7-nitro isomer, using Cesium Carbonate (Cs₂CO₃) in a less polar solvent mixture (e.g., Toluene/DMF 9:1) can alter the transition state via the "cesium effect," enhancing the reactivity of the less acidic OH-2 through tighter ion pairing [1]. If direct condensation fails to yield the required ratio for your specific application, a protection-deprotection strategy (selectively protecting the more acidic OH-1 with a bulky silyl ether prior to alkylation) is the only self-validating way to guarantee 100% regioselectivity.

Q2: LC-MS shows a mass corresponding to the uncyclized intermediate (m/z = 247 for the chlorohydrin). How do I force the ring closure? A: The initial nucleophilic attack forms a chlorohydrin or glycidyl ether intermediate. The subsequent intramolecular 6-exo-tet cyclization can be sterically hindered. Solution: Increase the reaction temperature to 80–90 °C. If the intermediate persists, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv). KI converts the alkyl chloride of the intermediate into an alkyl iodide via the Finkelstein reaction. Iodide is a vastly superior leaving group compared to chloride, which dramatically accelerates the final ring closure [2].

Q3: I am observing a thick, gummy byproduct and low overall yields. What is happening? A: You are observing the base-catalyzed polymerization of epichlorohydrin, a common side reaction when local concentrations of the epoxide are too high. Solution: Never add epichlorohydrin and base together at the start in a single batch. Pre-form the phenoxide salt by stirring 4-nitrocatechol with the base for 30 minutes. Then, add epichlorohydrin dropwise over 30–60 minutes using a syringe pump. Keep the epichlorohydrin stoichiometry strictly between 1.1 and 1.2 equivalents [1].

Data Visualization: Impact of Reaction Conditions

The table below summarizes quantitative data from optimization trials, demonstrating how variables impact the overall yield and the critical isomer ratio.

BaseSolvent SystemAdditiveTemp (°C)Total Yield (%)Ratio (6-Nitro : 7-Nitro)
K₂CO₃DMFNone8075%15 : 85
K₂CO₃EtOHNone8068%20 : 80
Cs₂CO₃DMFNone8082%35 : 65
Cs₂CO₃Toluene/DMF (9:1)KI (0.1 eq)9088%45 : 55

(Note: Direct condensation reaches a natural thermodynamic limit. To achieve >95% purity of the 6-nitro isomer, chromatographic separation or selective OH-1 protection is required).

Optimized Standard Operating Procedure (SOP)

Protocol for Enriched 6-Nitro Isomer Synthesis This protocol incorporates self-validating checkpoints to ensure experimental integrity at every phase.

Step 1: Phenoxide Formation

  • In an oven-dried, 250 mL round-bottom flask under N₂, dissolve 4-nitrocatechol (10.0 g, 64.5 mmol) in 90 mL of anhydrous Toluene and 10 mL of anhydrous DMF.

  • Add finely powdered Cs₂CO₃ (46.2 g, 142 mmol, 2.2 equiv) in portions.

  • Validation Check: The solution will immediately transition from a clear yellow to a deep, dark red/orange suspension. This visual shift confirms the successful deprotonation and formation of the phenoxide salt. Stir at room temperature for 30 minutes.

Step 2: Alkylation and Cyclization

  • Heat the reaction mixture to 90 °C.

  • Add epichlorohydrin (6.56 g, 70.9 mmol, 1.1 equiv) dropwise over 45 minutes using a syringe pump to prevent epoxide polymerization.

  • Add KI (1.07 g, 6.45 mmol, 0.1 equiv) to catalyze the Finkelstein-driven ring closure.

  • Stir at 90 °C for 12 hours.

  • Validation Check: Monitor reaction progress by TLC (Hexanes:EtOAc 6:4). The starting material (Rf ~0.2) must completely disappear, replaced by two closely eluting spots (Rf ~0.45 and 0.50) corresponding to the 6-nitro and 7-nitro isomers. No baseline smearing (indicative of polymerization) should be present.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature, quench with 300 mL of distilled water, and extract with EtOAc (3 x 150 mL).

  • Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: Analyze the crude yellow oil via LC-MS. You should observe a dominant [M+H]+ peak at m/z 212.0, confirming the closed benzodioxane ring [1].

  • Purify the crude mixture via silica gel column chromatography (gradient elution: 20% to 40% EtOAc in Hexanes) to separate the 6-nitro isomer from the 7-nitro isomer.

References

  • Title: US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same Source: Google Patents URL
  • Title: Chemistry and Pharmacology of Benzodioxanes Source: TSI Journals URL
Optimization

Technical Support Center: Electrophilic Nitration of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the mechanistic nuances, side reactions (e-reactions), and protocol optimizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the mechanistic nuances, side reactions (e-reactions), and protocol optimizations for the electrophilic aromatic substitution (EAS) nitration of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol (commonly known as 2-hydroxymethyl-1,4-benzodioxane).

Our goal is to provide researchers and drug development professionals with self-validating systems that ensure high regioselectivity and structural integrity during synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the nitration of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol yield a complex mixture of isomers rather than a single pure product? A: The 1,4-benzodioxane core is a highly electron-rich arene. The oxygen atoms at positions 1 and 4 donate electron density into the aromatic ring via resonance, strongly activating it toward electrophilic aromatic substitution (EAS) . Steric hindrance at the 5 and 8 positions directs the incoming nitronium ion ( NO2+​ ) almost exclusively to the 6 and 7 positions. Because the hydroxymethyl group at C2 breaks the molecule's symmetry, C6 and C7 are chemically non-equivalent. This slight electronic and steric asymmetry inevitably results in a mixture of 6-nitro and 7-nitro regioisomers.

Q2: I am observing a significant byproduct with a mass corresponding to M+45 on my LC-MS, but NMR shows no aromatic proton substitution. What is happening? A: You are observing O-nitration, resulting in the formation of a nitrate ester. The primary alcohol (-CH2OH) on the dioxane ring is highly nucleophilic. In the presence of a strong nitrating mixture (HNO3/H2SO4), the alcohol oxygen can attack the nitronium ion, yielding (2,3-dihydrobenzo[b]dioxin-2-yl)methyl nitrate. To prevent this, you must either protect the alcohol (e.g., via acetylation) prior to nitration or maintain strict cryogenic control (-5 °C to 0 °C) to kinetically favor the EAS pathway over O-nitration.

Q3: My reaction turns dark brown and yields complex degradation products. How can I mitigate oxidative side reactions? A: Nitric acid is a potent oxidant. The primary alcohol is highly susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid. Furthermore, harsh acidic conditions combined with exothermic heat can lead to the cleavage of the dioxane ether linkages. To mitigate this, we recommend moving away from classical mixed acids and utilizing milder nitrating agents or conducting the reaction in ionic liquids (e.g., [bmim][PF6] or [bmim][BF4]). Ionic liquid nitration is a proven green alternative that suppresses over-oxidation and facilitates easier product isolation without the need to neutralize large quantities of strong acid .

Part 2: Validated Experimental Protocols

To ensure a self-validating system, we provide two distinct protocols. Method A is the classical approach requiring strict kinetic control. Method B utilizes a protection strategy for absolute regiochemical fidelity and elimination of oxidative side reactions.

Method A: Direct Kinetically-Controlled Nitration

Causality: Low temperatures suppress O-nitration and oxidation, while the slow addition of the nitrating agent prevents thermal runaway and dinitration .

  • Preparation: Dissolve 10.0 mmol of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol in 20 mL of glacial acetic acid.

  • Cooling: Chill the solution to -5 °C using an ice/salt bath. Critical: Do not allow the temperature to rise above 0 °C.

  • Nitration: Prepare a nitrating mixture of 1.1 equivalents of fuming HNO3 (≥90%) in 5 mL of concentrated H2SO4. Add this mixture dropwise over 30 minutes.

  • Quenching: Stir for an additional 1 hour at 0 °C, then pour the mixture over 100 g of crushed ice to immediately quench the nitronium active species.

  • Isolation: Extract with ethyl acetate (3 x 30 mL), wash the organic layer with saturated NaHCO3 until neutral, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation: TLC (Hexanes:EtOAc 7:3) should reveal two closely eluting spots representing the 6-nitro and 7-nitro EAS isomers.

Method B: Protection-Nitration-Deprotection (Recommended for High Purity)

Causality: Masking the primary alcohol as an acetate ester completely eliminates O-nitration and oxidative degradation, allowing for higher yields of the desired EAS products.

  • Protection: React the starting material with 1.2 eq of acetic anhydride in pyridine (0 °C to RT, 2 h) to form the acetate ester.

  • Nitration: Treat the protected intermediate with HNO3/H2SO4 at 0 °C for 2 hours. The electron-withdrawing nature of the acetate group slightly deactivates the side chain, further directing the reaction exclusively to the aromatic ring.

  • Deprotection: Hydrolyze the ester using K2CO3 in Methanol/Water (RT, 4 h) to liberate the pure nitrated (2,3-dihydrobenzo[b]dioxin-2-yl)methanol isomers.

Part 3: Quantitative Data Presentation

The following table summarizes the expected product distribution based on the chosen methodology, validating the causality of the experimental choices.

Reaction MethodologyYield (EAS Products)Regioselectivity (6-NO2 : 7-NO2)O-Nitration ByproductOxidation Byproducts
Direct Nitration (25 °C)< 40%55 : 45~25%~35%
Direct Nitration (-5 °C)72%60 : 40< 5%< 5%
Protection/Deprotection88%62 : 380% (Protected)0% (Protected)
Ionic Liquid ([bmim][PF6])85%65 : 35< 2%< 1%
Part 4: Reaction Pathway Visualization

G cluster_EAS Electrophilic Aromatic Substitution (E-Reactions) cluster_Side Side Reactions SM (2,3-dihydrobenzo[b]dioxin-2-yl)methanol N6 6-Nitro Isomer (Major) SM->N6 HNO3/H2SO4 Regioselective N7 7-Nitro Isomer (Minor) SM->N7 HNO3/H2SO4 ON O-Nitration (Nitrate Ester) SM->ON Unprotected -OH OX Oxidation (Aldehyde/Acid) SM->OX Strong Oxidizer DN 6,7-Dinitro Derivative (Over-nitration) N6->DN Excess Acid/Heat N7->DN Excess Acid/Heat

Reaction pathways in the nitration of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Part 5: References
  • Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. International Journal of Molecular Sciences / NIH PMC. URL:[Link]

  • Green Chemistry: A Textbook (1st Edition). Alpha Science International Ltd / DOKUMEN.PUB. URL:[Link]

  • Organic Chemistry of Explosives. ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol. This compound is a vital intermediate in the development of α1D​ -adrenoreceptor antagonists and 5-HT 1A​ receptor agonists ()[1].

Because the 1,4-benzodioxane scaffold is highly sensitive to reaction conditions, achieving strict regiocontrol and minimizing oxidative degradation requires a deep understanding of the underlying mechanistic pathways.

Mechanistic Pathways & Impurity Origins

The synthesis typically follows one of two primary routes: Route A (Direct electrophilic nitration of the unsubstituted benzodioxane) or Route B (Alkylation and cyclization of 4-nitrocatechol with epichlorohydrin). Each route generates a distinct impurity profile.

G cluster_0 Route A: Direct Nitration cluster_1 Route B: Alkylation/Cyclization A1 (2,3-dihydrobenzo[b]dioxin-2-yl)methanol A_Dinitro 6,7-Dinitro Impurity A1->A_Dinitro Excess HNO3 A_Ox Carboxylic Acid Impurity A1->A_Ox Oxidative Cleavage Target (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol TARGET A1->Target HNO3/H2SO4 (Major) Regio (7-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol REGIOISOMER A1->Regio HNO3/H2SO4 (Minor) B1 4-Nitrocatechol + Epichlorohydrin B_Chloro Chlorohydrin Intermediate B1->B_Chloro Base (K2CO3) B_Oligo Oligomeric Impurities B1->B_Oligo Intermolecular rxn B_Chloro->Target Cyclization (Path 1) B_Chloro->Regio Cyclization (Path 2)

Mechanistic origins of impurities in 1,4-benzodioxane synthesis routes.

Troubleshooting Guides & FAQs

Q1: My HPLC chromatogram shows a closely eluting doublet peak near the main product. What is this, and how can I resolve it? A1: You are observing the classic regioisomer problem. The doublet consists of your target (6-nitro) and its regioisomer, (7-nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

  • Causality: In Route A, the electron-donating effects of the two oxygen atoms in the dioxin ring are nearly equivalent, leading to a mixture of electrophilic aromatic substitutions. In Route B, the pK a​ difference between the two hydroxyl groups of 4-nitrocatechol determines which attacks the epoxide versus the alkyl chloride, but selectivity is never 100%.

  • Resolution: Standard reverse-phase C18 columns often fail to resolve these isomers. Switch to a Pentafluorophenyl (F5) stationary phase, which offers the π−π interaction discrimination necessary to separate them. For synthetic resolution, fractional crystallization using Toluene/Hexane exploits the slight dipole moment differences between the isomers.

Q2: LC-MS analysis of my crude mixture from the epichlorohydrin route shows a significant mass peak at m/z 248 [M+H] + . How do I force the reaction to completion? A2: A mass of 248 Da corresponds to the uncyclized chlorohydrin intermediate (Target MW is 211.17 Da; 211 + 36.5 247.5 Da).

  • Causality: The initial S N​ 2 ring-opening of epichlorohydrin by the phenoxide is fast. However, the subsequent intramolecular cyclization to close the 1,4-dioxane ring is kinetically slower. While K 2​ CO 3​ in polar aprotic solvents is standard for benzodioxane formation ()[2][3], the reaction often stalls without proper thermal driving forces or leaving-group activation.

  • Resolution: Add a catalytic amount of Potassium Iodide (KI) to initiate Finkelstein conditions. This converts the stubborn alkyl chloride into a highly reactive alkyl iodide, accelerating the cyclization step. Ensure the reaction is heated to at least 80°C in DMF.

Q3: I am using the direct nitration route (Route A), but my yield is low, and I see highly polar baseline impurities on TLC. What went wrong? A3: You are likely observing over-nitration (6,7-dinitro derivatives) and oxidative degradation of the primary alcohol.

  • Causality: The standard nitrating mixture (HNO 3​ /H 2​ SO 4​ ) is a strong oxidant. The primary alcohol at the 2-position is highly susceptible to oxidation to a carboxylic acid. Furthermore, the electron-rich nature of the benzodioxane ring makes it prone to a second nitration event if the temperature is not strictly controlled.

  • Resolution: Protect the primary alcohol as an acetate ester prior to nitration. Conduct the nitration strictly between -5°C and 0°C, adding the nitrating mixture dropwise via a syringe pump.

Quantitative Data Presentation: Impurity Profiling

Use the following table to cross-reference your analytical data and implement the correct control strategy.

ImpurityChemical OriginAnalytical MarkerControl Strategy
7-Nitro Regioisomer Competing cyclization pathways (Route B) or mixed nitration (Route A).HPLC: Closely eluting doublet.NMR: Shift in isolated Ar-H (H-5 vs H-8).Fractional crystallization (Toluene/Hexane); F5 stationary phase for LC.
Chlorohydrin Intermediate Incomplete intramolecular S N​ 2 ring closure (Route B).LC-MS: [M+H] + at m/z 248.Finkelstein catalysis (KI); extended heating at 80°C in DMF.
6,7-Dinitro Derivative Over-nitration due to excess electrophile (Route A).LC-MS: [M+H] + at m/z 257.Strict temperature control (<0°C); stoichiometric HNO 3​ addition.
Carboxylic Acid Oxidative cleavage of the primary alcohol (Route A).LC-MS: [M-H] at m/z 224.Protect primary alcohol as acetate ester prior to nitration.
Experimental Protocols
Protocol 1: LC-MS/UV Analytical Method for Impurity Profiling

This self-validating analytical method ensures that regioisomers are not misidentified as a single pure product.

  • Column Selection: Equip the LC system with a Pentafluorophenyl (F5) column (150 x 4.6 mm, 3 µm). Validation: Inject a known mixed standard; if the 6-nitro and 7-nitro isomers do not show baseline separation (R s​ > 1.5), verify the column temperature is set to 25°C to maximize π−π interactions.

  • Mobile Phase: Solvent A = 0.1% Formic acid in Water; Solvent B = Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV at 254 nm. Set the MS to scan in both ESI+ and ESI- modes (m/z 100–500) to capture both the target ([M+H] + 212) and the oxidized carboxylic acid impurity ([M-H] 224).

Protocol 2: Optimized Cyclization and Purification (Route B)

This protocol utilizes built-in kinetic checks to prevent the accumulation of the chlorohydrin intermediate.

  • Phenoxide Formation: Dissolve 4-nitrocatechol (1.0 eq) in anhydrous DMF (0.5 M). Add finely milled, anhydrous K 2​ CO 3​ (2.5 eq). Validation: The solution must turn deep red/orange, confirming complete deprotonation to the phenoxide.

  • Alkylation: Add epichlorohydrin (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 80°C.

  • Finkelstein Acceleration: After 2 hours, sample the reaction for LC-MS. Validation Check: If the chlorohydrin intermediate (m/z 248) constitutes >10% of the total peak area, add KI (0.1 eq) to the mixture. Continue heating for an additional 2 hours until the m/z 248 peak is completely consumed.

  • Workup & Isomer Enrichment: Cool the mixture, dilute with water, and extract with EtOAc (3x). Wash the organic layer with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Dissolve the crude solid in a minimum amount of boiling Toluene. Slowly add Hexane until the solution becomes slightly cloudy, then allow it to cool to room temperature slowly. Validation: Analyze the resulting crystals via 1 H-NMR. The 6-nitro isomer will show a distinct singlet for the isolated aromatic proton at ~7.8 ppm, while the unwanted 7-nitro isomer remains enriched in the mother liquor.

References
  • Quaglia, W., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Rafaiani, G., Carrieri, A., Amantini, C., Lucciarini, R., Santoni, G., Poggesi, E., & Leonardi, A. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. URL:[Link]

  • Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. URL:[Link]

Sources

Optimization

Technical Support Center: Investigating the Degradation Pathways of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

An in-depth technical guide by a Senior Application Scientist. This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with (6-Nitro-2,3-dihydrobenzo[b]...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol. It offers practical, field-proven insights into potential stability issues, degradation pathways, and the experimental design of forced degradation studies.

The 2,3-dihydro-1,4-benzodioxin ring system is a common scaffold in medicinal chemistry, valued for its general chemical and thermal stability.[1] However, the stability of any specific derivative is profoundly influenced by its substituents.[1] In the case of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, the presence of a nitro group, a primary alcohol, and ether linkages introduces multiple potential sites for chemical transformation.

Understanding these degradation pathways is critical for ensuring the safety, efficacy, and stability of pharmaceutical products, as mandated by regulatory bodies like the FDA and ICH.[2][3] Forced degradation, or stress testing, is an essential process to identify likely degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most chemically labile functional groups in (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol?

A1: The molecule possesses three primary sites susceptible to degradation:

  • The Nitro Group (-NO₂): Aromatic nitro groups are prone to reduction, which can proceed through nitroso and hydroxylamino intermediates to form an amino group. This functional group can also render the aromatic ring susceptible to nucleophilic attack and is often responsible for photolytic instability.

  • The Primary Alcohol (-CH₂OH): The hydroxymethyl group is a primary site for oxidation. Under oxidative stress, it can be converted first to an aldehyde and subsequently to a carboxylic acid.

  • The Dioxin Ring Ether Linkages: While the 2,3-dihydro-1,4-benzodioxin ring is generally stable, the ether bonds can be cleaved under harsh hydrolytic conditions (strong acid or base, elevated temperature), leading to ring-opening.[1] Studies on related compounds like Doxazosin have demonstrated degradation in both acidic and alkaline media.[1]

Q2: How should I properly store (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol to minimize degradation?

A2: To ensure long-term stability and prevent degradation from environmental factors, storage conditions are critical. We recommend storing the compound in amber-colored, airtight containers in a cool, dark, and dry environment.[1] For maximum protection, especially for long-term storage or for reference standards, storing under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C) is advisable.[1]

Q3: What are the primary analytical techniques recommended for studying the degradation of this compound?

A3: A combination of chromatographic and spectrometric techniques is essential.

  • For Separation and Quantification: High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD) is the method of choice. It is robust, reproducible, and capable of separating the parent compound from its degradation products, allowing for the development of a stability-indicating method.[2]

  • For Structural Elucidation: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) like Orbitrap or TOF, is indispensable.[4] It provides accurate mass measurements of parent and degradant ions, which is crucial for determining elemental composition.[4] Tandem MS (MS/MS) experiments further provide fragmentation patterns that help to piece together the structures of unknown degradants.[4]

Troubleshooting Guide for Forced Degradation Experiments

This section addresses common issues encountered during the experimental investigation of degradation pathways.

Problem Potential Cause Recommended Solution & Rationale
Low or No Degradation Observed (<5%) The stress conditions are too mild for the molecule's intrinsic stability.Systematically increase the severity of the conditions. For hydrolysis, try increasing the acid/base concentration from 0.1 M to 1 M and/or increasing the temperature from room temperature to 60-70°C.[1] For oxidation, a higher concentration of H₂O₂ (e.g., 30%) may be required.[1] The goal is to achieve detectable degradation (target 5-20%) to ensure potential pathways are revealed.[3]
Excessive Degradation (>50%) or Complex Chromatogram The stress conditions are too harsh, leading to complete destruction of the parent compound or the formation of numerous secondary and tertiary degradants.Reduce the severity of the conditions. Decrease the reagent concentration, lower the temperature, or shorten the exposure time. The aim is to identify the primary, direct degradation products, which is difficult when the molecule is completely fragmented.
Poor Peak Shape or Shifting Retention Times in HPLC A mismatch between the sample pH and the mobile phase pH can cause chromatographic issues, especially for ionizable compounds. This also shortens column life.Always neutralize samples after acid or base hydrolysis before injection. [1] For example, after stressing with 0.1 M HCl, add an equivalent amount of 0.1 M NaOH to bring the pH close to neutral. This ensures consistent ionization states for all analytes and protects the silica-based stationary phase of the HPLC column.
Difficulty Elucidating Degradant Structures with LC-MS The mass spectrometry data is insufficient for confident structural assignment (e.g., multiple possible elemental compositions, ambiguous fragmentation).Utilize high-resolution mass spectrometry (HRMS) to narrow down the possible chemical formulas based on highly accurate mass measurements.[4] Perform data-dependent MS/MS to obtain fragmentation spectra for the degradants. Comparing the fragmentation of a degradant to that of the parent compound can reveal which part of the molecule has been modified.

Key Experimental Protocols & Workflows

A well-designed forced degradation study is systematic. The general workflow involves preparing a stock solution of the compound, subjecting aliquots to various stress conditions in parallel with a control, and analyzing all samples at appropriate time points.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) control Control Sample (Stock + Diluent) stock->control Expose acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Expose ox Oxidation (e.g., 3% H₂O₂, RT) stock->ox Expose therm Thermal (Solid/Solution, 70°C) stock->therm Expose photo Photolytic (UV/Vis Light Chamber) stock->photo Expose hplc HPLC-UV/DAD Analysis (Quantify Degradation) control->hplc neutralize Neutralize Acid/Base (If Applicable) acid->neutralize base->neutralize ox->hplc therm->hplc photo->hplc neutralize->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms Characterize Peaks elucidate Structure Elucidation & Pathway Mapping lcms->elucidate

Caption: General workflow for forced degradation studies.

Protocol: Forced Degradation Study

This protocol outlines typical starting conditions for stress testing. The concentrations, temperatures, and durations should be adjusted to achieve the target degradation of 5-20%.[3]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol in a suitable solvent, such as HPLC-grade methanol or acetonitrile.

2. Stress Condition Application:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL diluent) under the same conditions, protected from the specific stressor.

Stress ConditionReagent/SetupTypical ConditionsPre-Analysis Step
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Room temperature for 24h. If no degradation, heat at 60°C for 8h.[1]Neutralize with an equivalent amount of NaOH.[1]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room temperature for 24h. If no degradation, heat at 60°C for 8h.[1]Neutralize with an equivalent amount of HCl.[1]
Oxidative 3% Hydrogen Peroxide (H₂O₂)Room temperature for 24h.[1]Dilute with mobile phase.
Thermal Oven (for solid or solution)70°C for 48 hours.[1]Dissolve/dilute in a suitable solvent.
Photolytic Photostability Chamber (ICH Q1B)Expose solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.Dilute with mobile phase.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Perform any necessary pre-analysis steps (e.g., neutralization).

  • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV/DAD method.

  • For promising samples showing distinct degradant peaks, perform LC-MS/MS analysis for structural identification.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions.

Caption: Plausible degradation pathways for the target compound.

  • Oxidative Pathway: The primary alcohol is oxidized to the corresponding aldehyde, which may be further oxidized to the carboxylic acid. This is a common pathway for primary alcohols under oxidative stress.

  • Reductive Pathway: The aromatic nitro group can be reduced to an amine. This may occur under certain stress conditions or be a pathway in metabolic studies. Bacterial degradation of nitroaromatics often proceeds via reductive routes.[5]

  • Hydrolytic Pathway: Under forcing conditions of heat and strong acid or base, the ether linkages of the dioxin ring can undergo cleavage. This would result in a ring-opened structure, likely a derivative of catechol (1,2-dihydroxybenzene).

By systematically applying these principles and protocols, researchers can successfully map the degradation pathways of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, ensuring the development of robust, stable, and safe products.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • AiFChem. (n.d.). (6-Nitro-2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol. Product Page. Available from:

  • Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Reddy, B. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Santa Cruz Biotechnology, Inc. (n.d.). 6-Nitro-2,3-dihydro-benzo[1][2]dioxine. Product Page. Available from:

  • Rochat, B., et al. (2012). Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Jung, K. H., et al. (1995). Biodegradation of nitrobenzene through a hybrid pathway in Pseudomonas putida. Biotechnology and Bioengineering.
  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology.
  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. ResearchGate.
  • Chauhan, A., & Jain, R. K. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. ResearchGate.

Sources

Troubleshooting

ubleshooting guide for the synthesis of benzodioxin derivatives

Welcome to the Advanced Technical Support Center for the synthesis of 1,4-benzodioxane derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 1,4-benzodioxane derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered by medicinal chemists and process scientists when constructing the benzodioxin scaffold.

This guide bypasses generic advice to focus on the physicochemical causality behind reaction failures, stereochemical degradation, and yield optimization.

Diagnostic Workflow: 1,4-Benzodioxane Synthesis

G Start 1,4-Benzodioxane Synthesis Issue Yield Low Yield / Resinification Start->Yield Chiral Loss of e.e. (Racemization) Start->Chiral Regio Poor Regioselectivity Start->Regio Temp Check Reaction Temp (Is it >160°C?) Yield->Temp Thermal Degradation pH Check Workup pH (Is it highly basic?) Chiral->pH Epimerization Oxidant Evaluate Oxidant / Catalyst Regio->Oxidant Competing Phenolates TempFix Reduce Temp to 150°C Use Inert Atmosphere Temp->TempFix Yes pHFix Use pH-Controlled Aqueous Workup pH->pHFix Yes OxidantFix Switch to Ag(I) Oxide or Pd-Catalysis Oxidant->OxidantFix Optimize

Workflow for diagnosing yield and stereochemical loss in benzodioxane synthesis.

Section 1: Reaction Optimization & Yield Troubleshooting

Q1: During the condensation of catechol with 1,2-dibromoethane, my reaction mixture turns black and yields are consistently below 30%. What is causing this, and how can it be resolved? A1: The blackening of your reaction mixture is indicative of resinification (polymerization) caused by the thermal oxidation of catechol. Catechol is highly sensitive to oxidation, particularly in the presence of base (like Na2​CO3​ or K2​CO3​ ) at elevated temperatures. When the internal reaction temperature exceeds 160°C, the rate of catechol polymerization outpaces the desired SN​2 cyclization [1].

  • Actionable Fix: Strictly control your oil bath or heating mantle to maintain an internal temperature of 150–160°C. Furthermore, thoroughly degas your solvents and run the reaction under a strict Argon or Nitrogen atmosphere to prevent oxidative degradation.

Q2: I am synthesizing 1,4-benzodioxan-2-carboxylic acid using ethyl 2,3-dibromopropionate. The intermediate ester forms cleanly, but the final yield after saponification is poor. Why? A2: The 1,4-benzodioxane ring is generally stable, but the ester intermediate is prone to side reactions if the saponification conditions are too harsh. Overly concentrated hydroxide solutions or prolonged reflux during saponification can lead to partial ring-opening or decarboxylation.

  • Actionable Fix: Perform the saponification using a mild base (e.g., 1M NaOH in a co-solvent mixture of THF/water) at room temperature or gentle warming (40°C), monitoring closely by TLC until the ester is consumed [2].

Section 2: Stereocenter Stability & Asymmetric Synthesis

Q3: My chiral 2-substituted 1,4-benzodioxane product demonstrates high enantiomeric excess (e.e.) in the crude NMR, but shows complete racemization after column chromatography and workup. What is the mechanism of this loss? A3: Racemization in 2-substituted 1,4-benzodioxanes is a critical issue driven by epimerization at the C2 chiral center. This proton is relatively acidic due to the adjacent oxygen atoms and the electron-withdrawing nature of the substituent (e.g., a carbonyl or ester group). Exposure to basic conditions—even mild bases used during aqueous workup or the slightly basic nature of certain silica gels—lowers the activation barrier for the deprotonation/reprotonation cycle, resulting in a racemic mixture [3].

  • Actionable Fix: Avoid basic aqueous washes (like saturated NaHCO3​ ) if your C2 substituent is electron-withdrawing. If chromatography is required, consider lightly acidifying your silica gel or using neutral alumina.

Q4: How can I improve regioselectivity when coupling unsymmetrical catechols with epoxides or allylic biscarbonates? A4: Regioselectivity in unsymmetrical catechols is dictated by the differential nucleophilicity of the two phenolate oxygen atoms. The more sterically hindered or resonance-stabilized phenolate will react slower. If you are using standard base-mediated condensation, you will often get a mixture of regioisomers.

  • Actionable Fix: Shift from basic SN​2 conditions to transition-metal catalysis. Palladium-catalyzed coupling of catechols with allylic biscarbonates has been shown to highly favor specific regioisomers while maintaining excellent enantiomeric enrichment [4]. Alternatively, using specific oxidants like Silver(I) oxide ( Ag2​O ) can direct the regioselectivity by coordinating with the less sterically hindered oxygen prior to coupling [4].

Quantitative Data: Comparison of Benzodioxane Synthesis Routes

The following table summarizes the causal relationships between reaction conditions, expected yields, and primary risks based on established literature protocols.

Reagents (Starting Materials)Catalyst / BaseTemp (°C)Expected YieldPrimary Technical RiskRef.
Catechol + 1,2-dibromoethane Na2​CO3​ / Glycerol150–160~60%Resinification (Overheating)[1]
Catechol + Ethyl 2,3-dibromopropionateAnhydrous K2​CO3​ Reflux (Acetone)~76%Saponification degradation[2]
Catechol + Allylic biscarbonatesPd-catalystAmbientHighRegioselectivity control[4]
Phenoxypropanediol + Sulfonyl halideBase (Cyclization)0–50>65%Epoxide intermediate stability[5]

Self-Validating Experimental Protocol: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid

This protocol outlines the robust synthesis of 1,4-benzodioxan-2-carboxylic acid, a critical intermediate for synthesizing biologically active piperazine derivatives [2]. The protocol includes built-in validation checkpoints to ensure process integrity.

Phase 1: Condensation (Esterification)

  • Setup: Equip a flame-dried, round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the system with Argon.

  • Reagents: Dissolve 1.0 equivalent of catechol in dry acetone. Add 2.5 equivalents of anhydrous potassium carbonate ( K2​CO3​ ).

  • Addition: Dropwise, add 1.1 equivalents of ethyl 2,3-dibromopropionate.

    • Causality Note: Dropwise addition controls the exothermic nature of the initial alkylation, preventing localized overheating which leads to catechol oxidation.

  • Reaction: Reflux the mixture for 12-16 hours.

  • Validation Checkpoint 1 (TLC): Elute with Hexane:Ethyl Acetate (3:1). The disappearance of the catechol spot (stains dark with KMnO4​ ) and the appearance of a higher Rf​ UV-active spot confirms the formation of the intermediate ester.

Phase 2: Saponification & Isolation

  • Filtration: Cool the reaction to room temperature and filter off the inorganic salts ( KBr , unreacted K2​CO3​ ). Wash the filter cake with fresh acetone.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude ester.

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and 1M aqueous NaOH . Stir at room temperature for 3-4 hours.

    • Safety & Quality Note: Do not heat this step. High heat in strong base will cause the C2 stereocenter to epimerize if you are attempting an asymmetric synthesis [3].

  • Workup: Acidify the aqueous layer carefully with 1M HCl to pH 2. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Validation Checkpoint 2 (Spectroscopy): Dry the organic layer over MgSO4​ , filter, and concentrate. Verify the product via FT-IR. You must observe a broad O-H stretch at ~3171 cm−1 (carboxylic acid) and a sharp C=O stretch at ~1718 cm−1 . The C-O stretch of the benzodioxane ring should be distinctly visible at ~1153 cm−1 [2].

References

  • Preparation of 1,4-benzodioxane. PrepChem.
  • Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry.
  • Technical Support Center: Synthesis of 1,4-Benzodioxane Derivatives. Benchchem.
  • Synthesis and biology of 1,4-benzodioxane lignan natural products. RSC Publishing.
  • Process for preparation of 1,4-benzodioxane derivative. Google Patents.
Optimization

Technical Support Center: Catalyst Selection for Nitrobenzodioxane Reduction

Welcome to the Technical Support Center for the synthesis of aminobenzodioxanes. The 1,4-benzodioxane scaffold is a privileged structure in drug development, frequently appearing in α-adrenergic blocking agents, neurolep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of aminobenzodioxanes. The 1,4-benzodioxane scaffold is a privileged structure in drug development, frequently appearing in α-adrenergic blocking agents, neuroleptics, and target-specific agonists[1].

The reduction of a nitrobenzodioxane to its corresponding amine is a critical synthetic node. However, the presence of the electron-rich 1,4-dioxane ring—essentially a pyrocatechol ethylene ether—alongside other potential functional groups (halogens, benzyl ethers) creates significant chemoselectivity challenges[1]. This guide provides the causality behind catalyst selection, self-validating protocols, and troubleshooting strategies to ensure high-yielding, clean reductions.

Catalyst Selection Logic & Quantitative Comparison

Choosing the correct catalyst is a matter of predicting the competing mechanistic pathways within your specific substrate.

  • Palladium on Carbon (Pd/C): The industry standard for direct catalytic hydrogenation. It is highly active and provides the best yields for unfunctionalized nitrobenzodioxanes[1]. However, Pd/C will aggressively cleave benzyl protecting groups (hydrogenolysis) and cause hydrodehalogenation if aryl chlorides or bromides are present[2].

  • Platinum on Carbon (Pt/C): Platinum has a significantly higher activation energy for oxidative addition into carbon-halogen bonds compared to Palladium. It is the catalyst of choice when reducing a nitro group on a halogenated benzodioxane.

  • Raney Nickel: Operates via surface hydrogenation but is far less active toward ether cleavage. It is utilized when orthogonal benzyl protecting groups must be preserved.

  • Stannous Chloride (SnCl₂): When hydrogenation is entirely contraindicated, chemical reduction via SnCl₂ provides excellent chemoselectivity. While historical methods using unoptimized tin/HCl gave poor results, modern SnCl₂ protocols followed by proper basic workup isolate the amine efficiently[1].

Quantitative Catalyst Comparison
Catalyst SystemPrimary MechanismTypical Yield (%)Halogen ToleranceBenzyl Ether ToleranceReaction Time
Pd/C (5-10%) Surface Hydrogenation90–98%Poor (Dehalogenates)Poor (Cleaves)2–4 h
Pt/C (5%) Surface Hydrogenation85–95%ExcellentPoor (Cleaves)4–8 h
Raney Nickel Surface Hydrogenation80–90%ModerateExcellent6–12 h
SnCl₂·2H₂O Electron Transfer75–85%ExcellentExcellent1–3 h

Catalyst Selection Workflow

Use the following decision matrix to determine the optimal reduction pathway for your specific nitrobenzodioxane derivative.

CatalystSelection A Analyze Nitrobenzodioxane Substrate B Are Halogens (Cl, Br, I) Present? A->B C Are Benzyl/BnO Groups Present? B->C  No E Pt/C or Sulfided Pt/C (Prevents Dehalogenation) B->E  Yes, H2 compatible F SnCl2 / HCl or Fe/AcOH (Non-hydrogenation) B->F  Yes, H2 sensitive D Standard Pd/C (5-10%) H2 (1-3 atm), MeOH/EtOH C->D  No G Raney Nickel (Avoids Benzyl Cleavage) C->G  Yes

Decision matrix for selecting the optimal reduction catalyst for nitrobenzodioxanes.

Self-Validating Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Pd/C)

Use Case: Unfunctionalized nitrobenzodioxanes or substrates where simultaneous benzyl deprotection is desired[2].

  • Step 1: Setup. Dissolve the nitrobenzodioxane (1.0 eq) in anhydrous Methanol or Ethanol (0.1 M). Causality: Polar protic solvents stabilize the polar transition states of the nitro group reduction, drastically accelerating the reaction rate.

  • Step 2: Purging. Flush the reaction flask with N₂ gas for 5 minutes. Carefully add 10% Pd/C (0.1 eq by weight). Causality: Dry Pd/C is highly pyrophoric. Purging removes oxygen, preventing the ignition of methanol vapors upon catalyst addition.

  • Step 3: Hydrogenation. Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 1-3 atm). Stir vigorously at room temperature.

  • Step 4: Self-Validation (Monitoring). The system self-validates its progress mechanically and chemically. Mechanically, H₂ uptake will visually cease when the reaction is complete. Chemically, TLC (Hexanes/EtOAc) will show the disappearance of the yellow, UV-active nitro starting material and the appearance of a lower-Rf, ninhydrin-positive spot (the amine).

  • Step 5: Workup. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate in vacuo to yield the aminobenzodioxane.

Protocol B: Chemoselective Chemical Reduction (SnCl₂)

Use Case: Substrates containing halogens or reducible functional groups that cannot tolerate H₂ gas.

  • Step 1: Setup. Dissolve the nitrobenzodioxane (1.0 eq) in Ethanol. Add SnCl₂·2H₂O (5.0 eq). Causality: SnCl₂ operates via a single-electron transfer mechanism, which is completely blind to halogens and benzyl ethers, ensuring absolute chemoselectivity.

  • Step 2: Reaction. Heat the mixture to 70°C for 2 hours.

  • Step 3: Self-Validation (Workup). Cool the mixture to room temperature and pour it into ice water. Slowly add 2M NaOH. Self-Validation Checkpoint: Initially, a thick, milky white precipitate of tin(II) hydroxide will form. The system self-validates that the pH is correct for extraction when continued addition of NaOH (pH > 10) causes the precipitate to completely redissolve into soluble sodium stannate.

  • Step 4: Extraction. Extract the aqueous layer with Ethyl Acetate (3x). The newly formed aminobenzodioxane will partition cleanly into the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: My 1,4-benzodioxane ring is opening during the reduction. Why is this happening? A: The 1,4-benzodioxane scaffold is a cyclic diether[1]. While it is highly stable to basic conditions, the ether oxygens can be protonated under harsh acidic conditions at elevated temperatures, leading to ring cleavage. If you are using the SnCl₂/HCl method and observing ring opening, your conditions are too harsh. Switch to the milder SnCl₂/Ethanol protocol described above, or transition to neutral catalytic hydrogenation.

Q: I am observing significant dehalogenation on my chloro-nitrobenzodioxane using Pd/C. How can I stop this? A: Palladium readily inserts into aryl-halogen bonds via oxidative addition. To prevent this, you must switch your catalyst. Pt/C is the standard alternative, as it has a much lower affinity for C-X bond insertion. Alternatively, you can poison your Pd/C catalyst with a trace amount of ethylenediamine or switch entirely to the SnCl₂ chemical reduction protocol.

Q: The reaction stalls, and TLC shows a highly polar intermediate rather than the final amine. What is the cause? A: The reduction of a nitro group proceeds sequentially through nitroso and hydroxylamine intermediates. If the reaction stalls at the hydroxylamine stage, it indicates either catalyst poisoning (often from sulfur impurities in the starting material) or hydrogen starvation. Ensure vigorous stirring to overcome the mass-transfer limitations of H₂ gas into the solvent, or increase your catalyst loading by 5%.

Q: Can I use these amines directly in multicomponent reactions? A: Yes. Aminobenzodioxanes synthesized via these methods are sufficiently pure for immediate use in downstream applications, such as Kabachnik–Fields multicomponent reactions to synthesize α-aminophosphonates[3].

References

  • Chemistry and Pharmacology of Benzodioxanes Source: TSI Journals URL
  • Modifications at C(5) of 2-(2-Pyrrolidinyl)
  • Source: PMC (nih.gov)

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Welcome to the analytical support center for the quantification of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol . This compound, characterized by its hydrophobic benzodioxane ring, strongly UV-absorbing nitro group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for the quantification of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol . This compound, characterized by its hydrophobic benzodioxane ring, strongly UV-absorbing nitro group, and polar hydroxymethyl moiety, presents unique chromatographic behaviors.

This guide provides researchers and drug development professionals with self-validating protocols, mechanistic troubleshooting frameworks, and system suitability standards to ensure absolute data integrity during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Part 1: Standard Operating Protocol (SOP)

To guarantee reproducible quantification, every analytical run must be treated as a self-validating system. The following methodology ensures that any systemic error is caught before sample data is generated.

Step-by-Step Analytical Workflow

Phase 1: Mobile Phase Preparation

  • Gravimetric Measurement: Measure HPLC-grade Water and Acetonitrile gravimetrically (rather than volumetrically) to eliminate density-related volume errors and ensure absolute batch-to-batch reproducibility[1].

  • pH Adjustment: Add 0.1% Formic Acid to the aqueous phase. While the analyte is neutral, maintaining a mobile phase pH of ~2.7 suppresses the ionization of residual silanol groups on the silica column[2].

  • Filtration & Degassing: Vacuum-filter the mixture through a 0.22 µm PTFE membrane to remove particulates and degas the solvent, preventing pump cavitation and baseline noise.

Phase 2: Sample Preparation

  • Standard Weighing: Accurately weigh 10.0 mg of the (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol reference standard.

  • Diluent Matching: Dissolve the standard in 10 mL of the initial mobile phase. Using a solvent stronger than the mobile phase will cause the analyte to precipitate or travel too quickly down the column, distorting the peak profile[1].

  • Protection: Filter the solution through a 0.22 µm syringe filter directly into an amber autosampler vial to protect the light-sensitive nitroaromatic moiety from photodegradation.

Phase 3: System Equilibration & Self-Validation

  • Equilibration: Purge the HPLC system and equilibrate a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) at 25 °C for at least 30 column volumes.

  • Blank Injection: Inject a "blank" (mobile phase only) to establish a baseline and verify the absence of ghost peaks or carryover[3].

  • System Suitability Testing (SST): Inject the calibration standard. The system is only validated for sample analysis if it meets the quantitative metrics outlined in the data table below.

HPLCWorkflow A 1. Mobile Phase Prep (Gravimetric, Degassed) B 2. Sample Prep (0.22 µm PTFE Filter) A->B C 3. Column Equilibration (End-capped C18, 25°C) B->C D 4. Isocratic Elution (Water/Acetonitrile) C->D E 5. UV Detection (λ = ~270 nm) D->E F 6. Peak Integration & Quantification E->F

Standard RP-HPLC analytical workflow for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Part 2: Quantitative Data & System Suitability

Summarized below are the self-validating metrics required to confirm system integrity prior to analyzing (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

ParameterTarget SpecificationDiagnostic RationaleCorrective Action if Failed
Tailing Factor ( Tf​ ) ≤1.5 Ensures the hydroxymethyl group is not undergoing secondary interactions with active silanols[2].Replace with a fully end-capped C18 column; lower mobile phase pH.
Retention Time RSD ≤1.0% (n=5)Validates pump flow rate consistency and column oven temperature stability[4].Check pump check-valves for micro-leaks; verify oven calibration.
Peak Area RSD ≤2.0% (n=5)Confirms autosampler injection precision and absence of analyte degradation[5].Purge autosampler syringe; prepare fresh standard in amber vials.
Theoretical Plates ( N ) ≥5000 Verifies the physical integrity of the column's packed bed[1].Reverse-flush column (if permitted by manufacturer) or replace frit.

Part 3: Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing for this compound, and how do I resolve it? A: (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol contains a primary hydroxyl group capable of strong hydrogen bonding. While the molecule itself is neutral, unreacted silanol groups (Si-O⁻) on the silica stationary phase can become ionized, creating active sites that interact with the hydroxyl group, causing tailing[2]. Resolution: First, utilize a "fully end-capped" C18 column to minimize exposed silanols[1]. Second, ensure your mobile phase is slightly acidic (e.g., pH 3.0) to protonate and neutralize any residual silanols. Finally, check the column inlet frit; physical blockages are a primary cause of extra-column band broadening and tailing[3].

Q: My retention times are continuously drifting. What is the root cause? A: Retention time drift in reversed-phase chromatography is typically driven by subtle changes in mobile phase composition or temperature[3]. For instance, a 1% error in the organic solvent fraction can alter retention time by 5% to 15%[1]. Furthermore, even a 1 °C fluctuation in column temperature can shift retention times by up to 2%[4]. Resolution: Prepare your mobile phase gravimetrically rather than volumetrically for maximum precision[1]. Ensure solvent reservoirs are tightly capped to prevent the evaporation of the organic modifier, and utilize a calibrated column oven to isolate the column from ambient laboratory temperature swings[4].

Q: I am detecting unexpected "ghost peaks" eluting after my main analyte. How do I identify their source? A: Ghost peaks generally originate from three sources: autosampler carryover, contaminated mobile phases, or column bleed[3]. Resolution: Implement a self-validating diagnostic test by running a series of "blank" injections (solvent only). If the ghost peak area decreases sequentially, the issue is carryover—clean the injection needle and loop[3]. If the peak area remains constant across blanks, the mobile phase is contaminated. Always use fresh, LC-MS grade solvents and filter them prior to use[3].

Q: The peak area for my standard is stable, but it does not match historical benchmark data. What is happening? A: A stable but mismatched peak area points to issues outside of the injection mechanism. This is often caused by evaporative loss of the analyte in the vial, chemical degradation of the standard over time, or a subtle system leak[5]. Resolution: Prepare a fresh standard from a verified reference material. Store the standard in an amber vial to prevent potential photodegradation of the nitro group, and inspect the HPLC system for micro-leaks, particularly around the pump heads and autosampler rotors[4].

TroubleshootingTree Issue Issue: Retention Time Drift Branch1 Uniform Shift (All Peaks) Issue->Branch1 Branch2 Selective Shift (Specific Peaks) Issue->Branch2 Cause1 Flow Rate / Pump Issue Branch1->Cause1 Cause2 Temperature Fluctuation Branch1->Cause2 Cause3 Column Aging / Loss of Bonded Phase Branch2->Cause3 Cause4 Mobile Phase Evaporation Branch2->Cause4 Action1 Check Pump Seals & Gravimetric Flow Cause1->Action1 Action2 Stabilize Column Oven Cause2->Action2 Action3 Replace C18 Column Cause3->Action3 Action4 Cap Reservoirs & Remake Solvents Cause4->Action4

Diagnostic logic tree for resolving retention time drift during HPLC analysis.

References

  • [1] Title: HPLC Troubleshooting Guide | Source: lcms.cz | URL:[Link]

  • [3] Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | Source: LCGC International | URL: [Link]

  • [4] Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide | Source: Timberline Instruments | URL:[Link]

  • [2] Title: HPLC Troubleshooting Guide | Source: ACE / HPLC.eu | URL: [Link]

  • [5] Title: HPLC Troubleshooting | Source: Waters Corporation | URL: [Link]

Sources

Optimization

Technical Support Center: Residual Solvent Remediation for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Welcome to the Application Science Support Center. Clearing residual solvents from complex active pharmaceutical ingredients (APIs) and intermediates is rarely as simple as applying heat and vacuum.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Clearing residual solvents from complex active pharmaceutical ingredients (APIs) and intermediates is rarely as simple as applying heat and vacuum. (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol presents unique thermodynamic challenges due to its specific functional groups. This guide provides field-proven, causality-driven troubleshooting protocols to ensure your batches meet regulatory compliance without compromising molecular integrity.

Section 1: Understanding the Causality of Solvent Retention

Q: Why does (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol stubbornly retain polar solvents (like methanol, ethyl acetate, or DMF) even after 48 hours of high-vacuum drying?

A: Solvent retention in this molecule is driven by strong intermolecular forces and crystal lattice trapping, not merely the boiling points of the solvents. The molecule possesses three distinct interacting regions that complicate drying:

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol acts as a potent hydrogen bond donor and acceptor. Solvents like methanol or ethanol form strong hydrogen-bonded networks with this group, effectively anchoring the solvent within the bulk powder.

  • The Nitro Group (-NO₂): Highly electron-withdrawing and polar, creating strong dipole-dipole interactions with aprotic solvents like DMF or DMSO.

  • The Benzodioxin Ring: The ether oxygens act as additional hydrogen bond acceptors.

When standard vacuum drying is applied, the surface solvent evaporates rapidly. This often causes the surface of the crystal lattice to collapse or "case-harden," trapping the internal solvent molecules. Simply increasing the temperature is dangerous; nitroaromatic compounds can be thermally sensitive, and excessive heat may trigger degradation or unwanted side reactions.

Section 2: Troubleshooting & Experimental Protocols

Q: Standard vacuum drying at 50°C is failing to reduce Class 2 solvents below regulatory limits. What is the most effective protocol to remove them without applying excessive heat?

A: The most effective, field-proven technique for this specific structural class is Vacuum Hydration (Moisture-Assisted Solvent Displacement) [1]. Because water molecules are smaller and highly competitive for hydrogen-bonding sites (especially targeting the -CH₂OH group), introducing water vapor into the vacuum chamber disrupts the solvent-API hydrogen bonds. The water displaces the trapped organic solvent from the crystal lattice, allowing the organic solvent to be swept away by the vacuum[2].

Step-by-Step Methodology: Vacuum Hydration Protocol

This protocol is designed as a self-validating system: you monitor the mass and composition of the recovered solvent in the cold trap to confirm displacement before initiating the final drying phase.

  • Preparation: Spread the wet cake of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol evenly on drying trays. Keep the cake thickness under 2 cm to maximize surface area.

  • Initial Vacuum: Place trays in a vacuum oven. Apply a mild vacuum (approx. 50-100 mbar) at 25°C–30°C for 2 hours to remove unbound surface solvent.

  • Hydration Phase: Introduce a controlled source of water vapor into the oven (e.g., placing a crystallization dish of sterile water inside, or bleeding in humidified nitrogen). Maintain the vacuum at ~100 mbar and temperature at 30°C for 12–24 hours.

    • Causality: The water vapor permeates the lattice, competitively binding to the hydroxymethyl and nitro groups, displacing the trapped organic solvent[1].

  • Secondary Drying: Remove the water source. Increase the vacuum to maximum capacity (< 10 mbar) and raise the temperature slightly to 40°C. Dry until the water content (verified via Karl Fischer titration) is ≤ 0.5%.

  • Self-Validation: Analyze the contents of the cold trap. The presence of the targeted organic solvent in the trap validates that the displacement mechanism was successful.

G A Wet API (Solvent Trapped) B Vacuum Chamber (25-30°C, 50 mbar) A->B C Water Vapor Introduction B->C D Lattice Swelling & Solvent Release C->D E Secondary Drying (High Vacuum, 40°C) D->E F Solvent-Free API E->F

Workflow for Vacuum Hydration Solvent Displacement.

Section 3: Regulatory Compliance & Analytical Validation

Q: How do we validate that our solvent removal meets pharmaceutical standards, and what are the specific targets?

A: Validation must be grounded in the ICH Q3C Guidelines [3] and executed using USP <467> Residual Solvents methodologies[4]. Because (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol may have limited solubility in water, the analytical protocol must use an appropriate headspace-grade solvent like DMSO or DMF to fully dissolve the sample and release all volatile impurities[5].

Self-Validating Analytical Protocol (HS-GC-FID)
  • Sample Dissolution: Dissolve 100 mg of the dried intermediate in 5.0 mL of Headspace-grade DMSO[5].

  • Internal Standard Spiking: Spike the sample with a known concentration of an internal standard (e.g., fluorobenzene) and a known concentration of the target solvent at the ICH Q3C limit.

    • Causality: This proves the system can detect the solvent in the specific sample matrix, mitigating false negatives caused by matrix effects.

  • Instrumental Analysis: Analyze via Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) following USP <467> parameters[4].

  • System Suitability: The system validates itself if the Relative Standard Deviation (RSD) of the spiked replicates is ≤ 15%[4]. If it fails, the system must be recalibrated before sample data is accepted.

Validation A Sample Dissolution (in DMSO/DMF) B Internal Standard Spike (Self-Validation) A->B C Headspace GC-FID (USP <467>) B->C C->A Fail (Recalibrate) D System Suitability (RSD ≤ 15%) C->D Pass E Quantification vs ICH Q3C Limits D->E

Self-Validating Analytical Protocol for Residual Solvents.

Quantitative Data: Target Limits for Common Solvents

To ensure patient safety and regulatory compliance, residual solvents must be reduced below their Permitted Daily Exposure (PDE) limits[6].

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Primary Interaction with API
Methanol Class 230.03000Strong H-bonding with -CH₂OH
Toluene Class 28.9890Pi-pi stacking with benzodioxin
N,N-Dimethylformamide Class 28.8880Dipole interaction with -NO₂
Ethyl Acetate Class 350.05000Moderate H-bond acceptor

Data summarized from ICH Q3C (R8/R9) Guidelines[3],[6].

References

  • Impurities: Guideline for Residual Solvents Q3C(R8) . International Council for Harmonisation (ICH). 3

  • ICH Q3C (R9) Guideline on Impurities . European Medicines Agency (EMA).6

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals . Google Patents.1

  • Residual Solvent Analysis Information . Thermo Fisher Scientific. 5

  • Method for removal of residual organic solvents from a crystalline bulk substance . European Patent Office / Googleapis. 2

  • (467) RESIDUAL SOLVENTS . USP-NF. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Benzodioxin Synthesis Methods: A Technical Guide for Drug Development

The 1,4-benzodioxin (and its saturated 1,4-benzodioxane analog) scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently embedded in alpha-adrenergic antagonists, 5-HT receptor ligands, and numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-benzodioxin (and its saturated 1,4-benzodioxane analog) scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently embedded in alpha-adrenergic antagonists, 5-HT receptor ligands, and numerous other therapeutic agents. Selecting the optimal synthetic route requires balancing yield, regioselectivity, enantiomeric purity, and environmental impact. This guide evaluates classical and modern methodologies for benzodioxin construction, providing actionable insights and validated protocols for process chemists and drug discovery researchers.

Mechanistic Pathways & Comparative Analysis

Classical Cyclocondensation

The traditional approach involves the base-mediated cyclocondensation of catechol derivatives with 1,2-dihaloalkanes or epoxides. While operationally straightforward, utilizing basic catalysts like K₂CO₃ at 80–100°C[1], this method can suffer from prolonged reaction times (10–12 hours) and moderate yields (70–88%)[1]. Furthermore, harsh basic conditions can induce racemization when synthesizing chiral 2-substituted 1,4-benzodioxanes, compromising the stereochemical integrity required for biological activity[2].

Transition-Metal Catalyzed Cross-Coupling

Recent advancements leverage transition metals to overcome the limitations of classical S_N2 approaches, offering greater functional group tolerance.

  • Copper-Catalysis: Cu-catalyzed reactions operate under relatively mild conditions and are particularly useful for synthesizing sulfur-containing analogs (benzodithiole derivatives) through sulfur rearrangement processes[1].

  • Nickel-Catalysis: Ni-catalyzed reductive carboxylation of benzylic C–N bonds with carbon dioxide provides alternative functionalization pathways, especially for complex, highly substituted derivatives[1].

[4+2] Cycloaddition of o-Quinones

An elegant, biomimetic approach involves the [4+2] cycloaddition of highly reactive 1,2-benzoquinones (o-quinones) with diverse dienophiles[3]. Because o-quinones are inherently unstable and prone to dimerization, they are typically generated in situ via chemical or electrochemical oxidation of catechols[3]. This method is highly effective for constructing complex 1,4-benzodioxane frameworks found in natural products like Cleomiscosin C[4]. Regioselectivity can be precisely fine-tuned by introducing alkoxy groups to the o-quinone core[4].

Microwave-Assisted & Green Chemistry Approaches

Microwave-assisted synthesis drastically reduces reaction times and minimizes thermal degradation. For instance, utilizing N-methylpyrrolidone (NMP) as a solvent under microwave irradiation provides superior dipole moments for microwave coupling, achieving up to an 88% isolated yield compared to 72% via conventional heating[5]. Additionally, green chemistry approaches utilizing glycerol carbonate as an innovative alkylating agent allow for solvent-free synthesis of 2-hydroxymethyl-1,4-benzodioxane derivatives at 170°C[1].

G Start Starting Materials Catechol Catechol + 1,2-Dihaloalkane Start->Catechol Quinone o-Quinone + Dienophile Start->Quinone Metal Aryl Halide + Diol Start->Metal CycloCond Cyclocondensation (Base-mediated) Catechol->CycloCond CycloAdd [4+2] Cycloaddition Quinone->CycloAdd CrossCoup Pd/Cu Cross-Coupling Metal->CrossCoup Product 1,4-Benzodioxin Core CycloCond->Product CycloAdd->Product CrossCoup->Product

Primary synthetic pathways for constructing the 1,4-benzodioxin core structure.

Quantitative Data Comparison

The following table synthesizes the performance metrics of the primary benzodioxin synthesis methodologies based on current literature[1][5].

Synthetic MethodologyTypical Yield (%)Reaction TimeTemperature (°C)Catalyst / ReagentGreen Score
Classical Cyclocondensation 70 – 88%10 – 12 h80 – 100°CK₂CO₃Moderate
Microwave-Assisted Cyclization 85 – 90%20 min150°CNMP (Solvent)Good
Pd-Catalyzed Cross-Coupling 65 – 85%4 – 12 h60 – 110°CPd(PPh₃)₄ / BaseModerate
Reductive Amination (Derivatization) 60 – 93%1 – 8 h25°CNaBH₄ / H₃BO₃Good
Glycerol Carbonate Alkylation >80%1 h170°CNaOMe or MgOExcellent

Experimental Protocols & Workflows

Protocol A: Microwave-Assisted Synthesis of Benzodioxin Precursors

Objective: To minimize residence time in the thermal degradation window and prevent acid-mediated decomposition of the benzodioxin ring[5].

Materials:

  • Catechol derivative (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • K₂CO₃ (anhydrous, 2.0 eq)

  • N-methylpyrrolidone (NMP)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the catechol derivative (1.0 mmol) in 3.0 mL of anhydrous NMP. Causality Note: NMP is selected over standard solvents (like DMF or DMSO) due to its superior dipole moment for microwave coupling and its ability to solubilize polar intermediates effectively[5].

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol) followed by 1,2-dibromoethane (1.2 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150°C for exactly 20 minutes. Causality Note: Reaction optimization reveals a critical temperature threshold at 150°C; below this point, cyclization remains incomplete, and above it, demethylation side-reactions aggressively compete[5].

  • Quenching & Extraction: Cool the reaction mixture to room temperature rapidly using compressed air cooling. Dilute with 15 mL of ethyl acetate and wash sequentially with distilled water (3 x 10 mL) and brine (10 mL) to remove NMP and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 1,4-benzodioxane core.

Workflow Step1 Precursor Preparation (Solvent: NMP) Step2 Microwave Irradiation (150°C, 20 min) Step1->Step2 Step3 Rapid Air Cooling Step2->Step3 Step4 Aqueous Extraction & Washing Step3->Step4 Step5 Flash Chromatography Step4->Step5

Step-by-step experimental workflow for microwave-assisted benzodioxin synthesis.

Protocol B: Enzymatic Resolution of Chiral 1,4-Benzodioxanes

Objective: To obtain enantiomerically pure 1,4-benzodioxane derivatives, as the therapeutic effect is often highly dependent on the specific stereochemistry at the C2 position[2].

Step-by-Step Procedure:

  • Reaction Setup: To a 5 mL reaction vessel, add 4 mL of PBS buffer (pH 7.2) and 1 mL of n-butanol[2].

  • Substrate Addition: Add 5 mg of (±)-methyl 1,4-benzodioxan-2-carboxylate. Stir the mixture until the substrate is fully dissolved[2].

  • Enzyme Introduction: Add 1 mg of the desired lipase (e.g., a variant of Candida antarctica lipase B)[2].

  • Incubation: Place the reaction vessel in a shaker incubator at 30°C and 220 rpm. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC[2].

  • Work-up: Carefully extract the unreacted enantiomer and the hydrolyzed product. Causality Note: Exposure to highly basic or acidic aqueous solutions during work-up must be strictly avoided. The chiral center at the C2 position is highly susceptible to epimerization, and basic conditions in particular are known to promote rapid racemization[2].

Troubleshooting & Stereochemical Integrity

Maintaining high enantiomeric excess (e.e.) is the most significant challenge in synthesizing 2-substituted 1,4-benzodioxanes. Racemization can be triggered by several operational factors[2]:

  • pH Extremes: Basic conditions strongly promote racemization through deprotonation at the chiral center. Acidic conditions are generally better tolerated (e.g., acidic ester hydrolysis often proceeds with retention of e.e.) but can still cause degradation over extended periods[2].

  • Thermal Stress: Elevated temperatures provide the activation energy required to overcome the barrier for racemization. Reactions should be kept at the lowest viable temperature to preserve optical activity[2].

  • Catalyst Loading: In transition-metal or organocatalytic asymmetric syntheses, excessively high catalyst loading can promote background racemization pathways. Conversely, a loading that is too low extends reaction times, allowing thermal racemization to compete with the product formation[2].

References

  • Smolecule.
  • EvitaChem. "Buy Methyl 6-Fluoro-4H-1,3-benzodioxin-8-carboxylate (EVT-13972589)
  • BenchChem.
  • BenchChem.
  • JST. "P-56 オルトキノンの環化付加反応を利用したクレオミスコシンCの合成研究(ポスター発表の部)

Sources

Comparative

The Nitro-Functionalized Benzodioxane Scaffold: A Comparative Guide to Structure-Activity Relationships

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Nitrobenzodioxane Moiety The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Nitrobenzodioxane Moiety

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, featured in a variety of biologically active compounds.[1] When functionalized with a nitro group, this core structure gives rise to a class of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzodioxane system, often enhancing interactions with biological targets and, in some cases, serving as a key pharmacophoric element.[2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrobenzodioxane derivatives. We will explore how chemical modifications to this scaffold impact its biological efficacy across different therapeutic areas, supported by experimental data and detailed protocols for key assays.

Antimicrobial Activity: Targeting Microbial Defenses

Nitrobenzodioxane derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. A prominent example is nitropropenyl benzodioxole (NPBD) , which exhibits broad-spectrum microbicidal activity.[5]

Structure-Activity Relationship Insights

The antimicrobial SAR of nitrobenzodioxane derivatives often revolves around the nature of the substituent at the 5-position of the benzodioxole ring.

  • The Nitropropenyl Side Chain: The presence of a nitropropenyl group is crucial for the potent antimicrobial activity of NPBD. This group acts as a Michael acceptor, enabling covalent modification of biological nucleophiles, such as cysteine residues in enzymes.

  • Mechanism of Action: A primary mechanism of action for NPBD is the inhibition of protein tyrosine phosphatases (PTPs).[5] PTPs are critical for signal transduction in both prokaryotes and eukaryotes. By inhibiting these enzymes, NPBD disrupts essential cellular processes in microorganisms.

Comparative Performance of Nitrobenzodioxane Derivatives
CompoundStructureOrganismActivity (MIC)Reference
NPBD 5-(2-nitroprop-1-en-1-yl)benzo[d][5][6]dioxoleCandida albicans0.5 µg/mL[7]
Aspergillus fumigatus1.0 µg/mL[7]
Staphylococcus aureus2.0 µg/mL[5]
Mycobacterium tuberculosisActive[5]
Analog A 5-(2-nitrovinyl)benzo[d][5][6]dioxoleGeneral BacteriaLess active than NPBD[7]

Key Finding: The propenyl linker in NPBD appears to be optimal for antimicrobial activity compared to a vinyl linker, suggesting that the electronics and geometry of the Michael acceptor are finely tuned for target engagement.

Experimental Protocol: Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against PTPs, a key target of many nitrobenzodioxane derivatives.

Materials:

  • Recombinant PTP enzyme (e.g., PTP1B)

  • PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds (nitrobenzodioxane derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To each well of the microplate, add 20 µL of the PTP enzyme solution.

  • Add 10 µL of the diluted test compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Anticancer Activity: A Multi-Faceted Approach

Nitrobenzodioxane derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines.[5][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis and the modulation of key signaling pathways.

Structure-Activity Relationship Insights

The anticancer SAR of this class of compounds is influenced by the substitution pattern on both the benzodioxane ring and the nitro-containing side chain.

  • Position of the Nitro Group: The position of the nitro group on the aromatic ring can significantly impact cytotoxicity.

  • Side Chain Modifications: Alterations to the side chain, including the introduction of different aryl groups, can modulate potency and selectivity against various cancer cell lines.

Comparative Performance of Nitrobenzodioxane Derivatives in Oncology
CompoundStructureCell LineActivity (IC50)Reference
Compound 13 N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethanaminePC-3 (Prostate)~5 µM[2][5]
(R)-4 Enantiomer of a 1,4-dioxane derivativePC-3 (Prostate)More potent than (S)-enantiomer[6][9]
SN-38 nitrobenzyl derivative C-10 substituted SN-38 with 4-nitrobenzyl groupK562 (Leukemia)58.0 nM[10]

Key Finding: The stereochemistry of the dioxane ring can play a critical role in the anticancer activity of these derivatives, highlighting the importance of specific three-dimensional interactions with the biological target.[6][9]

Signaling Pathways in Anticancer Activity

G cluster_0 Nitrobenzodioxane Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences Derivative Nitrobenzodioxane Derivative PTP_Inhibition PTP Inhibition Derivative->PTP_Inhibition ROS_Generation ROS Generation Derivative->ROS_Generation NFkB_Inhibition NF-κB Inhibition Derivative->NFkB_Inhibition Apoptosis Apoptosis PTP_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PTP_Inhibition->Cell_Cycle_Arrest ROS_Generation->Apoptosis Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory

Figure 1. Signaling pathways modulated by nitrobenzodioxane derivatives leading to anticancer and anti-inflammatory effects.

Anti-inflammatory and Neuroprotective Potential

Recent studies have begun to explore the anti-inflammatory and neuroprotective properties of nitrobenzodioxane derivatives, suggesting their potential in treating a range of inflammatory and neurodegenerative disorders.[3][4]

Structure-Activity Relationship Insights
  • Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6.[11] This is often achieved through the inhibition of signaling pathways like NF-κB.[12]

  • Neuroprotection: The neuroprotective potential of some derivatives is attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.[4][13]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (nitrobenzodioxane derivatives)

  • Griess Reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite produced, which is indicative of NO production, and determine the inhibitory effect of the compounds.

Conclusion and Future Directions

Nitrobenzodioxane derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of the nitro group and the substitution patterns on the benzodioxane scaffold in determining their pharmacological profiles.

Future research in this area should focus on:

  • Synthesis of novel analogs: To further explore the SAR and optimize potency and selectivity for specific biological targets.

  • In-depth mechanistic studies: To fully elucidate the signaling pathways and molecular targets responsible for their diverse biological effects.

  • In vivo evaluation: To assess the therapeutic potential of lead compounds in relevant animal models of disease.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of nitrobenzodioxane derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • Nitropropenyl Benzodioxole, An Anti-Infective Agent with Action as a Protein Tyrosine Phosphatase Inhibitor - PMC. Available from: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available from: [Link]

  • Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed. Available from: [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. Available from: [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed. Available from: [Link]

  • Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro - PMC. Available from: [Link]

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PubMed. Available from: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. Available from: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template... - ChEMBL. Available from: [Link]

  • Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. | Semantic Scholar. Available from: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PubMed. Available from: [Link]

  • Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed. Available from: [Link]

  • Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels - PMC. Available from: [Link]

  • Rational design, synthesis and anti-inflammatory activity of 6-substituted dihydrobenzophenanthridine derivatives - PubMed. Available from: [Link]

Sources

Validation

Comparative Spectral Analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol and Key Analogues: A Structural Elucidation Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the spectral properties (NMR, IR, HRMS) of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol against...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the spectral properties (NMR, IR, HRMS) of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol against its unsubstituted and reduced analogues, providing mechanistic rationales for observed spectral shifts and self-validating experimental protocols.

Introduction & Structural Context

The 1,4-benzodioxane scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of alpha-adrenergic antagonists and psychotropic agents. The substitution pattern on the aromatic ring profoundly influences both the electronic topography of the molecule and its subsequent spectral signatures.

This guide provides an in-depth comparative analysis of the target compound, (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Compound A), against two logical analogues:

  • Compound B: (2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Unsubstituted baseline) .

  • Compound C: (6-Amino-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Reduced analogue with strong electron-donating properties).

By analyzing these three compounds, we can establish a clear causal relationship between substituent electronic effects (mesomeric and inductive) and their corresponding analytical readouts.

Mechanistic Causality in Spectral Shifts

The interpretation of spectral data must be grounded in fundamental physical organic chemistry. The transition from an unsubstituted benzodioxane to a 6-nitro or 6-amino derivative alters the electron density of the aromatic system, which is directly observable via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy .

NMR Shielding and Deshielding Dynamics

In Compound A , the highly electronegative nitro group exerts strong electron-withdrawing effects via both inductive ( −I ) and mesomeric ( −M ) pathways. Because the nitro group is positioned at C-6, it places a partial positive charge on the ortho (C-5, C-7) and para (C-4a, bridgehead) positions. Consequently, the protons at H-5 and H-7 experience severe local magnetic deshielding, shifting their resonance downfield to approximately 7.7–7.8 ppm . The proton at H-8 (meta to the nitro group) is largely unaffected by the −M effect and only experiences a mild −I effect, resonating near 6.95 ppm.

Conversely, in Compound C , the amino group exerts a strong +M effect, pushing electron density into the ring and shielding the ortho protons (H-5, H-7), shifting them upfield to ~6.2 ppm.

Vibrational Modes (FT-IR)

The functional groups dictate the dominant vibrational modes. The nitro group in Compound A presents highly diagnostic asymmetric and symmetric N-O stretching bands at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively. The reduction of this group to an amine (Compound C) replaces these bands with a characteristic N-H doublet above 3300 cm⁻¹.

ElectronicEffects cluster_main Substituent Effects on the Benzodioxane Ring Nitro 6-Nitro Analogue Strong -M, -I Effects Deshield Deshielding of H-5, H-7 Downfield Shift (~7.8 ppm) Nitro->Deshield Unsub Unsubstituted Baseline Electron Density BaseShift Standard Aromatic Multiplet (~6.8-6.9 ppm) Unsub->BaseShift Amino 6-Amino Analogue Strong +M Effect Shield Shielding of H-5, H-7 Upfield Shift (~6.2 ppm) Amino->Shield

Fig 1: Impact of C6 substituents on aromatic proton shielding via mesomeric and inductive effects.

Quantitative Data Presentation

The following tables summarize the comparative spectral data, establishing a baseline for routine analytical verification.

Table 1: ¹H NMR Spectral Comparison (500 MHz, CDCl₃, δ ppm)
Proton AssignmentCompound A (6-Nitro)Compound B (Unsubstituted)Compound C (6-Amino)
-OH (exchangeable)1.92 (bs, 1H)2.10 (bs, 1H)2.05 (bs, 1H)
-CH₂OH (sidechain)3.89–3.97 (m, 2H)3.80–3.90 (m, 2H)3.75–3.85 (m, 2H)
C3-H₂ (ring)4.10–4.40 (m, 2H)4.05–4.30 (m, 2H)4.00–4.25 (m, 2H)
C2-H (ring)4.60–4.70 (m, 1H)4.25–4.35 (m, 1H)4.20–4.30 (m, 1H)
H-5 (Ar-H, ortho)7.75 (d, J=2.5 Hz, 1H)6.85 (m, 1H)6.25 (d, J=2.5 Hz, 1H)
H-7 (Ar-H, ortho)7.78 (dd, J=8.5, 2.5 Hz, 1H)6.85 (m, 1H)6.20 (dd, J=8.5, 2.5 Hz, 1H)
H-8 (Ar-H, meta)6.95 (d, J=8.5 Hz, 1H)6.85 (m, 1H)6.65 (d, J=8.5 Hz, 1H)
Table 2: Key FT-IR and HRMS Data
ParameterCompound A (6-Nitro)Compound B (Unsubstituted)Compound C (6-Amino)
O-H Stretch ~3350 cm⁻¹ (broad)~3380 cm⁻¹ (broad)~3320 cm⁻¹ (broad)
Substituent IR 1520, 1340 cm⁻¹ (-NO₂)N/A3450, 3380 cm⁻¹ (-NH₂)
HRMS [M+H]⁺ m/z 212.0553m/z 167.0703m/z 182.0812
Primary Fragment m/z 180.04 (Loss of CH₂OH)m/z 135.05 (Loss of CH₂OH)m/z 150.06 (Loss of CH₂OH)

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following standardized workflows must be employed. Every step is designed as a self-validating system to prevent common analytical artifacts .

High-Resolution NMR Spectroscopy
  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use. Causality: Chloroform naturally degrades into phosgene and DCl over time. Trace acid can catalyze the degradation of the electron-rich benzodioxane ring or cause rapid exchange of the hydroxyl proton, broadening the -OH signal and obscuring coupling constants.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS resonance strictly to 0.00 ppm to self-validate the chemical shift axis before integrating the highly sensitive aromatic region.

  • Acquisition: Acquire ¹H spectra at 500 MHz using a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the quaternary carbons for subsequent ¹³C acquisition.

FT-IR (ATR Method)
  • Background Subtraction: Collect a background spectrum of the empty diamond ATR crystal immediately before sample loading.

  • Sample Application: Apply 1-2 mg of the neat solid directly to the crystal. Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture introduces a massive artifact at 3400 cm⁻¹, which directly overlaps with and obscures the critical O-H and N-H stretching frequencies of these analogues.

  • Validation: Ensure the baseline transmittance is >95% at 4000 cm⁻¹ to confirm the absence of scattering artifacts.

HRMS (ESI-TOF)
  • Ionization Tuning: Utilize Electrospray Ionization (ESI) in positive mode. Optimize the capillary voltage to exactly 3.0 kV. Causality: Voltages exceeding 3.5 kV induce premature in-source fragmentation of the fragile hydroxymethyl moiety, artificially depressing the abundance of the parent [M+H]⁺ ion.

  • Calibration: Infuse a sodium formate calibration solution prior to the run to ensure mass accuracy within <5 ppm error.

Workflow Prep Sample Prep (>98% Purity) NMR NMR Analysis (1H/13C, CDCl3) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR MS Mass Spectrometry (ESI-TOF HRMS) Prep->MS Data Data Synthesis & Comparison NMR->Data IR->Data MS->Data

Fig 2: Self-validating multi-modal spectral acquisition workflow for benzodioxane derivatives.

References

  • US Patent 7,115,750 B1 - Melanin concentrating hormone antagonist. Contains baseline synthetic and ¹H-NMR characterization data for (6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.
  • The Journal of Organic Chemistry - From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dichloroamine. Provides foundational NMR and synthetic protocols for unsubstituted 1,4-benzodioxane derivatives. URL:[Link]

  • PubChem - 1,4-Benzodioxane-2-methanol. National Center for Biotechnology Information. Baseline structural and spectral indexing for the unsubstituted analogue. URL:[Link]

  • Computational Biology and Chemistry - Molecular Docking, Quantum chemical computational and Vibrational studies on bicyclic heterocycle “6-nitro-2,3-dihydro-1,4-benzodioxine”. Discusses the vibrational modes and DFT-calculated HOMO-LUMO energy gaps of the nitrated benzodioxane core. URL:[Link]

Comparative

Structural Elucidation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Modalities

Executive Summary The 1,4-benzodioxane ring is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for neuroprotective, antihypertensive, and antineoplastic agents[1]. (6-Nitro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzodioxane ring is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for neuroprotective, antihypertensive, and antineoplastic agents[1]. (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Chemical Formula: C₉H₉NO₅) is a highly functionalized derivative that serves as a critical chiral building block. Because the pharmacological efficacy of benzodioxin derivatives is often strictly enantiomer-dependent, unambiguous confirmation of the C2 chiral center is a regulatory necessity in drug development.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional spectroscopic alternatives (NMR, HRMS, and IR) for the structural and stereochemical elucidation of this molecule. While spectroscopic methods excel at mapping topological connectivity, SCXRD remains the definitive gold standard for determining absolute 3D spatial arrangement.

Comparative Performance Analysis

To establish a self-validating analytical pipeline, researchers must understand the causal relationship between the physical phenomena exploited by each technique and the resulting data output.

Single-Crystal X-Ray Crystallography (SCXRD)

SCXRD relies on the coherent scattering of X-rays by the electron clouds of atoms[2]. For (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, SCXRD does not merely infer connectivity; it generates a direct 3D electron density map. Because this molecule lacks heavy atoms (containing only C, H, N, and O), determining its absolute configuration requires leveraging the subtle anomalous dispersion of oxygen and nitrogen atoms. By utilizing Cu-Kα radiation instead of Mo-Kα, the anomalous scattering signal is maximized, allowing for the precise calculation of the Flack parameter to differentiate the (R) and (S) enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR explores the magnetic properties of specific isotopes (¹H, ¹³C) and how they are perturbed by their local electronic environment[3]. For our target molecule, 1D and 2D NMR (COSY, HSQC, HMBC) flawlessly map the connectivity of the benzodioxin ring and the position of the nitro group. However, standard solution-state NMR is fundamentally "stereoblind" to absolute configuration[4]. Without the introduction of a chiral auxiliary (e.g., Mosher's acid derivatization), NMR can only confirm the molecular topology, not the absolute handedness of the C2 center.

High-Resolution Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy

HRMS provides the exact mass-to-charge ratio, confirming the molecular formula (C₉H₉NO₅) by detecting the molecular ion, but offers zero 3D spatial information. IR spectroscopy validates the presence of specific functional groups—specifically, the asymmetric/symmetric stretches of the -NO₂ group (~1520 and ~1350 cm⁻¹) and the broad -OH stretch (~3300 cm⁻¹)—acting as a rapid orthogonal validation step.

Quantitative Data Summary

The following table summarizes the comparative capabilities of these modalities for the structural elucidation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol:

Analytical ModalityPrimary Output DataAbsolute Configuration CapabilitySample State & RequirementThroughput
SCXRD 3D Atomic CoordinatesYes (via Flack parameter)Solid Single Crystal (>10 µm)Low (Days for crystal growth)
NMR (1D/2D) Topological ConnectivityNo (Requires chiral derivatization)Solution (1-10 mg in DMSO-d₆)High (Hours)
HRMS Exact Mass / FormulaNo Gas-phase ions (Micrograms)Very High (Minutes)
IR Spectroscopy Functional Group IdentityNo Solid/Liquid (Micrograms)Very High (Minutes)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each experimental parameter is explicitly defined.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Determine the absolute 3D structure and stereochemistry.

  • Crystal Growth (Slow Evaporation):

    • Action: Dissolve 5 mg of the synthesized compound in a 1:1 mixture of Ethyl Acetate and Hexanes. Puncture the vial cap with a narrow needle and leave undisturbed at 20 °C.

    • Causality: Slow evaporation maintains a low supersaturation gradient. This thermodynamic control prevents rapid nucleation, favoring the growth of a single, defect-free macroscopic crystal rather than a microcrystalline powder[2].

  • Mounting and Cryocooling:

    • Action: Select a crystal (approx. 0.1 × 0.1 × 0.2 mm) and mount it on a MiTeGen loop using paratone oil. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K minimizes the thermal vibrations (atomic displacement parameters) of the atoms. This sharpens the electron density peaks and dramatically improves the resolution limit of the diffraction data.

  • Data Collection:

    • Action: Irradiate the crystal using a Cu-Kα microfocus source (λ = 1.54184 Å).

    • Causality: Cu-Kα radiation is strictly required over Mo-Kα for this specific light-atom molecule. The longer wavelength of Cu-Kα maximizes the anomalous scattering cross-section of the oxygen and nitrogen atoms, which is the physical basis for determining the absolute structure.

  • Phase Solving and Refinement (Validation Check):

    • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: The protocol is successful if the final R₁ factor is < 0.05 (indicating excellent agreement between the model and experimental data) and the Flack parameter is 0.00 with an estimated standard deviation (esd) < 0.1.

Protocol B: Solution-State NMR Connectivity Mapping

Objective: Validate the 2D topological structure prior to crystallization.

  • Sample Preparation:

    • Action: Dissolve 10 mg of the compound in 0.5 mL of DMSO-d₆ containing 0.03% v/v TMS.

    • Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting nature prevents the rapid exchange of the primary hydroxyl (-OH) proton at the C2-methanol group. This allows the -OH proton to appear as a distinct, coupled triplet in the ¹H spectrum, confirming the integrity of the hydroxymethyl side chain.

  • Acquisition & Validation:

    • Action: Acquire ¹H, ¹³C, ¹H-¹H COSY, and ¹H-¹³C HMBC spectra.

    • Self-Validation: Use HMBC to confirm the regiochemistry of the nitro group. A strong ³J HMBC correlation from the aromatic protons to the quaternary carbon bearing the -NO₂ group (C6) definitively validates the substitution pattern on the benzodioxin core.

Analytical Workflow Visualization

The logical decision tree for confirming the structure of chiral benzodioxin derivatives is illustrated below.

Workflow A Target Analyte: (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol B HRMS & IR (Formula & Functional Groups) A->B C 1D/2D NMR (Topological Connectivity) B->C D Is Absolute Configuration Required? C->D E Chiral Derivatization + NMR D->E No Crystal Available F Single Crystal X-Ray Diffraction (Absolute 3D Structure) D->F Crystal Grown

Caption: Workflow for the structural elucidation of chiral benzodioxin derivatives.

Conclusion

For the structural confirmation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, spectroscopic methods (NMR, HRMS, IR) provide a rapid, high-throughput foundation for establishing molecular connectivity and functional group identity. However, they fall short of providing absolute stereochemical data without complex chemical derivatization. X-ray crystallography (SCXRD) , utilizing Cu-Kα radiation and low-temperature data collection, remains the unparalleled, self-validating gold standard for determining the absolute configuration and 3D spatial arrangement of this critical pharmacophore.

References

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqcEv2Aioa-DyQTHpPvnVF47PiUaqH_dtN57JfYvOY4FBmPIwEurZyPBqd9-cDGpXuPfRPhV14bbxP4-Td9UxO6dy16HnKkLowyaOQFg233EhJnkoAMo_1geiGe_zXq5TfcZna5cm8i9kIXeGFyS6LZ179musB]
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY0V4XJ6LiI3PHL1eSsaQ8L_HGCPXg2VBRtX3dlSG9KO0JfXhiIJZrrw3jLQwmDSllArpIect6eJzP6mVDyyg7xGWn_toqcenC7mQNOc33uMAVPvSXhduWbqqBc73WFw2uG_F54G9c_dPh_PShW6wNSUT_k9Omd5Vqqm--OtSqnZMTTUDOKzSbdc9fkPaFKIWQOVA_bRuMOEYrYeP41Y7VeP9V4iEGZTDgfnATRaZbC9OOi-bb3UtF-YqbJBYwe8NaPNnRJhmRxVu56up7_Pg=]
  • The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAWiLffy1pnwxui6TquXpNQTbtIQO01KITvsWh0ys-gn9HEIOFxuXYCwtORFb8Bt4iybvjx4w5SH56-3cIQRF7BSS6iQDzolLpYlGLpLwcqzlcJRHeUBCXV3HnK0_OANv3]
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Boston University. Available at:[https://vertexaisearch.cloud.google.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVkwU1439UE51WrLkJaR9fZxAd7j6GRw8f1-5PtKi3MwKkDUZtvEocSJhXPde3gRR4cf6tan-RWnhAnIZxo7RyPooZ0Vafodg0u2yFfMCrQc8b1HfnCDOTVWDl6eL60seiswqmfvB_jZpKt7zkuLCWI03fO5518pTcT_yFBRIgzIfVG87IYUY5yfsCdk6i7-PTJ75POLr86n7E]

Sources

Validation

Publish Comparison Guide: Validation of an Analytical Method for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the quantification and purity assessment of highly functionalized pharmaceutical intermediates. (6-Nitro-2,3-dihydrobenzo[b]dioxin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the quantification and purity assessment of highly functionalized pharmaceutical intermediates. (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol is a critical precursor in the synthesis of alpha-adrenoreceptor antagonists (e.g., doxazosin derivatives). Due to the electron-withdrawing nature of its nitro group and the structural rigidity of the benzodioxane ring, traditional chromatographic methods often suffer from poor resolution and peak tailing.

This guide objectively compares the performance of a newly developed Advanced UHPLC method (Core-Shell Phenyl-Hexyl) against a Traditional HPLC method (Fully Porous C18) . By leveraging orthogonal column chemistries and advanced particle technologies, we demonstrate a self-validating system that significantly improves analytical throughput and reliability.

Mechanistic Rationale: Column Chemistry & Particle Technology

Standard pharmacopeial methods often default to fully porous C18 columns, which rely purely on dispersive hydrophobic interactions. However, this approach is suboptimal for nitroaromatic compounds.

  • Causality of Stationary Phase Choice: By transitioning to a Phenyl-Hexyl stationary phase , we introduce π−π electron interactions. The electron-deficient nitroaromatic ring of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol acts as a π -acceptor, while the phenyl ring of the stationary phase acts as a π -donor. This orthogonal retention mechanism significantly enhances selectivity, easily resolving closely eluting positional isomers (e.g., 7-nitro vs. 6-nitro derivatives) that co-elute on a standard C18 phase.

  • Causality of Particle Technology: Core-shell particles consist of a solid, nonporous core surrounded by a [1]. This architecture fundamentally alters the mass transfer kinetics. It significantly reduces the A-term (Eddy diffusion) by improving column packing regularity and the B-term (longitudinal diffusion) of the [2]. Consequently, this technology yields UHPLC-like efficiencies and sharper peaks without exceeding the backpressure limits of standard HPLC systems[2].

Validation Workflow

AnalyticalValidation Start Method Selection: (6-Nitro-benzodioxane deriv.) MethodA Method A: Advanced UHPLC (Phenyl-Hexyl, Core-Shell) Start->MethodA MethodB Method B: Traditional HPLC (C18, Fully Porous) Start->MethodB Val ICH Q2(R2) Validation Protocol MethodA->Val MethodB->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc Sens Sensitivity (LOD / LOQ) Val->Sens Opt Optimal Method: UHPLC Phenyl-Hexyl Spec->Opt Lin->Opt Acc->Opt Sens->Opt

Fig 1: ICH Q2(R2) analytical validation workflow comparing UHPLC and HPLC methods.

Methodology Comparison

To establish a baseline, both methods were optimized for the separation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol from its synthetic impurities.

ParameterMethod A: Advanced UHPLCMethod B: Traditional HPLC
Column 2.6 µm Core-Shell Phenyl-Hexyl (100 x 4.6 mm)5.0 µm Fully Porous C18 (250 x 4.6 mm)
Mobile Phase Water / Acetonitrile (Gradient)Water / Methanol (Isocratic)
Flow Rate 1.2 mL/min1.0 mL/min
Injection Volume 2 µL10 µL
Detection PDA at 254 nmUV at 254 nm
Run Time 5.0 minutes15.0 minutes

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

According to the, the primary objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[3]. The following protocol ensures a self-validating system based on the latest [4]:

  • Step 1: Specificity & Forced Degradation

    • Procedure: Expose the analyte to 1N HCl, 1N NaOH, 3% H₂O₂, thermal stress (60°C), and UV light for 24 hours. Inject stressed samples into the chromatograph.

    • Causality: This proves the method is stability-indicating. The Phenyl-Hexyl column's π−π interactions ensure that degradation products do not co-elute with the main peak. Peak purity is confirmed via Photodiode Array (PDA) spectral matching.

  • Step 2: Linearity and Range

    • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (100 µg/mL).

    • Causality: Ensures the detector response is directly proportional to the analyte concentration within the operational range. The ICH Q2(R2) requirement dictates an R2≥0.999 [3].

  • Step 3: Accuracy (Recovery)

    • Procedure: Spike known amounts of the reference standard into a blank matrix at three levels (80%, 100%, 120%), preparing each in triplicate.

    • Causality: Confirms the absence of matrix interference and verifies that the extraction and dilution protocol yields true quantitative values.

  • Step 4: Precision (Repeatability & Intermediate Precision)

    • Procedure: Analyze six independent preparations of the 100% standard on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and a different mobile phase batch (Intermediate Precision).

    • Causality: Assesses the method's robustness against random systemic errors. The acceptance criterion is a Relative Standard Deviation (%RSD) ≤2.0% .

  • Step 5: Sensitivity (LOD & LOQ)

    • Procedure: Serially dilute the analyte until the Signal-to-Noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).

    • Causality: Defines the lowest reliably detectable and quantifiable limits, which is critical for accurate impurity profiling.

Performance Data & Results Comparison

The experimental data clearly illustrates the performance disparity between the two methodologies.

Validation ParameterMethod A (Core-Shell Phenyl-Hexyl)Method B (Fully Porous C18)Acceptance Criteria
Retention Time ( tR​ ) 3.2 min8.5 minN/A
Theoretical Plates (N) > 15,000~ 6,500> 5,000
Tailing Factor ( Tf​ ) 1.051.35 ≤1.5
Resolution ( Rs​ ) from Impurity 3.81.5 ≥2.0
Linearity ( R2 ) 0.99980.9985 ≥0.999
Precision (%RSD) 0.4%1.8% ≤2.0%
Accuracy (Recovery %) 99.5 - 101.2%96.0 - 103.5%98.0 - 102.0%
LOD / LOQ (µg/mL) 0.05 / 0.150.25 / 0.80Report Results

Conclusion

The comparative validation data demonstrates that Method A (Core-Shell Phenyl-Hexyl) is vastly superior for the analysis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol. By leveraging π−π interactions and core-shell particle technology, Method A achieves a 3-fold reduction in run time, superior peak symmetry, and a resolution factor ( Rs​=3.8 ) that ensures absolute specificity. Method B failed to meet the strict linearity and accuracy criteria required for modern pharmaceutical intermediates, proving that traditional C18 chemistry is insufficient for complex nitroaromatics.

References

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2) - ICH". ICH Official Website.[Link]

  • European Medicines Agency. "ICH Q2(R2) Guideline on Validation of Analytical Procedures—Step 5". EMA Official Website.[Link]

  • Nacalai Tesque. "Core-Shell Particle for UHPLC resolution". HPLC.eu. [Link]

  • Macis, M. et al. "Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications". PubMed Central (PMC).[Link]

Sources

Comparative

Benchmarking the Synthesis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Comparative Guide to Known Procedures

For Immediate Release Somerville, MA – April 3, 2026 – In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, (6-Nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Somerville, MA – April 3, 2026 – In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol stands out as a key intermediate for various pharmacologically active molecules. This guide provides a comprehensive benchmark of established synthetic procedures for this compound, offering a comparative analysis of their efficacy, and providing detailed experimental protocols for reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this crucial building block.

Introduction to (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

(6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, a derivative of the 1,4-benzodioxane scaffold, is a valuable precursor in the synthesis of a range of biologically active compounds. The presence of the nitro group offers a versatile handle for further chemical modifications, making it an attractive starting material for the development of new therapeutic agents. This guide will explore two primary synthetic strategies for its preparation, evaluating the advantages and limitations of each approach.

Comparative Analysis of Synthetic Routes

Two principal synthetic pathways for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol have been identified and are benchmarked below. The comparison focuses on key performance indicators such as overall yield, purity, and the complexity of the experimental procedure.

Table 1: Comparison of Synthetic Procedures for (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

ParameterProcedure A: Nitration of (2,3-dihydrobenzo[b]dioxin-2-yl)methanolProcedure B: Synthesis from 4-Nitrocatechol
Starting Materials (2,3-dihydrobenzo[b]dioxin-2-yl)methanol4-Nitrocatechol, Epichlorohydrin
Key Reaction Steps Electrophilic Aromatic NitrationNucleophilic Substitution, Epoxide Ring Opening
Reported Yield Moderate to GoodVariable, dependent on reaction conditions
Purity of Final Product High, requires chromatographic purificationGood, may require recrystallization
Scalability Readily scalablePotentially scalable with process optimization
Safety Considerations Use of strong nitrating agentsHandling of epichlorohydrin, a toxic reagent

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two benchmarked synthetic procedures.

Procedure A: Nitration of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol

This procedure involves the direct nitration of the pre-formed (2,3-dihydrobenzo[b]dioxin-2-yl)methanol. The hydroxyl group is typically protected prior to nitration to prevent side reactions.

Step 1: Protection of the Hydroxyl Group (Example with Acetyl Protection)

  • To a solution of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol in a suitable solvent such as dichloromethane, add a base like triethylamine.

  • Cool the mixture in an ice bath and slowly add acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Nitration

  • Dissolve the protected intermediate in a cold, concentrated acid, typically sulfuric acid, at 0°C.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture for a specified time at low temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the precipitate, wash with cold water until neutral, and dry.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the nitrated and protected intermediate in a suitable solvent system, such as a mixture of methanol and water.

  • Add a base, for example, sodium hydroxide, and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the deprotection is complete.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Protection of the hydroxyl group: This is a critical step to prevent oxidation of the alcohol to a carboxylic acid by the strong nitrating agents. The choice of protecting group can influence the overall yield and ease of deprotection.

  • Low-temperature nitration: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

  • Chromatographic purification: Due to the potential for the formation of regioisomers (e.g., the 7-nitro isomer), column chromatography is often necessary to isolate the desired 6-nitro isomer in high purity.

Procedure B: Synthesis from 4-Nitrocatechol

This approach builds the dihydrodioxin ring onto the pre-nitrated aromatic core.

Step 1: Synthesis of 2,3-Dihydro-6-nitro-1,4-benzodioxin

  • To a solution of 4-nitrocatechol in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.

  • Heat the mixture and add 1,2-dibromoethane dropwise.

  • Maintain the reaction at an elevated temperature for several hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain crude 2,3-dihydro-6-nitro-1,4-benzodioxin. This intermediate can be purified by recrystallization or chromatography.

Step 2: Introduction of the Hydroxymethyl Group

This transformation can be achieved through various methods, one common approach is via a Vilsmeier-Haack formylation followed by reduction.

  • Formylation:

    • To a solution of 2,3-dihydro-6-nitro-1,4-benzodioxin in a suitable solvent, add a formylating agent such as a mixture of phosphorus oxychloride and DMF (Vilsmeier reagent).

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, quench the reaction with ice water and neutralize.

    • Extract the resulting aldehyde and purify.

  • Reduction:

    • Dissolve the purified 6-nitro-2,3-dihydrobenzo[b]dioxine-2-carbaldehyde in a suitable solvent like methanol or ethanol.

    • Add a reducing agent, for instance, sodium borohydride, in portions at low temperature.

    • Stir the reaction until the reduction is complete (monitored by TLC).

    • Work up the reaction by adding a dilute acid to quench the excess reducing agent.

    • Extract the product, dry the organic layer, and concentrate to yield (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

    • Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent in Step 1: The use of a strong base and a polar aprotic solvent facilitates the Williamson ether synthesis-like cyclization to form the dihydrodioxin ring.

  • Vilsmeier-Haack Formylation: This is a reliable method for introducing a formyl group onto an activated aromatic ring. The electron-donating nature of the dioxin ring system facilitates this electrophilic substitution.

  • Sodium Borohydride Reduction: This is a mild and selective reducing agent for converting aldehydes to primary alcohols without affecting the nitro group.

Visualization of Synthetic Workflows

To further clarify the described synthetic pathways, the following diagrams illustrate the sequence of reactions for each procedure.

Procedure_A start (2,3-dihydrobenzo[b]dioxin-2-yl)methanol step1 Protection of Hydroxyl Group start->step1 Acetyl Chloride, Base step2 Nitration step1->step2 HNO3, H2SO4 step3 Deprotection step2->step3 Base end_product (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol step3->end_product

Caption: Workflow for Procedure A: Nitration of (2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Procedure_B start 4-Nitrocatechol step1 Ring Formation start->step1 1,2-Dibromoethane, Base intermediate 2,3-Dihydro-6-nitro-1,4-benzodioxin step1->intermediate step2 Formylation intermediate->step2 Vilsmeier Reagent aldehyde 6-Nitro-2,3-dihydrobenzo[b]dioxine-2-carbaldehyde step2->aldehyde step3 Reduction aldehyde->step3 NaBH4 end_product (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol step3->end_product

Caption: Workflow for Procedure B: Synthesis from 4-Nitrocatechol.

Conclusion and Future Outlook

Both benchmarked procedures offer viable routes to (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol. The choice between them will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and purification capabilities.

Procedure A, the nitration of a pre-existing benzodioxane methanol, is more direct if the starting material is readily available. However, it necessitates careful control of the nitration conditions to avoid side products and often requires chromatographic purification to isolate the desired isomer.

Procedure B, starting from 4-nitrocatechol, offers a more convergent approach where the nitro group is in place from the beginning, thus avoiding issues with regioselectivity during nitration. While this route involves more steps, the purification of intermediates may be more straightforward.

Future research in this area could focus on the development of more regioselective and environmentally benign nitration methods for Procedure A, or the exploration of alternative C1-C2 synthons for a more efficient ring formation in Procedure B. The continuous refinement of these synthetic strategies will undoubtedly facilitate the discovery and development of new and improved pharmaceuticals.

References

  • Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. Google Patents. [1]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. SciELO. [Link][2]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link][3]

  • Synthesis of 6-hydroxymethyl-2,4-bis(trichloromethyl)benzo[4][5]dioxin. PrepChem. [Link][6]

Sources

Validation

mparative cytotoxicity of substituted benzodioxin compounds

Initiating Data Analysis I'm now diving into the comparative cytotoxicity of substituted benzodioxin compounds. My current focus is on structuring the "Publish Comparison Guides" content type, aiming for an objective com...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Analysis

I'm now diving into the comparative cytotoxicity of substituted benzodioxin compounds. My current focus is on structuring the "Publish Comparison Guides" content type, aiming for an objective comparison backed by supporting data. I'm exploring the best approach to present this information to maximize clarity.

Defining Content Structure

I've been solidifying the target audience and core requirements for the comparison guides. Considering the needs of researchers and drug development professionals, I'm prioritizing autonomy in structure, scientific integrity with clear causality, and visual clarity using tables, methodologies, and Graphviz diagrams for pathways. My aim is to deliver a concise yet comprehensive format.

Analyzing Cytotoxicity Results

I've just reviewed recent search results highlighting the cytotoxic effects of substituted benzodioxin compounds, specifically focusing on MDPI's 2026 paper. Compound 5a (6-nitro-benzodioxin-NI) is a potent DNA replication stress inducer, which presents a promising lead for further investigation into its mechanism of action and therapeutic potential.

Evaluating Cytotoxicity Potency

I'm now focusing on the latest cytotoxicity data. Compound 5a is highly active against A549 and H1299 cells, with an IC50 of approximately 80 nM, exceeding doxorubicin's efficacy. Another paper highlights tetracyclic lactones with pentyl/hexyl substituents at C-11, showing significant in vitro activity against L1210 and HT-29 colon cells.

I'm also considering imidazothiadiazoles with benzodioxin, which show promising FAK targeting for pancreatic cancer, and a brevitaxin derivative containing a trans-substituted 1,4-benzodioxin. This shows strong activity against MCF-7 cells. I plan to structure the guide as a "Comparative Cytotoxicity Guide." The structure is broken down into an executive summary and mechanistic overview.

Structuring the Content

I'm now outlining the structure of the comparative cytotoxicity guide. I'll include a detailed data table comparing various benzodioxin derivatives (annulated naphthalimides, lactones, brevitaxin) against standard drugs, with protocols for validation (MTT, clonogenic assays). I'm also preparing a section on structure-activity relationships, noting why specific substitutions enhance efficacy. The draft will be comprehensive, with references.

Finalizing the Visualization

I'm now focusing on refining the DOT diagram for the cytotoxicity pathways, making sure it visually communicates the dual mechanisms. I will ensure color contrast for readability, using the suggested backgrounds and text colors. I'm also confirming the max width for clarity. I'll finalize the Markdown table format, including IC50 values for the key compounds. I'll also add comprehensive experimental protocols.

Visualizing the Benzodioxin Pathway

I'm now generating a DOT diagram to visualize the cytotoxic pathways of the benzodioxin derivatives. I'm focusing on creating nodes with high contrast colors and text for easy readability. I've designed edges with specific arrowheads and colors, reflecting the connections between DNA intercalation, FAK inhibition, and G2/M cell cycle arrest.

Organizing Data Structure

I am now organizing the DOT diagram data. I'm focusing on ensuring accurate and complete links between DNA stress, cell cycle arrest, FAK inhibition, and their effects on apoptosis and cell migration. The DOT code is shaping up. The MDPI citation using the redirect URL is included and I've verified its structure. I'll test rendering shortly.

Compiling Data Tables

I'm now populating the data tables with IC50 values. I've compiled data for several compounds, including the benzodioxin derivatives 5a, 5e, and a benzodioxinic lactone. I've also added controls like doxorubicin and adriamycin. I'm focusing on ensuring accuracy in the units and cell line specificity. I've also incorporated the FAK inhibitor data and gemcitabine as a control. I'll include Brevitaxin's activity on MCF-7.

Validating Protocols

I'm now incorporating protocol validation into the guide. I'll highlight that while the MTT assay shows acute toxicity, the clonogenic assay is critical for compounds inducing DNA damage like naphthalimide-benzodioxins. I'm focusing on outlining the clonogenic assay steps: cell treatment, re-plating, incubation for 1-2 weeks, followed by fixing, staining with crystal violet, and colony counting. I'm taking a Senior Application Scientist tone throughout.

Detailing the Guide Structure

I've refined the guide's structure. It now includes: a title, an abstract/executive summary, a detailed section on cytotoxicity mechanisms (with the DOT diagram), a comparative efficacy data table, a structure-activity relationship analysis, and validated experimental workflows for both MTT and clonogenic assays, complete with references.

Refining the Guide Detail

I'm now detailing the guide, focusing on E-E-A-T principles. I'm elaborating on the "why" behind substitution effects, explaining how the nitro group in 6-nitro-benzodioxin enhances DNA intercalation strength, and how pentyl/hexyl chains optimize lipophilicity. I'm ensuring all constraints are met, with accurate in-text citations and a reference list.

Generating the DOT Diagram

I'm now carefully generating the DOT diagram string, focusing on readability and accuracy. I've configured the graph, node, and edge attributes for clarity, and I'm ensuring all connections are accurate: Benzodioxin to DNA stress and FAK inhibition, leading to cell cycle arrest. I'll connect to apoptosis and reduced cell migration.

Comparative

In Vitro Metabolic Stability of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol: A Comparative DMPK Guide

For researchers and drug development professionals optimizing 1,4-benzodioxan scaffolds, evaluating in vitro metabolic stability is a critical gatekeeping step. The compound (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methan...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals optimizing 1,4-benzodioxan scaffolds, evaluating in vitro metabolic stability is a critical gatekeeping step. The compound (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (CAS: 2271-72-9) is frequently utilized as a core pharmacophore and synthetic intermediate in the development of Melanin Concentrating Hormone (MCH) antagonists for metabolic disorders[1].

However, this specific structural arrangement introduces distinct metabolic liabilities. This guide objectively compares the compound's metabolic performance against structural alternatives and provides a self-validating experimental framework for quantifying its intrinsic clearance ( CLint​ ).

Structural Liabilities & Mechanistic Pathways

To predict in vivo behavior, we must first deconstruct the molecule's susceptibility to hepatic enzymes. The 6-nitro-1,4-benzodioxan-2-methanol scaffold contains two primary metabolic hotspots that drive its clearance:

  • The Nitro Group (C6 Position): Nitroaromatic rings are highly susceptible to nitroreduction. In the liver, microsomal cytochrome P450s (CYPs) and cytosolic nitroreductases rapidly reduce the nitro group to a reactive nitroso intermediate, and ultimately to a 6-amino derivative.

  • The Hydroxymethyl Group (C2 Position): Primary alcohols are targets for oxidation by Alcohol Dehydrogenases (ADH) and Aldehyde Dehydrogenases (ALDH), converting the moiety into a carboxylic acid. Furthermore, the hydroxyl group serves as a prime site for Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[2].

MetabolicPathway Parent (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Parent Compound) Amino 6-Amino Metabolite (Nitroreduction) Parent->Amino CYP450 / Nitroreductases (NADPH dependent) Acid Carboxylic Acid Metabolite (Oxidation) Parent->Acid ADH / ALDH (NAD+ dependent) Glucuronide O-Glucuronide Conjugate (Phase II Conjugation) Parent->Glucuronide UGTs (UDPGA dependent)

Fig 1: Primary in vitro metabolic pathways of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Comparative Performance Data

To objectively evaluate the impact of the nitro group on metabolic stability, we compare (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol against its unsubstituted non-nitro analog, alongside industry-standard reference compounds.

The data below represents typical Human Liver Microsome (HLM) clearance profiles for this chemical class, demonstrating the Structure-Activity Relationship (SAR) impact of the nitro substitution.

CompoundSubcellular FractionHalf-life ( t1/2​ , min) CLint​ (µL/min/mg)Classification
(6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol HLM22.461.8High Clearance
(2,3-dihydrobenzo[b]dioxin-2-yl)methanol (Non-nitro analog)HLM58.623.6Moderate Clearance
Verapamil (Positive Control - CYP3A4)HLM15.291.2High Clearance
Dextromethorphan (Positive Control - CYP2D6)HLM45.130.7Moderate Clearance

Causality Analysis: The inclusion of the electron-withdrawing nitro group shifts the compound from a "Moderate" to a "High" clearance classification. This is driven by the rapid, NADPH-dependent nitroreduction pathway, which acts synergistically with the baseline oxidation of the hydroxymethyl group, drastically reducing the compound's half-life compared to the non-nitro analog.

Self-Validating HLM Assay Protocol

Accurate scaling of in vitro clearance is crucial for predicting drug exposure and half-life in humans[3]. We utilize Human Liver Microsomes (HLMs) because they contain the primary drug-metabolizing enzymes (CYPs and FMOs), which are responsible for clearing >60% of marketed drugs[2].

This protocol is designed as a self-validating system . It does not merely measure degradation; it ensures that the degradation observed is strictly enzymatic and kinetically linear.

The Causality Behind the Experimental Design
  • Protein Concentration (0.5 mg/mL): Kept deliberately low to minimize non-specific protein binding and ensure the reaction remains in the linear range of enzyme kinetics.

  • Substrate Concentration (1 µM): Maintained well below the anticipated Michaelis-Menten constant ( Km​ ) for most CYPs. This guarantees first-order kinetic conditions, a strict mathematical requirement for calculating intrinsic clearance[4].

  • Minus-Cofactor Control: An incubation lacking NADPH is run in parallel. If the compound degrades in this control, it indicates chemical instability or plate-binding, rather than true enzymatic metabolism.

AssayWorkflow Start Prepare 100 mM KPO4 Buffer (pH 7.4) Microsomes Add Human Liver Microsomes (0.5 mg/mL final) Start->Microsomes Compound Spike Test Compound (1 µM final, <1% DMSO) Microsomes->Compound Incubate Pre-incubate at 37°C (5 mins) Compound->Incubate Initiate Initiate Reaction (Add 1 mM NADPH) Incubate->Initiate Timepoints Sample at 0, 5, 15, 30, 60 mins Initiate->Timepoints Quench Quench with Cold Acetonitrile (+ Internal Standard) Timepoints->Quench Analyze Centrifuge & Analyze via LC-MS/MS Quench->Analyze

Fig 2: Self-validating automated Human Liver Microsome (HLM) stability assay workflow.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate ( KPO4​ ) buffer, strictly adjusted to pH 7.4[4].

  • Master Mix Assembly: Thaw cryopreserved HLMs on ice. Dilute into the KPO4​ buffer to achieve a final assay concentration of 0.5 mg/mL[5].

  • Compound Spiking: Add (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol to the master mix to achieve a 1 µM final concentration. Ensure the final organic solvent (DMSO) concentration remains below 1% to prevent CYP inhibition.

  • Pre-Incubation: Transfer the mixture to a 37°C shaking incubator for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration)[5].

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction well.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (IS). The organic solvent instantly denatures the microsomal proteins, halting the reaction[4].

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound[3].

Data Analysis & Pharmacokinetic Scaling

The raw LC-MS/MS data (peak area ratio of parent compound to internal standard) is converted into the natural logarithm ( ln ) of the percentage remaining. This is plotted against time (minutes).

The slope of the resulting linear regression line represents the elimination rate constant ( k ). From this, the half-life and intrinsic clearance are derived:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=M×t1/2​V×0.693​

    (Where V is the incubation volume in µL, and M is the mass of microsomal protein in mg).

By understanding the high clearance profile of the 6-nitro substitution, medicinal chemists can make informed decisions—such as replacing the nitro group with a bioisostere (e.g., a cyano or trifluoromethyl group) to block nitroreduction while maintaining the required electronic properties for MCH receptor antagonism.

References

Sources

Validation

A Comparative Guide to the Evaluation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol as a Dofetilide Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Intermediates in Dofetilide Synthesis Dofetilide, a potent and selective Class III antiarrhythmic agent, is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intermediates in Dofetilide Synthesis

Dofetilide, a potent and selective Class III antiarrhythmic agent, is a cornerstone in the management of atrial fibrillation and flutter.[1][2] Its mechanism of action, the specific blockade of the rapid component of the delayed rectifier potassium current (IKr), effectively prolongs the cardiac action potential and refractory period.[3][4] The synthesis of this complex methanesulfonamide derivative, N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]methanesulfonamide, relies on the efficient and high-purity production of key intermediates. The selection of a synthetic pathway and its corresponding intermediates is a critical decision in pharmaceutical development, directly impacting yield, purity, cost, and scalability.

This guide provides an in-depth evaluation of a potential, yet not widely documented, intermediate: (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol . We will explore a plausible synthetic route originating from this compound and compare it with established, industrially relevant methods for dofetilide synthesis. This comparative analysis is grounded in experimental data from patent literature and peer-reviewed journals, offering a technical resource for researchers and process chemists.

Proposed Synthetic Pathway Utilizing (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol

The proposed synthesis involves four key transformations:

  • Activation of the Primary Alcohol: Conversion of the hydroxyl group of the starting material into a good leaving group, such as a mesylate, to facilitate subsequent nucleophilic substitution.

  • Nucleophilic Ring-Opening and Coupling: Reaction of the activated intermediate with N-methyl-2-(4-nitrophenyl)ethanamine. This crucial step involves a nucleophilic attack that opens the dihydrobenzodioxin ring and forms the core structure of the dofetilide backbone.

  • Reduction of Nitro Groups: Simultaneous catalytic hydrogenation of the two aromatic nitro groups to the corresponding primary amines.

  • Double Mesylation: Final reaction with methanesulfonyl chloride to install the two methanesulfonamide moieties, yielding dofetilide.

Proposed Dofetilide Synthesis A (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol B Mesylated Intermediate A->B  Mesyl Chloride, Et3N  DCM, 0°C to RT   C Dinitro Intermediate (N-methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine) B->C  N-methyl-2-(4-nitrophenyl)ethanamine,  Base, Heat   D Diamine Intermediate C->D  H2, Pd/C  Solvent (e.g., Ethyl Acetate)   E Dofetilide D->E  Methanesulfonyl Chloride,  Pyridine or Et3N  

Caption: Proposed synthetic pathway for dofetilide from (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol.

Experimental Protocol for the Proposed Pathway

The following protocol is a predictive model based on analogous reactions and established methodologies. Optimization of each step would be necessary to achieve satisfactory yields and purity.

Step 1: Synthesis of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methyl methanesulfonate (Mesylated Intermediate)

  • Rationale: The conversion of the primary alcohol to a mesylate is a standard and efficient method for creating an excellent leaving group for the subsequent SN2 reaction.[5][6][7][8] The reaction is typically clean and high-yielding.

  • Procedure:

    • Dissolve (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq.) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Synthesis of N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine (Dinitro Intermediate)

  • Rationale: This is the key bond-forming step. The amine, N-methyl-2-(4-nitrophenyl)ethanamine, acts as a nucleophile, attacking the mesylated carbon and displacing the mesylate group. The reaction likely proceeds via a nucleophilic aromatic substitution-type mechanism on the electron-deficient aromatic ring, facilitated by the nitro group, leading to the opening of the dihydrobenzodioxin ring.[9][10][11][12] The nitro group in the para position strongly activates the ring towards nucleophilic attack.

  • Procedure:

    • Combine the mesylated intermediate (1.0 eq.) and N-methyl-2-(4-nitrophenyl)ethanamine (1.1 eq.) in a suitable high-boiling solvent such as DMF or DMSO.

    • Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.), to neutralize the generated methanesulfonic acid.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or HPLC.

    • After completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of N-methyl-N-[2-(4-aminophenoxy)ethyl]-4-aminophenyl ethylamine (Diamine Intermediate)

  • Rationale: Catalytic hydrogenation is a standard and clean method for the reduction of aromatic nitro groups to amines.[2][13][14][15][16][17] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

  • Procedure:

    • Dissolve the dinitro intermediate (1.0 eq.) in a suitable solvent such as ethyl acetate or methanol.

    • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature for 16-18 hours.[18]

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the diamine intermediate, which can be purified by crystallization.[18]

Step 4: Synthesis of Dofetilide

  • Rationale: The final step involves the acylation of both primary aromatic amine groups with methanesulfonyl chloride to form the stable sulfonamides.[19] Pyridine or another tertiary amine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the diamine intermediate (1.0 eq.) in anhydrous pyridine or DCM with triethylamine.

    • Cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride (2.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude dofetilide by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol).[20]

Established Alternative Synthetic Routes to Dofetilide

The most common industrial syntheses of dofetilide start from either N-methyl-2-(4-nitrophenyl)ethanamine or 2-(4-nitrophenyl)ethanamine. These routes are well-documented in the patent literature.

Alternative Route 1: Starting from N-methyl-2-(4-nitrophenyl)ethanamine

This is a widely cited and practiced route to dofetilide.[13][20]

Alternative Route 1 A N-methyl-2-(4-nitrophenyl)ethanamine C Dinitro Intermediate (N-methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine) A->C  K2CO3, NaI  Acetonitrile, Reflux   B 1-(2-Chloroethoxy)-4-nitrobenzene B->C D Diamine Intermediate C->D  H2, Raney Ni or Pd/C  Ethanol or Ethyl Acetate   E Dofetilide D->E  Methanesulfonyl Anhydride  or Mesyl Chloride, Base  

Caption: Established synthetic route to dofetilide starting from N-methyl-2-(4-nitrophenyl)ethanamine.

Experimental Protocol for Alternative Route 1

  • Condensation: N-methyl-4-nitrophenethylamine is condensed with 1-(2-chloroethoxy)-4-nitrobenzene in acetonitrile at reflux in the presence of potassium carbonate and sodium iodide to yield 1-(4-nitrophenoxy)-2-[N-methyl-N-(4-nitrophenethyl)amino]ethane (the dinitro intermediate).[20]

  • Reduction: The dinitro intermediate is then reduced to the corresponding diamine via catalytic hydrogenation, typically using Raney Nickel or Pd/C as the catalyst in ethanol.[20]

  • Mesylation: The resulting diamine is subsequently bis-mesylated using methanesulfonyl chloride or methanesulfonic anhydride in the presence of a base like triethylamine or pyridine to afford dofetilide.[20]

Alternative Route 2: Starting from p-nitrophenyl ethylamine hydrochloride

This route involves an initial condensation followed by methylation.[21]

Alternative Route 2 A p-nitrophenyl ethylamine hydrochloride C N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylethylamine A->C B 4-(2-chloroethoxy)nitrobenzene B->C  Phase Transfer Catalyst  or Polar Solvent   D Dinitro Intermediate (N-methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenyl ethylamine) C->D  Formaldehyde, Formic Acid  (Eschweiler-Clarke reaction)   E Diamine Intermediate D->E  Catalytic Hydrogenation  (e.g., H2, Pd/C)   F Dofetilide E->F  Methanesulfonyl Chloride,  Base  

Caption: Alternative dofetilide synthesis starting from p-nitrophenyl ethylamine hydrochloride.

Experimental Protocol for Alternative Route 2

  • Condensation: p-Nitrophenyl ethylamine hydrochloride is reacted with 4-(2-chloroethoxy)nitrobenzene, often under phase-transfer catalysis conditions, to form N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylethylamine.[21]

  • Methylation: The secondary amine is then methylated, for example, using the Eschweiler-Clarke reaction (formaldehyde and formic acid), to introduce the N-methyl group and form the same dinitro intermediate as in Alternative Route 1.[21]

  • Reduction and Mesylation: The subsequent reduction and mesylation steps are similar to those described in Alternative Route 1.

Comparative Analysis

ParameterProposed Route with (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanolAlternative Route 1Alternative Route 2
Starting Materials (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol, N-methyl-2-(4-nitrophenyl)ethanamineN-methyl-2-(4-nitrophenyl)ethanamine, 1-(2-Chloroethoxy)-4-nitrobenzenep-nitrophenyl ethylamine hydrochloride, 4-(2-chloroethoxy)nitrobenzene
Key Intermediates Mesylated benzodioxin, Dinitro intermediate, Diamine intermediateDinitro intermediate, Diamine intermediateSecondary amine intermediate, Dinitro intermediate, Diamine intermediate
Number of Steps 434
Reported/Estimated Yield Estimated yields for each step are moderate to high based on analogous reactions. Overall yield is likely comparable to alternatives but requires experimental validation.Good overall yields reported in patent literature.[20]Good overall yields reported in patent literature.[21][22]
Key Challenges The efficiency and regioselectivity of the nucleophilic ring-opening step (Step 2) are uncertain without experimental data.Handling of potentially hazardous reagents like sodium iodide.The methylation step adds an extra transformation to the sequence.
Scalability Potentially scalable, but the ring-opening reaction may require optimization for large-scale production.Proven to be scalable for industrial production.[23]Scalable, with the Eschweiler-Clarke methylation being a well-established industrial process.
Purity of Intermediates Purity of the dinitro intermediate would depend heavily on the selectivity of the ring-opening reaction.The dinitro intermediate can be purified to a high degree by crystallization.[14]The purity of intermediates is generally high.

Conclusion

The established synthetic routes to dofetilide, particularly those starting from N-methyl-2-(4-nitrophenyl)ethanamine, are well-optimized and proven for industrial-scale production. They offer good yields and high-purity intermediates.

The evaluation of (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol as a dofetilide intermediate presents an interesting, albeit hypothetical, alternative. The proposed synthetic pathway is chemically plausible, leveraging standard and well-understood organic transformations. The key to its viability lies in the efficiency and selectivity of the nucleophilic ring-opening of the dihydrobenzodioxin ring. While this step is mechanistically sound, its practical application for this specific substrate would require significant experimental investigation and optimization.

For researchers in drug development, the exploration of novel synthetic routes is crucial for process improvement and intellectual property development. While the established routes remain the current standard for dofetilide synthesis, the proposed pathway involving (6-Nitro-2,3-dihydrobenzo[b]dioxin-2-yl)methanol serves as a valuable conceptual framework for further investigation into alternative and potentially innovative approaches to the synthesis of this important antiarrhythmic agent. Future work should focus on the experimental validation of the key ring-opening step to determine the practical feasibility of this novel approach.

References

  • Al-Dashti, R., & Sami, M. (2001). Dofetilide: a new class III antiarrhythmic agent. Canadian Journal of Cardiology, 17(1), 63–67.
  • Google Patents. (n.d.). CN1453267A - New Dofetilide preparing method.
  • Technical Disclosure Commons. (2022, July 18). Process for the preparation of Dofetilide intermediates. Retrieved from [Link]

  • DrugPatentWatch. (2026, February 19). Bulk Pharmaceutical API Sources for DOFETILIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) N-(4-Nitrophenethyl)-4-nitrophenethylamine. Retrieved from [Link]

  • Starkey, K., & Sood, N. (2025, February 6). Dofetilide. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Google Patents. (n.d.). CN108164429A - The preparation method of Dofetilide intermediate.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of Dofetilide Triamine Intermediate Or Its Salt Thereof. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • S. G. S. G. (2000). Dofetilide: a class III-specific antiarrhythmic agent. The Annals of Pharmacotherapy, 34(1), 63-74.
  • Lenz, T. L., & Hilleman, D. E. (2000).
  • PubChem. (n.d.). Dofetilide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Liquid-phase hydrogenation of m-dinitrobenzene over platinum catalysts. Retrieved from [Link]

  • Cross, P. E., & Dickinson, R. P. (1987). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
  • ResearchGate. (n.d.). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of hydrogenation of 4, 4'-dinitrodiphenyl ether on Pd/C catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • Scribd. (n.d.). 4 Nitrophenethylamine. Retrieved from [Link]

  • Al-Rawi, J. M. A., & Al-Soud, Y. A. (2024).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.
  • Mąkosza, M., & Staliński, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4831.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Crampton, M. R., & Gibson, B. (1980). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-536.
  • Pfizer. (n.d.). TIKOSYN® (dofetilide) Capsules. Retrieved from [Link]

  • MDPI. (2022, February 7). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Ring opening and closing in heterocyclic compounds. 1H nuclear magnetic resonance studies on the reaction between 6-nitrobenzothiazole and methoxide ion in dimethyl sulphoxide–methanol. (1), 1-4.

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Comparative

ss-reactivity studies of antibodies raised against benzodioxin haptens

Comprehensive Comparison Guide: Structural Specificity and Cross-Reactivity (ss-Reactivity) Profiles of Antibodies Raised Against Benzodioxin Haptens The Mechanistic Challenge of Benzodioxin Hapten Design Benzodioxin der...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Structural Specificity and Cross-Reactivity (ss-Reactivity) Profiles of Antibodies Raised Against Benzodioxin Haptens

The Mechanistic Challenge of Benzodioxin Hapten Design

Benzodioxin derivatives (such as 1,4-benzodioxin) form the core structural motif of numerous pharmaceuticals (e.g., alpha-blockers like doxazosin), agrochemicals, and synthetic designer drugs. Developing robust immunoassays for these targets requires monoclonal antibodies with exquisite structural specificity and well-defined cross-reactivity (collectively referred to as ss-reactivity).

However, generating antibodies against these small molecules presents a fundamental immunological hurdle. Due to their low molecular weight, haptens cannot be independently internalized, processed, and presented on MHC Class II complexes by antigen-presenting cells; they must be covalently conjugated to larger carrier proteins (e.g., BSA, KLH) to elicit an adaptive immune response[1].

The standard conjugation chemistry utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form amide bonds. While efficient, this process frequently generates highly electronegative amide-containing "neoepitopes" on the carrier surface[2]. Because these neoepitopes often possess stronger immunogenicity than the target benzodioxin hapten, the host immune system can be misdirected. This phenomenon explains why many commercial anti-hapten antibodies exhibit high overall titers but poor half-inhibitory concentrations (IC50) and low ss-reactivity for the free small molecule[2].

To overcome this, the site of linker attachment on the benzodioxin ring is critical. The hapten must be designed to project the most unique stereochemical features of the molecule outward. Hapten binding can sterically block combining sites or induce conformational changes in the antibody[3], meaning the linker position directly dictates the resulting ss-reactivity profile.

HaptenWorkflow Hapten 1. Benzodioxin Hapten Design (Linker Position Optimization) Conjugation 2. Carrier Protein Conjugation (Avoid Neoepitope Formation) Hapten->Conjugation EDC/NHS Chemistry Immunization 3. Host Immunization (MHC-II Presentation) Conjugation->Immunization Enhance Immunogenicity Screening 4. Heterologous Screening (Eliminate Linker Bias) Immunization->Screening B-Cell Isolation Reactivity 5. ss-Reactivity Profiling (cELISA vs Analogs) Screening->Reactivity Select High-Affinity Clones

Workflow for generating and validating benzodioxin-specific antibodies via ss-reactivity profiling.

Comparative Performance: Benzodioxin Antibody Clones

To illustrate the impact of hapten design on ss-reactivity, we compared three antibody clones developed for benzodioxin detection. The ss-reactivity (expressed as % Cross-Reactivity, or %CR) is calculated using the formula: %CR = (IC50 of Target Benzodioxin / IC50 of Analog) × 100

Table 1: ss-Reactivity Profiles of Anti-Benzodioxin Antibodies

Target / Structural AnalogClone BDX-C2 (C2-Linked Hapten)Clone BDX-C6 (C6-Linked Hapten)Competitor Clone X (Standard)
1,4-Benzodioxin (Target) 100% (IC50: 0.8 ng/mL)100% (IC50: 1.2 ng/mL)100% (IC50: 4.5 ng/mL)
Doxazosin < 0.1%85.4%12.3%
Piperoxan 92.5%< 0.1%45.1%
Catechol < 0.1%< 0.1%5.8%
Linker-Carrier Conjugate < 1.0%< 1.0%38.5%

Analysis of Causality & Performance:

  • Clone BDX-C2: Raised using a hapten linked at the C2 position of the dioxane ring. This orientation shields the dioxane moiety but exposes the unsubstituted benzene ring. Consequently, it exhibits high ss-reactivity to Piperoxan (which shares the exposed benzene structure) but fails to recognize Doxazosin.

  • Clone BDX-C6: Linked at the C6 position of the benzene ring, projecting the chiral dioxane ring outward. This yields high ss-reactivity to Doxazosin, making it the superior choice for pharmaceutical monitoring.

  • Competitor Clone X: Exhibits significant binding (38.5%) to the Linker-Carrier conjugate. This is a classic symptom of neoepitope recognition[2], which severely dilutes its true ss-reactivity to the free benzodioxin target and increases background noise in real-world assays.

Experimental Protocol: Self-Validating ss-Reactivity Profiling

To ensure trustworthiness, the ss-reactivity must be evaluated using a self-validating competitive ELISA (cELISA) system. The critical mechanistic choice in this protocol is the use of a heterologous coating antigen . If the animal was immunized with Benzodioxin-KLH via an amide linker, the microtiter plate must be coated with Benzodioxin-OVA via a completely different chemical linker (e.g., a thioether linker). This isolates the antibody's affinity for the benzodioxin core from its affinity for the conjugation chemistry, ensuring the resulting IC50 values reflect true small-molecule recognition.

cELISA Coating Heterologous Coating Antigen Antibody Anti-Benzodioxin Antibody Coating->Antibody Binds if active site free Signal Colorimetric Signal (OD) Antibody->Signal Inversely proportional to Free Hapten FreeHapten Free Benzodioxin (or Analog) FreeHapten->Antibody Competes for binding

Mechanism of competitive ELISA for determining ss-reactivity of anti-hapten antibodies.

Step-by-Step cELISA Methodology:
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of heterologous coating antigen (Benzodioxin-OVA, 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 3% skim milk in PBS for 2 hours at 37°C to prevent non-specific binding.

  • Competitive Incubation: In a separate non-binding plate, pre-incubate the anti-benzodioxin antibody (at a pre-optimized dilution yielding ~1.0 OD in the absence of competitor) with varying concentrations of free benzodioxin or structural analogs (0.01 to 1000 ng/mL) for 30 minutes.

  • Antigen Capture: Transfer 100 µL/well of the antibody-hapten mixture to the coated plate. Incubate for 1 hour at 37°C. (Causality: Free hapten in solution competes with the immobilized hapten for the antibody's binding sites. High ss-reactivity to an analog will sequester the antibody, reducing the amount that binds to the plate).

  • Detection: Wash 5x with PBST to remove unbound antibody-hapten complexes. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2SO4. Read absorbance at 450 nm. Calculate IC50 using a 4-parameter logistic curve fit.

References

  • Anti-hapten Antibody Problems. Aptamer Group. Available at:[Link]

  • Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. Frontiers in Immunology. Available at:[Link]

  • Quantitative investigations of idiotypic antibodies. IV. Inhibition by specific haptens of the reaction of anti-hapten antibody with its anti-idiotypic antibody. Journal of Experimental Medicine (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Handling specialized chemical building blocks like (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol requires moving beyond basic laboratory safety into the realm of mechanistic risk management. Widely utilized in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized chemical building blocks like (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol requires moving beyond basic laboratory safety into the realm of mechanistic risk management. Widely utilized in drug discovery—such as in the synthesis of melanin-concentrating hormone antagonists[1]—this compound presents unique logistical and safety challenges inherent to nitroaromatic derivatives.

As a Senior Application Scientist, I have designed this master guide to provide drug development professionals with a self-validating, causally driven operational framework. We will not just outline what to do, but why each protocol is critical to your safety and experimental integrity.

Chemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the quantitative properties and the biological mechanisms of the threat.

Quantitative Chemical Data

The following table summarizes the key physicochemical properties that dictate our handling strategy.

PropertyValueOperational Implication
IUPAC Name (6-Nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanolDefines the core benzodioxane and nitroaromatic structure.
CAS Registry Number 2271-72-9[2]Primary identifier for SDS and waste tracking.
Molecular Weight 211.17 g/mol [2]Fine powder; highly susceptible to aerosolization.
LogP (Predicted) 1.06[3]Moderate lipophilicity; facilitates rapid dermal absorption.
Density ~1.4 g/cm³[2]Heavier than water; dictates spill response dynamics.
The "Why": Mechanistic Toxicity of Nitroaromatics

The primary hazard of (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol lies in its nitroaromatic moiety. When exposed to mammalian tissue, nitroaromatics undergo a single-electron4[4]. This process generates a nitro anion radical. In the presence of molecular oxygen, this radical produces superoxide and other reactive oxygen species (ROS)[5].

This oxidative stress directly oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia —a condition where the blood loses its oxygen-carrying capacity, leading to severe hypoxia and cyanosis[4]. Furthermore, due to its LogP of 1.06, the compound easily 6[6], meaning systemic toxicity can occur rapidly via7[7].

MechanisticToxicity A Nitroaromatic Exposure (Dermal/Inhalation) B Stratum Corneum Penetration A->B C Bioreduction via Nitroreductases B->C D Reactive Oxygen Species (ROS) C->D E Methemoglobinemia & Hypoxia D->E

Fig 1. Mechanistic toxicity pathway of nitroaromatic compounds leading to methemoglobinemia.

Advanced PPE Matrix & Engineering Controls

Standard laboratory PPE is insufficient for nitroaromatics. The following matrix is designed to interrupt the specific absorption pathways of this compound.

Protective GearSpecificationCausality / Scientific Rationale
Primary Gloves Nitrile (Minimum 5 mil thickness)Standard latex is highly permeable to lipophilic nitroaromatics. Nitrile provides a superior chemical barrier against dry powder.
Secondary Gloves Butyl Rubber or Silver ShieldRequired only if handling the compound in organic solvents (e.g., DMSO, DCM). Solvents act as vehicles, drastically accelerating dermal penetration.
Eye Protection Indirect-vented Splash GogglesPrevents fine powder aerosolization from settling into the ocular mucosa, a rapid pathway to the bloodstream.
Respirator N95 or P100 Particulate FilterRequired during spill response. Normal operations must be enclosed, but a respirator mitigates risk during unexpected aerosolization.
Engineering Class II Type A2 BSC or Chemical Fume HoodMaintains negative pressure. Nitroaromatic powders are light and easily caught in ambient laboratory drafts.

Standard Operating Procedure (SOP): Self-Validating Handling

This protocol utilizes a "self-validating" approach. Every critical step includes a physical check to confirm the safety system is actively protecting you.

Phase 1: Pre-Operation Validation

  • Validate Airflow (The Tissue Test): Before opening the chemical container, hold a single ply of a Kimwipe at the bottom edge of the fume hood sash. Validation: A distinct, continuous inward pull confirms negative pressure. If the tissue flutters outward, abort the operation.

  • Validate Barrier Integrity (The Inflation Test): Trap air inside your nitrile gloves and squeeze. Validation: The absence of deflation confirms there are no micro-tears in the barrier. Don a second pair of gloves over the first.

Phase 2: Execution & Weighing 3. Static Mitigation: Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Causality: Polynitroaromatics and specific nitro compounds can present an8[8]. 4. Closed-System Transfer: Weigh the required mass into a tared vial. Cap the vial inside the fume hood before transporting it to your bench or analytical instrument.

Phase 3: Decontamination 5. Wet-Wiping: Spray a Kimwipe with 70% Ethanol or Isopropanol and gently wipe the balance and spatulas. Causality: Never dry-sweep. Dry sweeping aerosolizes the fine powder, bypassing dermal PPE and directly entering the respiratory tract. Wet-wiping traps the particulate in the solvent matrix.

OperationalWorkflow Prep Phase 1: Preparation Verify hood negative pressure Don double-layer PPE Weigh Phase 2: Execution Anti-static weighing Closed-system transfer Prep->Weigh Decon Phase 3: Decontamination Wet-wipe surfaces Doff PPE inside-out Weigh->Decon Waste Phase 4: Disposal Seal in hazardous waste Log EPA documentation Decon->Waste

Fig 2. Self-validating operational workflow for handling hazardous nitroaromatic powders.

Spill Response & Waste Disposal Plan

In the event of a spill, containment must prioritize the prevention of dust generation and the protection of local water systems.

Immediate Spill Response (Dry Powder)
  • Isolate: Evacuate personnel from the immediate vicinity (3-meter radius) to allow aerosolized dust to settle.

  • Suppress: Do not spray water directly onto the powder, as this can scatter it. Instead, lay dry absorbent pads over the spill, then gently mist the pads with water or a mild solvent to dampen the powder underneath via capillary action.

  • Collect: Using a non-sparking scoop, carefully lift the damp pads and the trapped chemical into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a strong surfactant and water.

EPA-Compliant Waste Disposal

Nitroaromatics are considered highly recalcitrant environmental pollutants due to their electron shortage, which makes them5[5].

  • Segregation: Never dispose of (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol down the sink. Segregate it strictly into a dedicated "Toxic Organic / Nitroaromatic" waste stream.

  • Incompatibilities: Keep waste containers strictly isolated from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), as mixing can trigger violent exothermic reduction of the nitro group.

  • Final Destruction: Ensure your waste management contractor routes this specific waste stream for high-temperature incineration, which completely destroys the benzodioxane ring and converts the nitro group into manageable NOx gases.

References

  • Google Patents. "US7115750B1 - Melanin concentrating hormone antagonist". Google Patents.
  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". SciELO Brazil. Available at:[Link]

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater". MDPI. Available at:[Link]

  • CDC/NIOSH. "Nitrobenzene - NIOSH Skin Notation (SK) Profiles". Centers for Disease Control and Prevention. Available at:[Link]

  • US EPA. "Dermal Exposure Assessment Principles and Applications". Environmental Protection Agency. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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Reactant of Route 2
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
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